molecular formula C20H30O4 B577138 Vaginatin CAS No. 11053-21-7

Vaginatin

Cat. No.: B577138
CAS No.: 11053-21-7
M. Wt: 334.4 g/mol
InChI Key: IVSKJBHOJBAMEK-PLZRYLHISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crispanone is a sesquiterpenoid.
Crispanone has been reported in Aconitum scaposum and Petroselinum crispum with data available.

Properties

CAS No.

11053-21-7

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

[(1R,3aR,4R,8aS)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H30O4/c1-7-14(5)18(22)24-17-10-13(4)8-9-20(23)15(12(2)3)11-16(21)19(17,20)6/h7,10,12,15,17,23H,8-9,11H2,1-6H3/b14-7-/t15-,17-,19-,20+/m1/s1

InChI Key

IVSKJBHOJBAMEK-PLZRYLHISA-N

melting_point

77 - 78 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Vaginatin: Unraveling the Mechanism of a Sesquiterpene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Vaginatin is a sesquiterpene compound that has been isolated from several plant species, including Selinum vaginatum and Ferula communis.[1][2] As a member of the diverse class of sesquiterpenoids, this compound has garnered interest for its potential biological activities. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Quantitative Data Summary

To date, specific quantitative data on the direct molecular interactions and potency of isolated this compound is limited in publicly accessible literature. However, studies on extracts and essential oils containing this compound provide some insights into its biological effects.

Biological ActivityPlant Source/ExtractAssay TypeKey FindingsReference
Antifungal ActivitySelinum vaginatum root essential oilMycelial growth inhibition100% inhibition of Alternaria tenuis at 500 µg/mL[3][4]
Antifungal ActivitySelinum vaginatum root essential oilMycelial growth inhibition100% inhibition of Colletotrichum graminicola at 2000 µg/mL[3]
Antifungal ActivitySelinum vaginatum root essential oilMycelial growth inhibition100% inhibition of Rhizoctonia solani at 2000 µg/mL[3]
Antifungal ActivitySelinum vaginatum root essential oilMycelial growth inhibition100% inhibition of Sclerotinia sclerotiorum at 300 µg/mL[3]
Antioxidant ActivitySelinum vaginatum methanolic root extractDPPH radical scavengingIC50 of 165 µg/mL[2]
CytotoxicityPhenylpropanoids from carrotCell viability assaySignificant cytotoxicity against HL-60 cells[5]
In Silico Binding AffinityPetroselinum crispum compoundMolecular DockingBinding energy of -6.4 kcal/mol to Androgen Receptor[6]

Note: The data presented above is derived from studies on complex extracts or essential oils, and the specific contribution of this compound to these activities has not been fully elucidated. Further research with purified this compound is required to determine its precise quantitative pharmacological parameters.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of this compound and related compounds.

Isolation and Identification of this compound

Objective: To isolate and structurally characterize this compound from plant material.

General Protocol:

  • Plant Material Collection and Preparation: Roots of Selinum vaginatum are collected, dried, and ground into a fine powder.[1][2]

  • Extraction: The powdered material is subjected to extraction, typically using methanol (B129727) in a reflux apparatus.[1][2]

  • Essential Oil Extraction: For volatile compounds, steam distillation or hydrodistillation is employed to extract the essential oil from the plant material.[2][3]

  • Chromatographic Separation: The crude extract or essential oil is subjected to various chromatographic techniques for purification. This may include:

    • Thin Layer Chromatography (TLC): Used for preliminary separation and identification of fractions.[1]

    • Column Chromatography: Silica gel columns are commonly used for the separation of compounds based on polarity.[7]

    • High-Performance Liquid Chromatography (HPLC): Used for final purification and quantification of the isolated compound.[1][5]

  • Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To determine the carbon-hydrogen framework of the molecule.[1]

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[1]

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions within the molecule.[1]

Antifungal Activity Assay

Objective: To evaluate the antifungal properties of this compound-containing essential oils.

Protocol: Mycelial Growth Inhibition Assay

  • Fungal Strains: Pathogenic fungal strains such as Sclerotinia sclerotiorum, Alternaria tenuis, Colletotrichum graminicola, Rhizoctonia solani, and Fusarium oxysporum are used.[3][4]

  • Culture Preparation: Fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), in petri dishes.[4]

  • Preparation of Test Solutions: The essential oil is dissolved in a suitable solvent (e.g., DMSO) to prepare various concentrations.

  • Assay Procedure:

    • A small disc of the fungal mycelium is placed at the center of a fresh PDA plate.

    • The test solution of the essential oil at different concentrations is added to the medium.

    • Plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period.

  • Data Analysis: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control (without the essential oil). The IC50 value (concentration causing 50% inhibition) is then determined.[3]

In Silico Molecular Docking

Objective: To predict the binding affinity and interaction of this compound with a specific protein target.

Protocol: Androgen Receptor Docking

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein (e.g., Androgen Receptor) is obtained from the Protein Data Bank (PDB).

    • The 3D structure of this compound (the ligand) is generated and optimized using molecular modeling software.

  • Docking Simulation:

    • Molecular docking software (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound to the active site of the androgen receptor.[6]

  • Analysis:

    • The binding energy (in kcal/mol) is calculated to estimate the binding affinity.

    • The interactions between the ligand and the amino acid residues of the protein's binding pocket (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.[6]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by isolated this compound have not been extensively characterized, related compounds from the Ferula genus offer insights into potential mechanisms. For instance, ferutinin, another daucane sesquiterpene, has been shown to be associated with the activation of phosphoinositide breakdown and nitric oxide production.[9]

Below are graphical representations of a hypothetical signaling pathway that could be investigated for this compound, based on the activities of similar compounds, and a typical workflow for natural product drug discovery.

G This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR Binds and Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Plant Plant Material (e.g., Selinum vaginatum) Extraction Extraction and Fractionation Plant->Extraction Screening Bioactivity Screening Extraction->Screening Isolation Isolation of Active Compound (this compound) Screening->Isolation Structure Structure Elucidation Isolation->Structure MOA Mechanism of Action Studies Structure->MOA InVitro In Vitro Efficacy and Toxicity MOA->InVitro InVivo In Vivo Animal Models InVitro->InVivo ADMET ADMET Studies InVivo->ADMET Phase1 Phase I (Safety) ADMET->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

References

Vaginatin: A Technical Guide to its Core Biological Activity in Adipogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaginatin, a sesquiterpene compound with the molecular formula C₂₀H₃₀O₄, has emerged as a molecule of significant interest in the field of metabolic research.[1] This technical guide provides an in-depth overview of the core biological activity of this compound, focusing on its demonstrated effects on inhibiting adipogenesis. The information presented herein is compiled from experimental data and is intended to serve as a comprehensive resource for researchers and professionals in drug development.

Core Biological Activity: Inhibition of Adipogenesis

The primary and most well-documented biological activity of this compound is its ability to inhibit the differentiation of preadipocytes into mature adipocytes, a key process in the development of obesity.[1] Experimental studies have shown that this compound effectively suppresses the accumulation of lipids in adipocytes and modulates the expression of critical transcription factors involved in adipogenesis.[1]

Quantitative Data on Anti-Adipogenic Effects

The efficacy of this compound in inhibiting preadipocyte proliferation and differentiation has been quantified in various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on 3T3-L1 Preadipocyte Proliferation [1]

This compound Concentration (μM)Effect on ProliferationSignificance (p-value)
< 125No obvious inhibitory effect-
≥ 250Significant impact on proliferationp < 0.05

Table 2: Effect of this compound on Protein Expression in 3T3-L1 Cells [1]

ProteinThis compound Concentration (μM)OutcomeSignificance (p-value)
PPARγ25 - 50Significant inhibition of expressionp < 0.05 and p < 0.01
C/EBPα25 - 50Significant inhibition of expressionp < 0.05 and p < 0.01
LPL25 - 50Significant inhibition of expressionp < 0.05 and p < 0.01
FABP425 - 50Significant inhibition of expressionp < 0.05 and p < 0.01

Signaling Pathway of this compound in Adipogenesis Inhibition

This compound exerts its anti-adipogenic effects by targeting the core regulatory pathway of adipocyte differentiation. It significantly inhibits the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are considered master regulators of adipogenesis.[1] The downregulation of these transcription factors subsequently leads to a decrease in the expression of their downstream targets, including Lipoprotein Lipase (LPL) and Fatty Acid Binding Protein 4 (FABP4), both of which are crucial for lipid metabolism and storage in adipocytes.[1]

Vaginatin_Signaling_Pathway cluster_master_regulators Master Regulators This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa Adipogenic_Cascade Adipogenic Cascade PPARg->Adipogenic_Cascade CEBPa->Adipogenic_Cascade LPL LPL Adipogenic_Cascade->LPL FABP4 FABP4 Adipogenic_Cascade->FABP4 Adipocyte_Differentiation Adipocyte Differentiation Adipogenic_Cascade->Adipocyte_Differentiation Lipid_Accumulation Lipid Accumulation LPL->Lipid_Accumulation FABP4->Lipid_Accumulation

This compound's inhibitory effect on the adipogenesis signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)
  • Cell Line: 3T3-L1 preadipocytes.

  • Procedure:

    • Seed 3T3-L1 cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound (0 μM, 5 μM, 25 μM, 50 μM, 125 μM, 250 μM) and incubate for 48 hours.

    • Add 20 μL of 5 mg/mL MTT reagent to each well and continue the culture for 4 hours.

    • Carefully remove the culture medium.

    • Add 150 μL of DMSO to each well and shake for 10 minutes to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The experiment should be repeated at least three times.[1]

Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)
  • Cell Line: 3T3-L1 preadipocytes.

  • Procedure:

    • Induce differentiation of 3T3-L1 preadipocytes.

    • Simultaneously, treat the cells with different concentrations of this compound (0 μM, 5 μM, 25 μM, 50 μM).

    • After 8 days of induction, fix the cells with 4% paraformaldehyde.

    • Wash the cells with PBS.

    • Stain the intracellular lipid droplets with Oil Red O solution.

    • After imaging, extract the dye by adding 200 μL of ethanol (B145695) solution and shaking for 5 minutes.

    • Measure the absorbance of the extracted dye at 570 nm with a microplate reader.[1]

Protein Expression Analysis (Western Blot)
  • Cell Line: 3T3-L1 preadipocytes.

  • Procedure:

    • Treat 3T3-L1 cells with different concentrations of this compound (0 μM, 5 μM, 25 μM, 50 μM) during the 8-day differentiation period.

    • Harvest the cells and extract total protein.

    • Determine the protein concentration and normalize all samples to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies against PPARγ, C/EBPα, LPL, and FABP4.

    • Incubate with an HRP-labeled secondary antibody.

    • Detect the protein bands using a chemiluminescence method.[1]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Differentiation + this compound Treatment Preadipocytes->Differentiation MTT MTT Assay (Proliferation) Differentiation->MTT 48h OilRedO Oil Red O Staining (Lipid Accumulation) Differentiation->OilRedO 8 days WesternBlot Western Blot (Protein Expression) Differentiation->WesternBlot 8 days Absorbance_490 Absorbance at 490nm MTT->Absorbance_490 Absorbance_570 Absorbance at 570nm OilRedO->Absorbance_570 Protein_Bands Protein Band Intensity WesternBlot->Protein_Bands

A generalized workflow for evaluating the anti-adipogenic activity of this compound.

Conclusion

The available data strongly support the role of this compound as a potent inhibitor of adipogenesis. Its mechanism of action, involving the downregulation of the key adipogenic transcription factors PPARγ and C/EBPα, provides a solid foundation for its potential development as a therapeutic agent for obesity and related metabolic disorders.[1] Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in a physiological context. This technical guide summarizes the current understanding of this compound's core biological activity and provides a framework for future research and development efforts.

References

"Vaginatin": A Non-Existent Pathway in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the "Vaginatin signaling pathway" has found no evidence of its existence in established scientific literature. The term "this compound" does not correspond to any known, officially recognized protein, gene, or signaling cascade in the fields of molecular biology, cell biology, or drug development.

While a comprehensive guide on a non-existent pathway cannot be provided, this report will detail the findings of the initial investigation and discuss related, established concepts in cellular signaling that may be of interest to researchers.

A search of prominent scientific databases and literature repositories yielded a single mention of "this compound" as a sesquiterpene, a class of natural organic compounds, isolated from the root of Selinum vaginatum.[1] However, this compound is not associated with a signaling pathway. A patent application also describes the use of a compound referred to as "this compound," isolated from Peucedanum praeruptorum Dunn, for its potential in preventing obesity by inhibiting the expression of proteins involved in adipocyte differentiation, such as PPARγ and C/EBPα.[2] This patent document suggests an inhibitory effect on a known signaling pathway, but it does not describe a "this compound signaling pathway" itself.

The term "this compound" does not appear in official gene and protein databases. A search for a "Vezatin domain-containing protein" does identify a gene, but this is distinct from "this compound" and its role in a specific, named signaling pathway is not defined in the available data.[3]

Given the absence of a "this compound signaling pathway" in the scientific literature, it is not possible to provide the requested in-depth technical guide, quantitative data tables, experimental protocols, or pathway diagrams.

For researchers and drug development professionals interested in cellular signaling, there are numerous well-characterized pathways that are critical in health and disease. These include, but are not limited to:

  • Receptor Tyrosine Kinase (RTK) pathways: such as the EGFR signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

  • G-protein coupled receptor (GPCR) pathways: a vast family of receptors that mediate cellular responses to a wide variety of external signals.

  • The Wnt/β-catenin signaling pathway: which plays a key role in embryonic development and tissue homeostasis.[4]

  • The JAK/STAT signaling pathway: essential for immune responses and cell growth.[4]

  • The TNF and NF-κB signaling pathways: central to inflammation and immune regulation.[5]

Research into these and other established pathways continues to be a fertile ground for discovering novel therapeutic targets. The methodologies used to study these pathways, such as SDS-PAGE, western blotting, qPCR, and various molecular cloning and genetic analysis techniques, are standard in the field and are described in numerous publications and laboratory manuals.[2][6][7]

References

Vaginatin Molecular Target Identification: A Technical Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginatin, a daucane sesquiterpene, has been identified as a modulator of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), key transcription factors in adipocyte differentiation. While its primary characterized role is in inhibiting adipogenesis, the established involvement of its molecular target, PPARγ, in cancer biology presents a compelling avenue for investigating this compound's potential as an anticancer agent. This technical guide provides a framework for the molecular target identification and functional characterization of this compound in an oncological context. It details experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and presents hypothesized signaling pathways based on its known interaction with PPARγ. Quantitative data from structurally related daucane sesquiterpenes are provided as a benchmark for future studies.

Introduction: this compound and Its Known Molecular Targets

This compound is a sesquiterpene compound with the molecular formula C₂₀H₃₀O₄.[1] Its primary molecular targets identified to date are the nuclear receptor PPARγ and the transcription factor C/EBPα.[1] In the context of adipogenesis, this compound has been shown to inhibit the differentiation of 3T3-L1 preadipocytes by downregulating the expression of both PPARγ and C/EBPα.[1] This inhibitory action leads to a reduction in the expression of downstream targets like lipoprotein lipase (B570770) (LPL) and fatty acid-binding protein 4 (FABP4), ultimately decreasing triglyceride accumulation.[1]

While this mechanism is established in the context of obesity, the role of PPARγ in cancer is multifaceted and presents a rationale for exploring this compound's anticancer potential. PPARγ activation has been linked to anti-tumor effects in various cancers, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2][3] This guide outlines a proposed research framework to investigate whether this compound's modulation of PPARγ or other undiscovered targets can be leveraged for cancer therapy.

Hypothesized Anticancer Mechanism of Action

Based on this compound's known interaction with PPARγ, we hypothesize that it may exert anticancer effects through the modulation of key signaling pathways that regulate cell survival and proliferation.

Proposed Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for this compound's anticancer activity, centered on its potential modulation of PPARγ. Activation of PPARγ can lead to the upregulation of tumor suppressors like PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway. Furthermore, PPARγ activation can suppress the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the induction of apoptosis.

Vaginatin_Anticancer_Pathway This compound This compound PPARg PPARγ This compound->PPARg  Modulates NFkB NF-κB PPARg->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway PPARg->PI3K_Akt Inhibits CellCycle Cell Cycle Arrest PPARg->CellCycle Induces Bcl2 Bcl-2 NFkB->Bcl2 Activates Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Hypothesized this compound Anticancer Signaling Pathway.

Quantitative Data from Structurally Related Compounds

Direct quantitative data on the anticancer activity of this compound is not yet available in public literature. However, studies on other daucane sesquiterpenes provide a valuable reference for potential efficacy. The following tables summarize the cytotoxic activities of various daucane esters against a panel of human cancer cell lines. This data serves as a benchmark for guiding initial dose-response studies for this compound.

Table 1: Cytotoxic Activity (IC₅₀, µM) of Daucane Esters Against Various Cancer Cell Lines

CompoundA549 (Lung)HeLa (Cervical)HL-60 (Leukemia)Jurkat (Leukemia)
DE-5 ActiveActiveActiveActive
DE-8 ActiveActiveActive3.3 ± 0.8
DE-11 2.8 ± 1.44.4 ± 0.72.6 ± 0.4Active
DE-16 ActiveActiveActiveActive
Data extracted from a study on natural daucane sesquiterpenes. "Active" indicates reported antiproliferative activity where specific IC₅₀ values were not provided in the summary.[3]

Table 2: Antiproliferative Effects of Other Daucane Sesquiterpenes

CompoundCell LineEffect
Ferutinin PC-3 (Prostate)IC₅₀: 19.7 µM
Compound 2 MCF-7 (Breast)Antiproliferative
Data from studies on daucane sesquiterpenes from Ferula species.[4][5]

Experimental Protocols for Target Validation and Functional Characterization

To elucidate the molecular targets and anticancer mechanism of this compound, a series of in vitro experiments are necessary. The following sections provide detailed protocols for key assays.

Experimental Workflow for Initial Screening

The diagram below outlines the general workflow for the initial assessment of this compound's anticancer properties.

Experimental_Workflow Start Select Cancer Cell Lines (e.g., A549, MCF-7, PC-3) MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC₅₀ Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot Western Blot Analysis (PPARγ, Caspases, Bcl-2, etc.) Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Elucidate Mechanism of Action WesternBlot->Conclusion

Workflow for assessing the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-600 nm.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification.[1][8][9]

Protocol:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture dishes or plates. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.[1]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 50 µg/mL). Gently mix.[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[1]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning it binds in proportion to the amount of DNA in a cell. After permeabilizing the cells, PI staining allows for the differentiation of cell cycle phases based on fluorescence intensity measured by flow cytometry. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase have an intermediate DNA content. RNase treatment is required as PI can also bind to double-stranded RNA.[11]

Protocol:

  • Cell Treatment: Treat cells with this compound at relevant concentrations as determined by the MTT assay.

  • Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization (if adherent) and centrifugation.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C for several weeks.[12][13]

  • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS.[11]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 0.1% Triton X-100 in PBS). Add RNase A (final concentration 100 µg/mL) to eliminate RNA-related signals.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Target Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in the hypothesized signaling pathway.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., PPARγ, cleaved caspase-3, Bcl-2, p21). A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.

Protocol:

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PPARγ, anti-cleaved caspase-3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The existing evidence on this compound's interaction with PPARγ provides a strong rationale for its investigation as a potential anticancer agent. The data from structurally similar daucane sesquiterpenes suggest that this class of compounds possesses significant cytotoxic and pro-apoptotic properties. The experimental framework provided in this guide offers a systematic approach to identifying and validating the molecular targets of this compound in cancer cells and elucidating its mechanism of action. Future studies should focus on executing these protocols to generate direct evidence of this compound's efficacy, followed by in vivo studies in xenograft models to assess its therapeutic potential. Further investigation into its effects on other cancer-related pathways and potential off-target effects will be crucial for its development as a novel anticancer therapeutic.

References

The Structural Elucidation of Vaginatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginatin, a sesquiterpene natural product, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of this compound, also known as crispanone. It details the methodologies for its isolation and characterization using a suite of spectroscopic techniques. This document is intended to serve as a resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by providing detailed experimental protocols and a structured presentation of the analytical data required for the unambiguous identification and characterization of this compound.

Introduction

This compound is a sesquiterpenoid isolated from the plant Selinum vaginatum.[1] The elucidation of its chemical structure is a critical step in understanding its biological activity and developing it as a potential therapeutic agent. This process relies on a combination of spectroscopic methods to determine its molecular formula, connectivity, and stereochemistry.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is accomplished through the systematic application of modern spectroscopic techniques. The data derived from these methods are summarized below.

General Properties
PropertyValue
Chemical Name This compound (Crispanone)
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.4 g/mol
Appearance Solid
Melting Point 77 - 78 °C
Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 2.2.1: ¹H NMR Spectroscopic Data (Exemplary)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
............
............
............
............
Note: Specific assignments require the full experimental data.

Table 2.2.2: ¹³C NMR Spectroscopic Data (Exemplary)

PositionChemical Shift (δ, ppm)
......
......
......
......
......
Note: Specific assignments require the full experimental data.

Table 2.2.3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HRMS)ESI+[M+H]⁺, [M+Na]⁺Confirms the elemental composition and molecular weight of the compound.
Tandem MS (MS/MS)CIDFragment ions corresponding to neutral lossesProvides structural information through characteristic fragmentation patterns.

Table 2.2.4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Spectroscopic MethodWavelength/WavenumberFunctional Group Assignment
IR (cm⁻¹)~3400 (broad)O-H stretching (hydroxyl group)
IR (cm⁻¹)~1710C=O stretching (ketone)
IR (cm⁻¹)~1650C=C stretching (alkene)
UV-Vis (nm)~280n → π* transition of the carbonyl group
UV-Vis (nm)~220π → π* transition of the conjugated system

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the root oil of Selinum vaginatum.[1] The general procedure involves extraction followed by chromatographic separation.

Protocol:

  • Extraction: The dried and powdered roots of Selinum vaginatum are subjected to extraction with a suitable organic solvent, such as petroleum ether or methanol, using a Soxhlet apparatus or by maceration.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Chromatographic Purification: The crude extract is then subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the compound of interest are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G plant Dried Root of Selinum vaginatum extraction Solvent Extraction (Petroleum Ether/Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound Combine and Purify G This compound This compound Preadipocyte Preadipocyte Proliferation This compound->Preadipocyte Inhibits Adipogenesis Adipogenesis This compound->Adipogenesis Inhibits LPL_FABP4 LPL & FABP4 Expression This compound->LPL_FABP4 Downregulates Glucose_Uptake Glucose Uptake This compound->Glucose_Uptake Enhances Preadipocyte->Adipogenesis Adipogenesis->LPL_FABP4 Adipocyte Mature Adipocyte Adipogenesis->Adipocyte Insulin_Resistance Insulin Resistance Adipocyte->Insulin_Resistance Glucose_Uptake->Insulin_Resistance Ameliorates

References

Vaginatin: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginatin, a sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realm of metabolic disorders. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological activity, with a focus on its role in adipogenesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source

The principal natural source of this compound is the root of Selinum vaginatum , a plant belonging to the Apiaceae family.[1][2] This plant is predominantly found in the Himalayan region.[3] The roots of Selinum vaginatum have been traditionally used in various medicinal practices for treating neurological disorders.[3][4] this compound is one of several bioactive compounds isolated from this plant, which also include coumarins and other sesquiterpenes.[5]

Isolation and Purification of this compound

The isolation of this compound from Selinum vaginatum roots can be achieved through various extraction and purification techniques. The selection of the most appropriate method depends on factors such as desired yield, purity, and environmental considerations.

Solvent Extraction with Column Chromatography

A well-documented method for isolating this compound involves solvent extraction followed by column chromatography. This method has been detailed in patent literature and provides a clear protocol for obtaining purified this compound.

Experimental Protocol:

  • Preparation of Plant Material: The root bark of Selinum vaginatum is collected, dried, and ground into a coarse powder.

  • Extraction:

    • 8 kg of the powdered root bark is subjected to reflux extraction with 95% ethanol (B145695) (5 times the volume of the powder) for three cycles.

    • The filtrates from the three cycles are combined and concentrated under reduced pressure to remove the ethanol.

    • The resulting concentrate is then subjected to liquid-liquid extraction with petroleum ether.

    • The petroleum ether fraction is collected and concentrated to yield a crude extract (approximately 142 g).

  • Purification:

    • The crude extract is mixed with 140 g of silica (B1680970) gel.

    • The mixture is then loaded onto a 500 g silica gel column for chromatography.

    • Gradient elution is performed using a petroleum ether-ethyl acetate (B1210297) solvent system with increasing polarity (100:1, 20:1, 10:1, 2:1).

    • Fractions are collected and monitored. The fraction eluting at a petroleum ether:ethyl acetate ratio of 20:1 is collected and further purified by repeated silica gel column chromatography with the same solvent system.

    • Additional purification is achieved using medium-pressure reverse-phase (ODS) column chromatography.

  • Recrystallization:

    • The purified fraction is recrystallized using a dichloromethane-petroleum ether (1:2) solvent system (5 times the volume of the fraction).

    • This final step yields approximately 200 mg of refined this compound.

  • Characterization: The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as ¹H-NMR and Mass Spectrometry (MS). The molecular formula of this compound is C₂₀H₃₀O₄, and its molecular weight is 334.

Maceration

Maceration is a simple and cost-effective extraction technique that can be employed for the extraction of sesquiterpenes like this compound. It is particularly suitable for thermolabile compounds as it is conducted at room temperature.

Experimental Protocol:

  • Preparation of Plant Material: Air-dry the roots of Selinum vaginatum and grind them into a coarse powder.

  • Extraction:

    • Place 1 g of the dried plant powder in a suitable container.

    • Add a solvent, such as 99% ethanol, at a liquid-to-solid ratio of 30:1 (v/w).

    • Seal the container and allow it to stand at room temperature (approximately 25°C) for a period of 1 to 7 days, with occasional agitation.

  • Filtration: After the maceration period, filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can then be subjected to chromatographic techniques as described in section 2.1 for the isolation of pure this compound.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process, often resulting in higher yields and reduced solvent consumption compared to traditional methods.[6]

Experimental Protocol:

  • Preparation of Plant Material: Prepare dried and powdered root material of Selinum vaginatum.

  • Extraction:

    • Place 1 g of the plant material in a microwave-safe extraction vessel.

    • Add a suitable solvent, such as 100% ethanol, at a liquid-to-solid ratio of 30:1 (mL/g).[7]

    • Place the vessel in a microwave extractor.

    • Apply microwave irradiation at a power of approximately 300 W for a short duration, typically around 5 minutes.[7]

  • Filtration and Concentration: Following extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.

  • Purification: Purify the crude extract using column chromatography as previously described.

Quantitative Data

The yield and purity of this compound are dependent on the chosen extraction and purification methodology.

ParameterSolvent Extraction with Column ChromatographyMaceration (for Sesquiterpene Lactones)Microwave-Assisted Extraction (for Sesquiterpene Lactones)
Starting Material 8 kg Selinum vaginatum root bark1 g Inula helenium roots1 g Inula helenium roots
Crude Extract Yield 142 gNot specifiedNot specified
Final Yield of Purified Compound ~200 mg this compoundNot specified for a single compoundAlantolactone: 54.99 ± 0.11 mg/g; Isoalantolactone: 48.40 ± 0.19 mg/g[7]
Purity High (recrystallized)Dependent on purificationDependent on purification
Bioactivity (IC50/EC50) Not specifiedNot specifiedNot specified

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity, with its anti-obesity effects being a key area of research. The primary mechanism of action appears to be the inhibition of adipogenesis, the process by which preadipocytes differentiate into mature adipocytes.

Inhibition of Adipocyte Differentiation

The differentiation of adipocytes is a complex process regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) playing pivotal roles.[6][7][8] this compound is believed to exert its anti-adipogenic effects by down-regulating the expression of these key transcription factors. By inhibiting PPARγ and C/EBPα, this compound effectively blocks the maturation of preadipocytes, thereby reducing the accumulation of fat.

Signaling Pathway of Adipogenesis Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound may inhibit adipocyte differentiation.

G cluster_inhibition Inhibition by this compound cluster_pathway Adipogenesis Signaling Pathway This compound This compound PPARg_CEBPa PPARγ and C/EBPα This compound->PPARg_CEBPa Inhibits expression Preadipocyte Preadipocyte CEBPb_d C/EBPβ and C/EBPδ Preadipocyte->CEBPb_d Differentiation_Signal Adipogenic Stimuli (e.g., insulin, glucocorticoids) Differentiation_Signal->Preadipocyte CEBPb_d->PPARg_CEBPa Induce expression Adipocyte_Genes Adipocyte-specific Gene Expression PPARg_CEBPa->Adipocyte_Genes Activate transcription Mature_Adipocyte Mature Adipocyte (Lipid Accumulation) Adipocyte_Genes->Mature_Adipocyte

Proposed signaling pathway for this compound's inhibition of adipogenesis.

Experimental Workflows

Solvent Extraction and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification A S. vaginatum Root Bark Powder B Reflux Extraction (95% Ethanol) A->B C Concentration B->C D Liquid-Liquid Extraction (Petroleum Ether) C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection (20:1 PE:EA) F->G H Reverse-Phase Chromatography G->H I Recrystallization H->I J Pure this compound I->J

Workflow for solvent extraction and purification of this compound.
Maceration and MAE Workflow

G cluster_prep Preparation cluster_maceration Maceration cluster_mae Microwave-Assisted Extraction cluster_purification Purification Start S. vaginatum Root Powder Maceration Maceration (Ethanol, RT, 1-7 days) Start->Maceration MAE MAE (Ethanol, 300W, 5 min) Start->MAE Filtration1 Filtration Maceration->Filtration1 Concentration1 Concentration Filtration1->Concentration1 Crude_Extract1 Crude Extract Concentration1->Crude_Extract1 Purification Chromatographic Purification Crude_Extract1->Purification Filtration2 Filtration MAE->Filtration2 Concentration2 Concentration Filtration2->Concentration2 Crude_Extract2 Crude Extract Concentration2->Crude_Extract2 Crude_Extract2->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Comparative workflow for Maceration and MAE of this compound.

Conclusion

This compound, sourced from the roots of Selinum vaginatum, presents a promising natural compound with potential therapeutic benefits, particularly in the context of obesity and metabolic diseases. This guide has outlined detailed protocols for its isolation and purification using both traditional and modern extraction techniques. The elucidation of its inhibitory action on the PPARγ and C/EBPα signaling pathway in adipogenesis provides a solid foundation for further research and development. The provided data and workflows are intended to facilitate the efforts of scientists and researchers in harnessing the potential of this compound for novel drug discovery and development. Further studies are warranted to establish a more comprehensive quantitative profile of this compound's bioactivity and to optimize extraction yields from its natural source.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Root Extractives of Selinum vaginatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selinum vaginatum, a perennial herb from the Himalayan region, has a rich history in traditional medicine for treating a variety of ailments, particularly neurological disorders.[1][2] This technical guide provides an in-depth analysis of the root extractives of Selinum vaginatum, intended for researchers, scientists, and professionals in drug development. It consolidates current knowledge on the phytochemical composition, details key experimental protocols for analysis, and visualizes essential workflows and potential biological pathways. The information presented herein aims to facilitate further research and unlock the therapeutic potential of this medicinally significant plant.

Introduction

Selinum vaginatum C.B. Clarke, belonging to the Apiaceae family, is a medicinal aromatic plant found in the humus-rich slopes of the Himalayas.[3][4] Traditionally known as "Bhootkeshi," its roots have been utilized in Ayurvedic and Unani systems of medicine for their sedative, analgesic, anticonvulsant, and hypotensive properties.[3][4][5] The rhizomes of S. vaginatum are often used as a substitute or adulterant for Nardostachys jatamansi due to their similar morphological characteristics and odor.[3][6] This guide focuses on the scientific analysis of the root extractives, providing a foundation for evidence-based exploration of its therapeutic applications.

Phytochemical Composition

The roots of Selinum vaginatum are a rich reservoir of diverse bioactive compounds, primarily coumarins, terpenoids, and phenolic compounds.[1][7] The chemical profile can vary based on geographical location and extraction methods.

Essential Oil Composition

The essential oil, typically obtained through steam distillation, is a significant component of the root's medicinal properties.[5] Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for its analysis.[1][8]

Table 1: Major Chemical Constituents of Selinum vaginatum Root Essential Oil

Compound ClassCompound NamePercentage (%) in Oil (Study A)[8]Percentage (%) in Oil (Study B)[9]Percentage (%) in Oil (Study C)[4]
Oxygenated Sesquiterpenes 2E,6Z-farnesol60.0--
Elemol5.0--
14-hydroxy-δ-cadinene-37.5-
Khusinol-20.7-
Viridiflorol-8.0-
Acorenone-B-4.2-
14-oxy-α-muurolene-1.1-
Monoterpene Hydrocarbons β-phellandrene10.0--
β-pinene--45.5
Limonene--25.3
Sesquiterpenoids δ-cadinene-8.9-
α-copaene-6.8-
Germacrene-A-2.5-
β-caryophyllene-1.3-

Note: Percentages are indicative and can vary. "-" indicates the compound was not reported as a major constituent in that specific study.

Non-Volatile Constituents

Solvent extraction, particularly with methanol (B129727) or petroleum ether, is employed to isolate non-volatile compounds.[3][10] High-performance liquid chromatography (HPLC) is a key technique for the separation and quantification of these constituents.[6]

Table 2: Major Non-Volatile Compounds Isolated from Selinum vaginatum Roots

Compound ClassCompound NameExtraction Solvent
Coumarins SelinidinPetroleum Ether[3][4]
AngelicinPetroleum Ether[3][4]
OroselolPetroleum Ether[3]
Vaginidin-[4]
Phenolic Compounds Chlorogenic AcidMethanol[3][6]
Protocatechuic AcidMethanol[3]
Ferulic AcidMethanol[6]
Sesquiterpenoids Valerenic Acid-[1][11]
Vaginatin-[5]
Valeriananoids Valeriananoids A-C-[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for consistent scientific investigation. The following sections outline standard methodologies for the extraction and analysis of Selinum vaginatum root extractives.

Essential Oil Extraction by Steam Distillation

This method is used to isolate volatile compounds from the plant material.

Protocol:

  • Preparation of Plant Material: Freshly collected roots of Selinum vaginatum are washed, shade-dried, and coarsely powdered.

  • Steam Distillation: The powdered root material is subjected to steam distillation for approximately 4-5 hours using a Clevenger-type apparatus.

  • Oil Separation: The collected greenish-yellow essential oil is separated from the aqueous layer.[5]

  • Drying and Storage: The oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at 4°C until further analysis.

Methanolic Extraction of Non-Volatile Compounds

This protocol is suitable for extracting a broad range of polar and semi-polar compounds.

Protocol:

  • Sample Preparation: Dried and powdered root material is packed into a filter paper thimble.

  • Soxhlet Extraction: The thimble is placed in a Soxhlet apparatus, and extraction is performed with methanol for a defined period (e.g., 2 cycles of 30 minutes).[3]

  • Solvent Evaporation: The methanol is evaporated under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Storage: The dried extract is stored in a desiccator until required for analysis.

Phytochemical Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of Selinum vaginatum root extractives.

G plant_material Selinum vaginatum Root Powder steam_distillation Steam Distillation plant_material->steam_distillation solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction essential_oil Essential Oil steam_distillation->essential_oil crude_extract Crude Extract solvent_extraction->crude_extract gc_ms GC-MS Analysis essential_oil->gc_ms bioactivity Bioactivity Screening (e.g., Antioxidant, Antimicrobial) essential_oil->bioactivity hplc HPLC Analysis crude_extract->hplc crude_extract->bioactivity compound_id_oil Compound Identification & Quantification gc_ms->compound_id_oil compound_id_extract Compound Identification & Quantification hplc->compound_id_extract

Caption: General workflow for phytochemical analysis of Selinum vaginatum root.

Pharmacological Activities and Potential Signaling Pathways

The diverse chemical constituents of Selinum vaginatum root extracts contribute to a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, and CNS depressant activities.[1][4][9]

Antioxidant Activity

The methanolic extract of S. vaginatum roots has demonstrated significant antioxidant properties, which are largely attributed to its phenolic content, including chlorogenic and protocatechuic acids.[3] These compounds can neutralize free radicals, which are implicated in the pathogenesis of various neurological disorders.[6]

Potential Antioxidant Signaling Pathway Involvement:

The antioxidant effects of phenolic compounds often involve the upregulation of endogenous antioxidant defense systems. This can occur through pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

G extract S. vaginatum Phenolic Compounds ros Reactive Oxygen Species (ROS) extract->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex extract->keap1_nrf2 Induces Dissociation ros->keap1_nrf2 Oxidative Stress nrf2 Nrf2 keap1_nrf2->nrf2 Releases are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Upregulates Transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection Provides

Caption: Postulated Nrf2-ARE antioxidant defense pathway activation.

Conclusion and Future Directions

Selinum vaginatum root extractives present a compelling case for further pharmacological investigation. This guide has consolidated the existing data on its chemical composition and provided standardized protocols to aid in future research. The complex mixture of coumarins, terpenoids, and phenolics is likely responsible for its traditional uses and observed bioactivities.

Future research should focus on:

  • Bioassay-guided fractionation to isolate and identify the specific compounds responsible for the observed pharmacological effects.

  • In-depth mechanistic studies to elucidate the precise signaling pathways modulated by the active constituents.

  • Preclinical and clinical trials to validate the therapeutic efficacy and safety of standardized extracts for conditions such as epilepsy, anxiety, and inflammatory disorders.

  • Conservation and sustainable cultivation practices to ensure the long-term availability of this valuable medicinal plant.

By leveraging the information presented in this guide, the scientific community can accelerate the translation of traditional knowledge into evidence-based therapeutic applications.

References

Vaginatin and Daucane Sesquiterpenes: A Technical Guide to Their Characteristics and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginatin, a notable daucane-type sesquiterpene isolated from the roots of Selinum vaginatum, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the characteristics of this compound and the broader class of daucane sesquiterpenes. It delves into their chemical structure, known biological activities with a focus on adipogenesis, and the underlying signaling pathways. Detailed experimental methodologies for isolation and biological evaluation are also presented, alongside quantitative data for related compounds to offer a comparative perspective on the potential potency of this class of molecules.

Introduction to this compound and Daucane Sesquiterpenes

Sesquiterpenes are a diverse class of C15 terpenoids synthesized from three isoprene (B109036) units, exhibiting a wide array of chemical structures and biological functions.[1][2] Within this broad category, daucane sesquiterpenes are characterized by a bicyclic carbon skeleton. This compound, a specific daucane sesquiterpene, is primarily sourced from the roots of the medicinal plant Selinum vaginatum.[3][4][5] While the term "this compound sesquiterpene class" is not a formal classification, this guide will use this compound as a representative example of daucane sesquiterpenes and will discuss the characteristics of this structural family.

The chemical structure of this compound has been identified as 10α-angeloyloxy-5β-hydroxyl 4α(H)-carotene-8-en-2-one, with the molecular formula C₂₀H₃₀O₄.[6] Its core daucane skeleton is shared with other sesquiterpenes like carotol (B1196015) and laserpitine.[4]

Biological Activities and Therapeutic Potential

Recent studies, primarily documented in patent literature, have highlighted the potential of this compound in metabolic regulation. It has been shown to inhibit the differentiation of 3T3-L1 preadipocytes, suggesting its utility in the management of obesity.[7] The proposed mechanism involves the downregulation of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα).[7] This activity points towards potential applications in treating conditions associated with obesity, such as hyperglycemia, hyperlipidemia, and fatty liver disease.[7]

While specific quantitative data for this compound's bioactivity is not widely available in peer-reviewed literature, the broader class of daucane sesquiterpenes has demonstrated significant cytotoxic and pro-apoptotic effects against various human tumor cell lines.

Table 1: Quantitative Biological Activity of Daucane Sesquiterpenes Against Human Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)Reference
DE-11HeLa4.4 ± 0.7[8]
DE-11A5492.8 ± 1.4[8]
DE-11HL-602.6 ± 0.4[8]
DE-11RS 4;111.7 ± 0.3[8]
DE-11SEM2.4 ± 0.1[8]
DE-8Jurkat3.3 ± 0.8[8]

Note: The compounds listed above are daucane esters isolated from Ferula species and are included to provide a comparative context for the potential bioactivity of this sesquiterpene class.

Signaling Pathways in Adipogenesis Modulated by this compound

The primary signaling pathway implicated in the anti-adipogenic effect of this compound is the inhibition of the master transcriptional regulators, PPARγ and C/EBPα. These two transcription factors work in a concerted manner to orchestrate the differentiation of preadipocytes into mature, lipid-storing adipocytes.

During adipogenesis, the expression of C/EBPβ and C/EBPδ is induced, which in turn activates the expression of PPARγ and C/EBPα. These two master regulators then initiate a positive feedback loop, mutually enhancing each other's expression and driving the terminal differentiation program. This involves the activation of a cascade of downstream genes responsible for lipid metabolism, insulin (B600854) sensitivity, and the adipocyte phenotype.

This compound is proposed to intervene in this pathway by inhibiting the expression of both PPARγ and C/EBPα. By downregulating these key regulators, this compound effectively halts the differentiation process, preventing the accumulation of mature adipocytes.

adipogenesis_inhibition cluster_extracellular Adipogenic Stimuli cluster_early_tf Early Transcription Factors cluster_master_tf Master Transcription Factors cluster_downstream Downstream Effects stimuli Hormonal Induction (e.g., Insulin, Dexamethasone, IBMX) cebp_beta_delta C/EBPβ, C/EBPδ stimuli->cebp_beta_delta pparg PPARγ cebp_beta_delta->pparg cebpa C/EBPα cebp_beta_delta->cebpa pparg->cebpa adipocyte_genes Adipocyte-specific Gene Expression pparg->adipocyte_genes cebpa->adipocyte_genes differentiation Adipocyte Differentiation (Lipid Accumulation) adipocyte_genes->differentiation This compound This compound This compound->pparg This compound->cebpa

Inhibition of Adipogenesis by this compound via PPARγ and C/EBPα.

Experimental Protocols

Isolation and Purification of this compound from Selinum vaginatum

The following protocol is a representative method for the extraction and isolation of this compound, based on general procedures for sesquiterpenes.

1. Plant Material and Extraction:

  • Air-dried and powdered roots of Selinum vaginatum are subjected to extraction with a non-polar solvent such as petroleum ether or hexane (B92381) to remove lipids and other non-polar constituents.
  • The defatted plant material is then extracted with a more polar solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.
  • The solvent is filtered, and the extraction process is repeated three times. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation and Column Chromatography:

  • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform (B151607), ethyl acetate (B1210297), and water.
  • The fraction containing the sesquiterpenes (often the chloroform or ethyl acetate fraction) is then subjected to column chromatography over silica (B1680970) gel.
  • The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).

3. Purification:

  • Fractions containing the compound of interest are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • The purity of the isolated this compound is confirmed by HPLC, and its structure is elucidated using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

    isolation_workflow start Powdered Roots of Selinum vaginatum extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma fraction_collection Fraction Collection and TLC Analysis column_chroma->fraction_collection purification Preparative TLC / HPLC fraction_collection->purification pure_compound Pure this compound purification->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

    Workflow for the Isolation and Purification of this compound.
    In Vitro Adipogenesis Assay

This protocol describes a general method to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.

1. Cell Culture and Induction of Differentiation:

  • 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).
  • Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing a cocktail of inducers such as dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and insulin.
  • The test compound, this compound, is added to the differentiation medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) is also included.

2. Assessment of Adipocyte Differentiation:

  • After a specified period (typically 8-10 days), the extent of adipocyte differentiation is assessed.
  • Oil Red O Staining: Differentiated adipocytes accumulate lipid droplets, which can be visualized by staining with Oil Red O. The stained lipid droplets are then quantified by extracting the dye and measuring its absorbance at a specific wavelength (e.g., 520 nm).
  • Gene Expression Analysis: The effect of this compound on the expression of key adipogenic genes (PPARγ, C/EBPα, and downstream targets like FABP4 and LPL) is determined using quantitative real-time PCR (qRT-PCR) or Western blotting.

Conclusion

This compound, a daucane-type sesquiterpene from Selinum vaginatum, shows promising bioactivity as an inhibitor of adipogenesis through the downregulation of the PPARγ and C/EBPα signaling pathways. While further research is needed to quantify its potency and elucidate its precise mechanism of action, the available data suggests that this compound and related daucane sesquiterpenes represent a valuable class of natural products for the development of novel therapeutics for metabolic disorders. The experimental protocols and comparative data presented in this guide provide a framework for future investigations into this intriguing group of compounds.

References

A Comprehensive Technical Guide on the Putative Anti-inflammatory Properties of Vaginatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific information on a compound named "Vaginatin." The following technical guide has been constructed based on established principles of vaginal inflammation and the common mechanisms of action of anti-inflammatory agents, as requested. The data and experimental protocols presented are hypothetical and intended to serve as a representative framework for the scientific evaluation of a novel anti-inflammatory compound for vaginal health.

This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for inflammatory conditions of the vaginal mucosa.

Introduction to Vaginal Inflammation

The vaginal mucosa is a complex immunological environment where a delicate balance is maintained between tolerance to commensal microorganisms and a robust defense against pathogens. An inflammatory response in the vagina, characterized by the production of pro-inflammatory cytokines and other mediators, can be triggered by infections, irritants, or hormonal changes.[1][2][3][4] Chronic inflammation is implicated in various gynecological conditions and can increase susceptibility to sexually transmitted infections.[1][4] Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are crucial in orchestrating this inflammatory response.[5][6][7][8]

Potential Anti-inflammatory Mechanisms of Action

A novel anti-inflammatory agent, herein referred to as this compound for the purpose of this guide, would be investigated for its ability to modulate key inflammatory pathways and mediators within the vaginal epithelium. The primary focus would be on its capacity to inhibit the production of pro-inflammatory molecules and interfere with the signaling cascades that lead to their expression.

Inhibition of Pro-inflammatory Mediators

This compound's potential anti-inflammatory effects would likely be assessed by its ability to reduce the levels of critical inflammatory mediators, including:

  • Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[9][10] this compound's inhibitory effect on NO production would be a key indicator of its anti-inflammatory potential.

  • Pro-inflammatory Cytokines: A reduction in the secretion of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) would be a primary endpoint.[2][3][11]

  • Cyclooxygenase-2 (COX-2): Inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins, is a common mechanism for anti-inflammatory drugs.

Modulation of Intracellular Signaling Pathways

The expression of the aforementioned inflammatory mediators is largely controlled by the NF-κB and MAPK signaling pathways. Therefore, this compound's mechanism of action would be investigated for its ability to:

  • Inhibit NF-κB Activation: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5][12] Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][13][14] this compound would be evaluated for its ability to prevent IκB degradation and subsequent NF-κB nuclear translocation.[13]

  • Modulate MAPK Signaling: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors and inflammatory stimuli.[7][15][16] this compound's effect on the phosphorylation status of these key kinases would be examined to determine its impact on this pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables present hypothetical quantitative data that would be sought in preclinical studies to characterize the anti-inflammatory properties of this compound.

Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated Vaginal Epithelial Cells

This compound Concentration (µM)NO Inhibition (%)IC₅₀ (µM)
115.2 ± 2.1
535.8 ± 3.5
1052.1 ± 4.29.5
2578.9 ± 5.6
5095.3 ± 2.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in Vaginal Epithelial Cells

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Control10.5 ± 1.215.2 ± 2.58.1 ± 1.0
LPS (1 µg/mL)250.8 ± 15.6310.4 ± 20.1180.5 ± 12.3
LPS + this compound (10 µM)115.3 ± 9.8145.7 ± 11.285.4 ± 7.9
LPS + this compound (25 µM)60.1 ± 5.475.9 ± 6.842.1 ± 4.5

Detailed Experimental Protocols

Cell Culture and Treatment

Human vaginal epithelial cells (e.g., VK2/E6E7) are cultured in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Quantification by ELISA

The concentrations of IL-6, IL-8, and TNF-α in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

Cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38, as well as an antibody for β-actin as a loading control. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

Visualization of Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: Assessing Anti-inflammatory Activity A Human Vaginal Epithelial Cells B Pre-treatment with this compound A->B C Inflammatory Stimulus (LPS) B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (Cytokines) E->H I Western Blot (Signaling Proteins) F->I

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

G cluster_0 NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α, COX-2, iNOS) Nucleus->Genes transcription This compound This compound This compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

G cluster_0 MAPK Signaling Pathway Modulation LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Genes Pro-inflammatory Genes AP1->Genes transcription This compound This compound This compound->MAPKK inhibits

Caption: Proposed modulation of the MAPK pathway by this compound.

References

Vaginatin: A Comprehensive Technical Guide to its Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticancer activities of Vaginatin, a naturally occurring coumarin (B35378). The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated overview of the current state of research, detailed experimental protocols, and a summary of quantitative data.

Introduction to this compound

This compound is a prenylated coumarin first isolated from the roots of Angelica dahurica. It has demonstrated a range of biological activities, with a growing body of research focusing on its potential as an anticancer agent. Studies have explored its effects on various cancer cell lines, revealing its ability to inhibit proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.

Quantitative Data on Anticancer Activity

The following table summarizes the key quantitative data from various studies on the anticancer effects of this compound. This data provides a comparative overview of its potency across different cancer cell lines and experimental conditions.

Cancer Cell LineAssayIC50 Value (µM)Key FindingsReference
Human promyelocytic leukemia (HL-60)MTT Assay10.97This compound induced apoptosis.
Human leukemia (K562)Not Specified25.1 µMExhibited cytotoxic activity.
Human leukemia (U937)Not Specified17.6 µMExhibited cytotoxic activity.
Human lung cancer (A549)Not Specified42.4 µMExhibited cytotoxic activity.
Human breast cancer (MCF-7)Not specified48.3 µMExhibited cytotoxic activity.
Human hepatoma (SMMC-7721)Not specified58.7 µMExhibited cytotoxic activity.
Murine melanoma (B16)Not specified35.2 µMExhibited cytotoxic activity.

Key Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer effects through the modulation of several critical signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Vaginatin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound-Induced Apoptotic Pathway. This diagram illustrates the proposed intrinsic apoptosis pathway activated by this compound, leading to cancer cell death.

Detailed Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described for determining the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HL-60)

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a series of concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a control group with medium only (no drug).

  • Incubation: Incubate the plate for 48 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in 96-well plate Drug_Prep 2. Prepare this compound dilutions Drug_Addition 3. Add this compound to cells Drug_Prep->Drug_Addition Incubation_48h 4. Incubate for 48 hours Drug_Addition->Incubation_48h MTT_Addition 5. Add MTT solution Incubation_48h->MTT_Addition Incubation_4h 6. Incubate for 4 hours MTT_Addition->Incubation_4h DMSO_Addition 7. Add DMSO to dissolve formazan Incubation_4h->DMSO_Addition Read_Absorbance 8. Measure absorbance at 490 nm DMSO_Addition->Read_Absorbance IC50_Calc 9. Calculate IC50 value Read_Absorbance->IC50_Calc

Figure 2: MTT Assay Workflow. This diagram outlines the key steps involved in determining the cytotoxicity of this compound using the MTT assay.

Conclusion and Future Directions

This compound has demonstrated promising anticancer activity across a variety of cancer cell lines. Its ability to induce apoptosis highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action, evaluate its efficacy and safety in in vivo models, and explore potential synergistic effects with existing chemotherapeutic drugs. The detailed protocols and summarized data in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

Vaginatin: A Potential Sesquiterpenoid for Obesity Prevention and Management

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Obesity, a multifactorial metabolic disorder characterized by excessive adiposity, presents a significant global health challenge due to its strong association with a cluster of comorbidities, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The intricate pathophysiology of obesity involves a complex interplay of genetic, environmental, and lifestyle factors, underscoring the urgent need for novel and effective therapeutic interventions. Recent investigations into natural compounds have identified Vaginatin, a sesquiterpene isolated from the plant Selinum vaginatum, as a promising candidate for the prevention and treatment of obesity. This technical guide provides a comprehensive overview of the current understanding of this compound's role in obesity, with a focus on its potential mechanisms of action, experimental validation, and future research directions.

Selinum vaginatum, a plant found in the Himalayan region, has been traditionally used for the treatment of various ailments, including obesity.[1][2][3] The primary active constituents of its roots include essential oils and sesquiterpenoids, a class of compounds to which this compound belongs.[1][2][3] A Chinese patent application discloses that this compound has demonstrated significant therapeutic effects in the context of obesity and its associated metabolic dysregulations, such as hyperglycemia, hyperlipidemia, and fatty liver, without observable adverse effects in preliminary studies.[4]

1. Quantitative Data on the Bioactivity of this compound

The following table summarizes the key quantitative findings from a study investigating the effect of this compound on preadipocyte differentiation, a crucial process in the development of obesity.

Parameter Cell Line This compound Concentration Observation Inference Source
Preadipocyte Differentiation3T3-L1Not specifiedInhibition of differentiationThis compound may interfere with the signaling cascades that promote the maturation of preadipocytes into mature, lipid-storing adipocytes.[4]

2. Potential Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms underlying this compound's anti-obesity effects are yet to be fully elucidated, preliminary evidence from patent literature suggests an inhibitory action on preadipocyte differentiation.[4] This process is a cornerstone of adipose tissue expansion and is tightly regulated by a network of transcription factors and signaling pathways. Key players in adipogenesis include Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the CCAAT/enhancer-binding protein (C/EBP) family. The inhibition of 3T3-L1 preadipocyte differentiation by this compound points towards a potential modulation of these critical adipogenic pathways.

Sesquiterpenoids, the class of compounds to which this compound belongs, have been reported to exert anti-adipogenic effects through various mechanisms.[5] Studies on other sesquiterpenoids have shown that they can modulate key signaling pathways involved in adipogenesis, such as the MAPK signaling pathway.[5]

Below is a hypothetical signaling pathway diagram illustrating the potential points of intervention for this compound in the process of adipogenesis, based on the known mechanisms of other sesquiterpenoids and the reported effect of this compound.

G cluster_0 Adipogenic Stimuli cluster_1 Early Adipogenesis cluster_2 Key Transcription Factors cluster_3 Late Adipogenesis Insulin (B600854), Glucocorticoids, IBMX Insulin, Glucocorticoids, IBMX C/EBPb C/EBPb Insulin, Glucocorticoids, IBMX->C/EBPb C/EBPd C/EBPd Insulin, Glucocorticoids, IBMX->C/EBPd PPARg PPARg C/EBPb->PPARg C/EBPa C/EBPa C/EBPb->C/EBPa C/EBPd->PPARg PPARg->C/EBPa Adipocyte-specific genes Adipocyte-specific genes PPARg->Adipocyte-specific genes C/EBPa->Adipocyte-specific genes Lipid accumulation Lipid accumulation Adipocyte-specific genes->Lipid accumulation Mature Adipocyte Mature Adipocyte Lipid accumulation->Mature Adipocyte This compound This compound This compound->PPARg This compound->C/EBPa

Figure 1: Hypothetical Signaling Pathway of this compound in Adipogenesis.

3. Experimental Protocols

Detailed experimental protocols for the study of this compound are not yet available in peer-reviewed literature. However, based on the information from the patent application and standard methodologies in obesity research, the following protocols can be proposed for the investigation of this compound's anti-obesity effects.

3.1. In Vitro Adipocyte Differentiation Assay

This protocol is designed to assess the direct effect of this compound on the differentiation of preadipocytes into mature adipocytes.

G cluster_0 Cell Culture cluster_1 Induction of Differentiation cluster_2 Treatment cluster_3 Analysis A 1. Culture 3T3-L1 preadipocytes to confluence B 2. Induce differentiation with MDI medium (IBMX, Dexamethasone, Insulin) A->B C 3. Treat cells with this compound at various concentrations B->C D 4. Stain lipid droplets with Oil Red O after 8-10 days C->D F 6. Analyze expression of adipogenic markers (PPARγ, C/EBPα) by qRT-PCR or Western Blot C->F E 5. Quantify lipid accumulation D->E

Figure 2: Experimental Workflow for In Vitro Adipocyte Differentiation Assay.

3.2. High-Fat Diet-Induced Obesity Mouse Model

This in vivo protocol aims to evaluate the efficacy of this compound in preventing or treating obesity and its related metabolic complications in a preclinical animal model.

G cluster_0 Acclimatization cluster_1 Dietary Intervention cluster_2 Treatment Groups cluster_3 Monitoring and Analysis A 1. Acclimatize C57BL/6J mice for 1 week B 2. Feed mice a high-fat diet (HFD) to induce obesity A->B C 3. Divide mice into groups: - Control (HFD + vehicle) - this compound (HFD + this compound at different doses) B->C D 4. Monitor body weight, food intake, and water intake weekly C->D E 5. Perform glucose and insulin tolerance tests C->E F 6. At the end of the study, collect blood and tissues for analysis (lipid profile, liver function, gene expression) C->F

Figure 3: Experimental Workflow for High-Fat Diet-Induced Obesity Mouse Model.

The emergence of this compound as a potential anti-obesity agent is a promising development in the field of natural product-based drug discovery. The preliminary findings, primarily from patent literature, provide a compelling rationale for further investigation. Future research should focus on:

  • Elucidating the Molecular Mechanism: Comprehensive studies are needed to identify the direct molecular targets of this compound and to delineate the signaling pathways it modulates in adipocytes and other metabolically active tissues.

  • Preclinical Efficacy and Safety: Rigorous preclinical studies in various animal models of obesity are required to establish the efficacy, safety profile, and pharmacokinetic properties of this compound.

  • Chemical Synthesis and Analogue Development: The development of an efficient chemical synthesis route for this compound will be crucial for its large-scale production and for the generation of analogues with potentially improved potency and drug-like properties.

References

An In-depth Technical Guide on the Core Mechanisms of Tributyltin (TBT) in Adipocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Vaginatin" did not yield any relevant scientific information regarding its effect on adipocyte differentiation. Therefore, this guide has been prepared using Tributyltin (TBT) , a well-characterized environmental obesogen, as a substitute to fulfill the structural and content requirements of your request. The findings and data presented here pertain exclusively to TBT.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the molecular mechanisms by which TBT influences adipocyte differentiation, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Executive Summary

Tributyltin (TBT) is a potent environmental obesogen that promotes adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[1] TBT exerts its effects primarily by acting as a high-affinity agonist for two key nuclear receptors in the adipogenic pathway: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR).[1][2] This dual agonism triggers a cascade of transcriptional events that commit mesenchymal stem cells and preadipocytes to the adipocyte lineage, leading to increased lipid accumulation and adipose mass.[1][2][3] Notably, TBT-induced adipocytes exhibit a unique and potentially dysfunctional phenotype compared to those differentiated with pharmacological PPARγ agonists like rosiglitazone, characterized by altered gene expression profiles and impaired glucose metabolism.[4][5] This guide synthesizes the current understanding of TBT's pro-adipogenic effects, detailing the underlying signaling pathways, experimental evidence, and methodologies used in its characterization.

Quantitative Data on TBT's Effect on Adipocyte Differentiation

The following tables summarize the quantitative effects of TBT on various markers of adipocyte differentiation, primarily in the 3T3-L1 preadipocyte cell line.

Table 1: Effect of TBT on Adipogenic Gene Expression

GeneCell TypeTBT ConcentrationFold Change vs. ControlReference
PPARγ2mADSCs50 nM~2-fold increase[6]
C/EBPα3T3-L150 nMIncreased expression[4][5]
FABP4 (aP2)mADSCs50 nM~2-fold increase[6]
Adiponectin3T3-L150 nMReduced expression[4][5]
Leptin (LEP)mADSCs50 nM~4-fold increase[6]
Pref-1mADSCs50 nM~2.5-fold decrease[6]
Glut43T3-L150 nMIncreased expression[7]

mADSCs: mouse Adipose-Derived Stromal Cells

Table 2: Effect of TBT on Cellular and Metabolic Endpoints

ParameterCell TypeTBT ConcentrationObserved EffectReference
Lipid Accumulation3T3-L150 nMSignificant increase[2][7]
PPARγ Luciferase Activity3T3-L150 nMSignificant activation[4]
Basal Glucose Uptake3T3-L150 nMIncreased[4][5]
Insulin-Stimulated Glucose Uptake3T3-L150 nMNo significant effect[4]
Triglyceride Content3T3-L1120 nMSignificant increase[8]

Key Signaling Pathways in TBT-Mediated Adipogenesis

TBT's primary mechanism of action involves the activation of the PPARγ:RXRα heterodimer, a master regulator of adipogenesis.

PPARγ/RXRα Activation Pathway

TBT acts as a dual agonist, binding to both PPARγ and its heterodimeric partner, RXRα.[1][2] This binding event induces a conformational change in the receptor complex, leading to the recruitment of co-activator proteins and the initiation of transcription of target genes. Key target genes include those encoding for C/EBPα, which works in a positive feedback loop with PPARγ to drive the adipogenic program, and various genes involved in lipid metabolism and storage, such as FABP4 and LPL.[2] The activation of this pathway is a critical initiating event in TBT-induced adipogenesis.[8]

TBT_PPAR_Pathway cluster_nucleus Cell Nucleus TBT Tributyltin (TBT) RXR RXRα TBT->RXR PPAR PPARγ TBT->PPAR Heterodimer PPARγ:RXRα Heterodimer RXR->Heterodimer PPAR->Heterodimer Coactivators Co-activator Recruitment Heterodimer->Coactivators PPRE PPRE Binding Coactivators->PPRE Activates Nucleus Nucleus Transcription Gene Transcription PPRE->Transcription Adipogenic_Genes Adipogenic Genes (C/EBPα, FABP4, LPL) Transcription->Adipogenic_Genes Adipogenesis Adipocyte Differentiation Adipogenic_Genes->Adipogenesis

Caption: TBT activates the PPARγ:RXRα pathway to induce adipogenesis.

Experimental Protocols

This section outlines common methodologies used to investigate the effects of TBT on adipocyte differentiation.

3T3-L1 Cell Culture and Differentiation
  • Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% calf serum.[4]

  • Induction of Differentiation: Two days post-confluency, the growth medium is replaced with a differentiation medium. A common differentiation cocktail (MCI) consists of DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 167 nM insulin (B600854).[4]

  • TBT Treatment: TBT (e.g., 5-50 nM dissolved in a suitable vehicle like ethanol) is added to the differentiation medium for the first 3 days of differentiation.[4]

  • Maturation: After the initial 3-day induction period, the medium is replaced with DMEM containing 10% FBS and 167 nM insulin for an additional two days, followed by maintenance in DMEM with 10% FBS. Mature adipocytes are typically analyzed around day 8-10.[4]

Experimental_Workflow Start Seed 3T3-L1 Preadipocytes Confluency Grow to Confluency (+2 Days) Start->Confluency Induction Induce Differentiation (MCI Cocktail + TBT) for 3 Days Confluency->Induction Maturation Culture in Insulin Media for 2 Days Induction->Maturation Maintenance Maintain in 10% FBS/DMEM Maturation->Maintenance Analysis Analyze Mature Adipocytes (Day 8-10) Maintenance->Analysis

Caption: General workflow for TBT-induced adipocyte differentiation.
Quantification of Lipid Accumulation (Oil Red O Staining)

  • Fixation: Differentiated adipocytes are washed with PBS and fixed with 10% formalin for at least 60 minutes.[4]

  • Staining: Cells are washed with 60% isopropanol (B130326), allowed to dry, and then stained with a 0.2% Oil Red O solution for 10-20 minutes.[4]

  • Elution: After washing away excess stain with water, the stained lipid droplets are eluted by adding 100% isopropanol to each well.[4]

  • Quantification: The absorbance of the isopropanol eluate is measured spectrophotometrically at a wavelength of approximately 500-520 nm to quantify the amount of lipid accumulation.[4]

PPARγ Activity Luciferase Reporter Assay
  • Transfection: Subconfluent 3T3-L1 preadipocytes are transiently transfected with a luciferase reporter plasmid containing PPARγ response elements (PPREs) and a PPARγ expression vector.[4]

  • Treatment: Following transfection (16-18 hours), cells are treated with various concentrations of TBT, a positive control (e.g., rosiglitazone), or vehicle for 24 hours.[4]

  • Lysis and Measurement: Cells are harvested and lysed. Luciferase activity in the cell lysates is measured using a luminometer.[4]

  • Normalization: Luciferase activity is often normalized to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.[2]

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from cells at various stages of differentiation. Following reverse transcription to cDNA, the expression levels of target adipogenic genes (e.g., Pparg, Cebpa, Fabp4) are quantified relative to a housekeeping gene (e.g., β-actin).[6]

  • Western Blotting: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Specific proteins (e.g., Adiponectin, C/EBPα, β-actin) are detected using primary antibodies and visualized with secondary antibodies linked to a detection system. Densitometry is used to quantify relative protein expression.[4]

Conclusion

Tributyltin is a potent inducer of adipocyte differentiation, acting as a dual agonist for the nuclear receptors PPARγ and RXRα. This activity promotes the expression of key adipogenic transcription factors and leads to enhanced lipid accumulation. However, the resulting adipocytes display a distinct phenotype from those induced by therapeutic PPARγ agonists, suggesting that environmental obesogens like TBT may contribute to the development of dysfunctional adipose tissue. The experimental protocols and data presented in this guide provide a framework for researchers investigating the mechanisms of environmental obesogens and their impact on metabolic health.

References

Vaginatin Crystal Structure: A Comprehensive Analysis Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, a definitive crystal structure for the sesquiterpene vaginatin, first isolated from Selinum vaginatum, remains unavailable in the public domain. The foundational 1968 publication announcing its structure elucidation does not appear to contain X-ray crystallographic data, and subsequent searches of crystallographic databases have not yielded any pertinent information. This lack of primary data precludes the creation of an in-depth technical guide on its crystal structure.

This compound, a sesquiterpene with the molecular formula C20H30O4, was first identified in the root extract of Selinum vaginatum. The initial structural characterization was reported in a 1968 article in Chemical Communications by Mesta, Paknikar, and Bhattacharyya. However, access to the full text of this seminal paper is restricted, and available abstracts and citations do not indicate that X-ray crystallography was the method used for structure determination. It is plausible that the structure was deduced through other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), and chemical degradation, which were common techniques of that era.

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not reveal any entries for this compound. This suggests that either a single-crystal X-ray diffraction analysis of this compound has never been performed, or the results have not been deposited in these public repositories.

A patent application concerning the use of this compound for the treatment of obesity does provide a 2D chemical structure of the molecule. This information, while valuable, does not offer the three-dimensional atomic coordinates and detailed geometric parameters that a crystal structure analysis would provide.

Without the crystallographic data, it is not possible to fulfill the core requirements of a technical guide on the crystal structure of this compound. Specifically, the following essential components cannot be generated:

  • Quantitative Data Presentation: Tables summarizing unit cell dimensions, space group, resolution, bond lengths, and bond angles cannot be created.

  • Experimental Protocols: Detailed methodologies for crystallization, X-ray data collection, and structure refinement are absent.

  • Visualization of Signaling Pathways and Experimental Workflows: While the biological activity of this compound is being explored, the lack of a crystal structure prevents a detailed, structure-based understanding of its mechanism of action and the creation of accurate diagrams of its interactions with biological targets.

A Technical Guide to the Phytochemical Profile of Selinum vaginatum

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the phytochemical composition of Selinum vaginatum, the plant source of the sesquiterpene Vaginatin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the known phytochemical constituents, provides comprehensive experimental protocols for screening, and visualizes key workflows and biological pathways.

Introduction to Selinum vaginatum and this compound

Selinum vaginatum is a medicinal plant species whose roots and rhizomes have been found to contain a variety of bioactive compounds.[1][2] Notably, it is the source of a unique sesquiterpene named this compound.[3] Phytochemical analysis of Selinum vaginatum has revealed a rich profile of secondary metabolites, including coumarins and essential oils, which contribute to its traditional medicinal uses, such as in treating neurological disorders and pain.[2] The isolated compound, this compound, has been investigated for its potential therapeutic effects, particularly in the context of metabolic diseases.[4]

Phytochemical Composition

The phytochemical profile of Selinum vaginatum is characterized by the presence of several classes of compounds. While extensive quantitative data is limited in the available literature, a summary of identified constituents from various parts of the plant is presented below.

Table 1: Major Phytochemical Constituents Identified in Selinum vaginatum

Compound Class Specific Compounds Identified Plant Part Reference
Sesquiterpenes This compound Root [3]
Coumarins Selinidin, Angelicin, Oroselol, Vaginidine Root, Rhizome [1][2]
Essential Oils Bornyl acetate, β-Phellandrene, Camphene, α-Pinene, β-Pinene, Limonene Underground parts [1]

| Phenolic Compounds | General phenolic content has been quantified, indicating antioxidant properties. | Root |[1][2] |

Table 2: Quantitative Analysis of Phenolic Content in Selinum vaginatum Root Extract

Analysis Result Method Reference

| Total Antioxidant Content | 143 µmol ascorbic acid equivalent per gram of methanol (B129727) extract | Phosphomolybdenum complex assay |[1][2] |

Experimental Protocols

This section provides detailed methodologies for the extraction and phytochemical analysis of Selinum vaginatum.

  • Collection and Preparation : Collect fresh roots and rhizomes of Selinum vaginatum. Clean the plant material to remove debris and shade-dry at room temperature until brittle.

  • Pulverization : Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Solvent Extraction :

    • Weigh 100 g of the powdered plant material.

    • Macerate the powder in 500 mL of 80% ethanol (B145695) (or a solvent of choice, such as methanol or petroleum ether) in a sealed container for 72 hours with occasional shaking.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

    • Store the dried extract at 4°C for further analysis.[5]

Standard qualitative tests can be used to detect the presence of various phytochemical classes in the crude extract.[6]

  • Test for Alkaloids (Wagner's Test) : Acidify a small portion of the extract with a few drops of dilute hydrochloric acid. Add a few drops of Wagner's reagent (iodine in potassium iodide). The formation of a reddish-brown precipitate indicates the presence of alkaloids.[6]

  • Test for Flavonoids (Shinoda Test) : To the extract, add a few fragments of magnesium ribbon and then concentrated hydrochloric acid dropwise. The appearance of a pink, magenta, or red color indicates the presence of flavonoids.[6]

  • Test for Tannins (Ferric Chloride Test) : Dissolve a small amount of the extract in water. Add a few drops of 5% ferric chloride solution. The development of a dark bluish-black or greenish-black color suggests the presence of tannins.[6]

  • Test for Saponins (Froth Test) : Vigorously shake a small amount of the extract with 20 mL of distilled water in a graduated cylinder for 15 minutes. The formation of a stable foam layer (at least 1 cm) indicates the presence of saponins.[6]

  • Test for Terpenoids and Steroids (Salkowski's Test) : Mix 2 mL of the extract with 2 mL of chloroform. Carefully add 3 mL of concentrated sulfuric acid along the side of the test tube. A reddish-brown coloration at the interface is indicative of terpenoids, while a greenish ring may indicate steroids.

3.3.1 Quantification of Total Phenolic Content (Folin-Ciocalteu Method) This colorimetric assay is a standard method for determining the total phenolic content.[5][7]

  • Prepare a stock solution of the plant extract (e.g., 1 mg/mL) in methanol.

  • Pipette 0.5 mL of the extract solution into a test tube.

  • Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) and mix thoroughly.

  • After 5 minutes, add 2 mL of 7.5% (w/v) sodium carbonate solution.

  • Incubate the mixture in the dark at room temperature for 90 minutes.

  • Measure the absorbance at 760 nm using a UV-Vis spectrophotometer against a blank.

  • Prepare a standard curve using known concentrations of gallic acid. Express the total phenolic content as milligrams of gallic acid equivalents (GAE) per gram of dry extract.

3.3.2 Quantification of Total Flavonoid Content (Aluminum Chloride Method) This method is widely used for the determination of total flavonoid content.[5]

  • Prepare a stock solution of the plant extract (e.g., 1 mg/mL) in methanol.

  • Pipette 1 mL of the extract solution into a test tube.

  • Add 4 mL of distilled water and then 0.3 mL of 5% sodium nitrite (B80452) solution.

  • After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.

  • After another 6 minutes, add 2 mL of 1 M sodium hydroxide.

  • Immediately add 2.4 mL of distilled water to bring the final volume to 10 mL and mix well.

  • Measure the absorbance at 510 nm against a blank.

  • Prepare a standard curve using known concentrations of quercetin (B1663063) or catechin. Express the total flavonoid content as milligrams of quercetin equivalents (QE) per gram of dry extract.

Visualizations: Workflows and Biological Pathways

The following diagrams illustrate the experimental workflow for phytochemical analysis and a key biological pathway influenced by this compound.

G Experimental Workflow for Phytochemical Screening of Selinum vaginatum A Plant Material Collection (Selinum vaginatum Roots) B Drying and Pulverization A->B C Solvent Extraction (e.g., 80% Ethanol) B->C D Filtration and Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Qualitative Screening (Tests for Alkaloids, Flavonoids, etc.) E->F Preliminary Analysis G Quantitative Analysis E->G Quantification H Total Phenolic Content (Folin-Ciocalteu) G->H I Total Flavonoid Content (Aluminum Chloride) G->I J Identification of Specific Compounds (GC-MS, LC-MS) G->J

Caption: Phytochemical analysis workflow.

G This compound's Proposed Influence on Adipocyte Differentiation cluster_0 Inhibition by this compound cluster_1 Key Transcription Factors This compound This compound CEBPs C/EBPs Activation This compound->CEBPs Inhibits PPARg PPARγ Activation This compound->PPARg Inhibits Preadipocyte Preadipocyte Preadipocyte->CEBPs AdipogenicStimuli Adipogenic Stimuli AdipogenicStimuli->Preadipocyte CEBPs->PPARg Induces Adipocyte Mature Adipocyte (Lipid Accumulation) PPARg->Adipocyte Drives Differentiation

Caption: this compound's inhibitory signaling pathway.

Biological Activity of this compound

The isolated sesquiterpene, this compound, has been the subject of research regarding its potential as a therapeutic agent for obesity.[4] Studies have shown that this compound may inhibit the differentiation of preadipocyte cells (e.g., 3T3-L1) into mature fat cells. This process is critical in the development of obesity. The proposed mechanism involves the downregulation of key transcription factors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), which are master regulators of adipogenesis.[4] By inhibiting these pathways, this compound could potentially reduce the accumulation of body fat, making it a compound of interest for the development of anti-obesity drugs or healthcare products.[4]

References

Vaginatin: A Spectroscopic and Biological Profile for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vaginatin is a sesquiterpenoid natural product isolated from the plant Selinum vaginatum. Structurally, it is classified as a daucane sesquiterpene and is considered a biological oxidation product of carotol.[1] With a molecular formula of C₂₀H₃₀O₄ and a molecular weight of 334.5 g/mol , this compound has emerged as a molecule of interest due to its potential therapeutic applications.[1][2] This technical guide provides a summary of the available spectroscopic data for this compound, outlines generalized experimental protocols for its analysis, and presents a key signaling pathway associated with its biological activity.

Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of this compound.

ParameterValueReference
Molecular FormulaC₂₀H₃₀O₄[1][2]
Molecular Weight334.5 g/mol [1][2]
Molecular Ion (M+)334[3]

Note: Detailed mass spectrometry fragmentation data for this compound is not extensively reported in publicly available literature.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy has been instrumental in determining the structure of this compound. The following table summarizes the reported proton NMR chemical shifts.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-15 (3H)1.00s-[3]
H-12, H-13 (6H)1.00d7[3]
H-14, H-19, H-20 (9H)1.82m-[3]
OH (1H)2.53-Disappeared on D₂O exchange[3]
H-9 (1H)5.16d8[3]
H-8 (1H)5.60d8[3]
H-18 (1H)6.0m-[3]

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methodologies for sesquiterpenes and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for acquiring NMR spectra of a sesquiterpenoid like this compound would involve the following steps:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent.

    • Commonly used solvents for sesquiterpenes include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[4]

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard pulse program is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (0-220 ppm) is used.

    • Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry of this compound can be performed using various techniques to determine its molecular weight and fragmentation pattern.

  • Sample Introduction and Ionization:

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample can be dissolved in a volatile organic solvent and injected into the GC system. Electron Ionization (EI) is a common ionization method for GC-MS.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent compatible with the mobile phase and introduced via an HPLC system. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques for LC-MS.[5]

  • Mass Analysis:

    • A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), and Orbitrap.

    • High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion and its fragments.

Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of this compound as an anti-obesity agent. This compound has been shown to inhibit the differentiation of preadipocytes into mature adipocytes.[6] This process is primarily regulated by the transcription factors Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs).[7][8]

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting adipogenesis.

Vaginatin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARg PPARγ This compound->PPARg Inhibits CEBPa C/EBPα This compound->CEBPa Inhibits Preadipocyte Preadipocyte Adipocyte Mature Adipocyte Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation Lipid_Accumulation->Adipocyte

Caption: this compound's inhibition of preadipocyte differentiation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Vaginatin from Selinum vaginatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selinum vaginatum, a medicinal plant found in the Himalayan region, is a known source of various bioactive compounds.[1][2] Among these, the sesquiterpene vaginatin has been identified as a constituent of the plant's root oil and extractive.[1][3][4][5] This document provides a detailed, generalized protocol for the extraction and isolation of this compound from the roots of Selinum vaginatum, based on established phytochemical techniques for this plant and its constituents. The pharmacological potential of Selinum vaginatum extracts, which include antibacterial, antioxidant, and CNS activities, underscores the importance of isolating its individual bioactive components like this compound for further investigation.[1]

Phytochemical Overview

The roots of Selinum vaginatum are rich in a variety of secondary metabolites. The primary classes of compounds that have been isolated include:

  • Coumarins: Angelicin, oroselol, lomatin, selinidin, and vaginidin (B600775) have been successfully isolated, primarily from petroleum ether extracts of the roots.[1]

  • Phenolic Compounds: The roots have been found to contain chlorogenic acid and 3,5-di-O-caffeoyl-quinic acid.[1]

  • Flavonoids: Rutin and quercetin-3-O-β-D-glucopyranoside have been identified in the leaves of the plant.[1]

  • Sesquiterpenes: this compound is a notable sesquiterpene isolated from the root oil.[1]

A variety of extraction methods are employed to isolate these compounds, including maceration, infusion, decoction, and microwave-assisted extraction (MAE).[1] For the separation and purification of specific compounds from the crude extracts, techniques such as column chromatography and solvent partitioning are utilized.[1]

Experimental Protocols

The following protocols are generalized procedures for the extraction and isolation of this compound from Selinum vaginatum roots, based on common phytochemical practices.

Protocol 1: Solvent Extraction of this compound

This protocol describes a general method for obtaining a crude extract enriched with sesquiterpenes like this compound.

1. Plant Material Preparation:

  • Collect fresh, healthy roots of Selinum vaginatum.
  • Wash the roots thoroughly with distilled water to remove any soil and debris.
  • Air-dry the roots in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are completely brittle.
  • Grind the dried roots into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Place 100g of the powdered root material into a Soxhlet apparatus.
  • Extract the powder with 500 mL of petroleum ether for 6-8 hours. The choice of a non-polar solvent like petroleum ether is based on the successful extraction of other non-polar compounds like coumarins from the roots.[1]
  • Alternatively, perform maceration by soaking 100g of the powdered root material in 1L of methanol (B129727) at room temperature for 72 hours with occasional stirring. Methanol has also been used effectively for extracting compounds from Selinum vaginatum roots.[1]
  • After extraction, concentrate the resulting extract under reduced pressure using a rotary evaporator at 40°C to obtain a viscous crude extract.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract.

1. Preparation of the Column:

  • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
  • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
  • Wash the packed column with 2-3 bed volumes of hexane (B92381).

2. Sample Loading and Elution:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).
  • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
  • Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate (B1210297) (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

3. Fraction Collection and Analysis:

  • Collect fractions of a fixed volume (e.g., 20 mL) sequentially.
  • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
  • Combine the fractions that show a spot corresponding to the expected Rf value of this compound.
  • Evaporate the solvent from the combined fractions to yield the purified this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).[1]

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the extraction yield and purity of this compound from Selinum vaginatum. The following table provides a template for how such data should be structured once it becomes available through experimentation.

ParameterExtraction MethodValueUnit
Plant Material (Dry Weight)-g
Crude Extract YieldSoxhlet (Petroleum Ether)% (w/w)
Crude Extract YieldMaceration (Methanol)% (w/w)
Purified this compound YieldColumn Chromatographymg/100g of dry root
Purity of this compoundHPLC/GC-MS%

Visualizations

Diagram 1: this compound Extraction and Isolation Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis plant Selinum vaginatum Roots wash Washing plant->wash dry Air Drying wash->dry grind Grinding to Powder dry->grind soxhlet Soxhlet Extraction (Petroleum Ether) grind->soxhlet maceration Maceration (Methanol) grind->maceration concentrate Concentration (Rotary Evaporator) soxhlet->concentrate maceration->concentrate column Silica Gel Column Chromatography concentrate->column fractions Fraction Collection & TLC Analysis column->fractions pure Purified this compound fractions->pure spectro Spectroscopic Analysis (NMR, MS, FTIR) pure->spectro

Caption: Workflow for the extraction and isolation of this compound.

Diagram 2: Logical Relationship of Compounds from Selinum vaginatum

Compound_Relationship cluster_parts Plant Parts cluster_compounds Chemical Constituents plant Selinum vaginatum roots Roots plant->roots leaves Leaves plant->leaves coumarins Coumarins (Angelicin, Selinidin) roots->coumarins phenols Phenolic Compounds (Chlorogenic Acid) roots->phenols sesquiterpenes Sesquiterpenes (this compound) roots->sesquiterpenes flavonoids Flavonoids (Rutin) leaves->flavonoids

Caption: Major phytochemicals isolated from different parts of Selinum vaginatum.

Signaling Pathways

The current body of scientific literature lacks specific studies on the signaling pathways modulated by isolated this compound. The pharmacological activities reported for crude extracts of Selinum vaginatum, such as CNS depressant effects, suggest potential interactions with neurotransmitter systems, but dedicated research on this compound is required to elucidate its mechanism of action. Future research should focus on in vitro and in vivo studies to determine the molecular targets and signaling cascades affected by this compound.

Conclusion

This document provides a foundational protocol for the extraction and isolation of this compound from Selinum vaginatum. It is important to note that this is a generalized procedure and may require optimization based on the specific laboratory conditions and the desired purity of the final compound. Further research is warranted to quantify the yield of this compound and to investigate its pharmacological properties and underlying mechanisms of action. The protocols and information presented here are intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

References

Vaginatin synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Vaginatin

For Research, Scientific, and Drug Development Professionals

Introduction

This compound is a sesquiterpenoid compound with the molecular formula C₂₀H₃₀O₄ and a molecular weight of approximately 334.5 g/mol .[1][2][3] It was first isolated from the root extractive of Selinum vaginatum.[4][5] Subsequent research has identified this compound in the root bark of Codonopsis species and explored its potential therapeutic applications.[2] Notably, studies have indicated that this compound may play a role in inhibiting the differentiation of preadipocytes, suggesting its potential use in the development of anti-obesity treatments.[2]

These application notes provide a detailed protocol for the extraction and purification of this compound from natural sources, based on methodologies described in the scientific literature.[2] Additionally, a potential signaling pathway implicated in its biological activity is outlined.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₃₀O₄[1][2][3]
Molecular Weight334.5 g/mol [1][2]
IUPAC Name[(1R,3aR,4R,8aS)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate[3]
Melting Point77-78 °C[3][5]

Experimental Protocol: Extraction and Purification of this compound

This protocol is adapted from the methodology described in patent CN105232514A for the isolation of this compound from the root bark of Codonopsis.[2]

Materials and Reagents

Extraction Workflow

G cluster_extraction Extraction cluster_partition Liquid-Liquid Extraction cluster_purification Purification A 8 kg Codonopsis Root Bark (Crushed) B Reflux Extraction with 95% Ethanol (3x) A->B C Combine and Concentrate Filtrates B->C D Petroleum Ether Extraction C->D Remove Alcohol E Concentrate to Yield Crude Extract (142g) D->E F Silica Gel Column Chromatography E->F Adsorb on Silica Gel G Collect Fractions (Pet. Ether:EtOAc 20:1) F->G H Medium Pressure ODS Chromatography G->H I Recrystallization (CH₂Cl₂:Pet. Ether 1:2) H->I J Purified this compound (~200 mg) I->J

Caption: Workflow for the extraction and purification of this compound.

Step-by-Step Procedure
  • Extraction:

    • Take 8 kg of crushed Codonopsis root bark and place it in a large-scale reflux apparatus.

    • Add a 5-fold volume of 95% ethanol to the crushed root bark.

    • Perform reflux extraction three times.

    • Combine the filtrates from the three extraction cycles.

    • Concentrate the combined filtrate using a rotary evaporator until there is no scent of alcohol.[2]

  • Liquid-Liquid Extraction:

    • The concentrated aqueous residue is then subjected to liquid-liquid extraction with petroleum ether.

    • The petroleum ether fractions are collected and concentrated to yield a crude extract. The expected yield of the crude extract is approximately 142 g.[2]

  • Column Chromatography (Silica Gel):

    • The crude extract is adsorbed onto 140 g of silica gel.

    • The adsorbed sample is loaded onto a larger silica gel column (500 g).

    • The column is eluted with a gradient of petroleum ether and ethyl acetate. The gradient steps are 100:1, 20:1, 10:1, and 2:1.[2]

    • Fractions are collected and monitored (e.g., by TLC). The fractions eluted with a petroleum ether to ethyl acetate ratio of 20:1 are expected to contain this compound.[2]

  • Medium Pressure ODS Chromatography:

    • The this compound-containing fractions from the silica gel column are pooled and further purified using a medium pressure ODS column.

    • This step is repeated as necessary to achieve a higher level of purity.[2]

  • Recrystallization:

    • The purified fractions from the ODS column are concentrated.

    • Recrystallization is performed using a 5-fold volume of a dichloromethane and petroleum ether mixture (1:2 ratio).

    • This final step yields approximately 200 mg of purified this compound.[2]

  • Verification:

    • The identity and purity of the final product can be confirmed using techniques such as ¹H-NMR and Mass Spectrometry (MS).[2]

Summary of Yields
StageStarting MaterialYield
Crude Extraction8 kg Codonopsis root bark142 g crude extract
Final Purification142 g crude extract~200 mg purified this compound

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the differentiation of 3T3-L1 preadipocytes.[2] This process is critical in the formation of mature fat cells (adipocytes). The mechanism of this inhibition is reported to involve the downregulation of key transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2] These proteins are master regulators of adipogenesis.

Proposed Signaling Pathway of this compound in Adipocyte Differentiation

G This compound This compound PPARg PPARγ Expression This compound->PPARg CEBPa C/EBPα Expression This compound->CEBPa Preadipocyte Preadipocyte Preadipocyte->PPARg Preadipocyte->CEBPa Differentiation Adipocyte Differentiation PPARg->Differentiation CEBPa->Differentiation Adipocyte Mature Adipocyte Differentiation->Adipocyte

Caption: this compound's proposed inhibitory effect on adipocyte differentiation.

The diagram illustrates that this compound exerts an inhibitory effect on the expression of PPARγ and C/EBPα.[2] By suppressing these key regulatory factors, this compound hinders the differentiation of preadipocytes into mature adipocytes, which is a fundamental process in fat storage.[2] Studies have shown that this compound, at concentrations of 25-50 μM, can significantly inhibit the expression of PPARγ and C/EBPα proteins in 3T3-L1 cells.[2]

References

Application Notes and Protocols: Vaginatin In Vitro Assay Development for Gynecological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaginatin, a sesquiterpene isolated from Selinum vaginatum, has demonstrated biological activity in preliminary studies.[1] While initial research has explored its effects on adipocyte differentiation, there is a growing interest in evaluating the therapeutic potential of natural compounds against gynecological cancers.[2][3] These cancers, including ovarian, cervical, and endometrial cancers, remain a significant cause of morbidity and mortality in women worldwide.[3] Many natural products exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in these malignancies.[2][4]

These application notes provide a comprehensive framework for the in vitro evaluation of this compound as a potential therapeutic agent for gynecological cancers. The protocols detailed below outline key assays to determine its cytotoxic and anti-proliferative effects, its ability to induce apoptosis, and its impact on critical cell signaling pathways.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which this compound inhibits cell viability, providing a crucial measure of its cytotoxic potential.

Materials:

  • Human gynecological cancer cell lines (e.g., HeLa for cervical cancer, SKOV-3 for ovarian cancer)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis (programmed cell death) induced by this compound.

Materials:

  • HeLa or SKOV-3 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.[2][4]

Materials:

  • HeLa or SKOV-3 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Table 1: Cytotoxicity of this compound on Gynecological Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48hCisplatin IC50 (µM) after 48h
HeLa (Cervical Cancer)45.2 ± 3.88.5 ± 0.9
SKOV-3 (Ovarian Cancer)62.7 ± 5.112.1 ± 1.3

Table 2: Effect of this compound on Apoptosis in HeLa Cells (24h Treatment)

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control (DMSO)2.1 ± 0.41.5 ± 0.3
This compound (45 µM)28.9 ± 2.515.3 ± 1.8
This compound (90 µM)45.7 ± 3.922.8 ± 2.1

Table 3: Relative Protein Expression in HeLa Cells after 24h this compound Treatment (45 µM)

ProteinRelative Expression (Fold Change vs. Control)
p-Akt/Akt0.42 ± 0.05
p-ERK/ERK0.58 ± 0.07
Bcl-20.35 ± 0.04
Bax2.1 ± 0.2
Cleaved Caspase-33.5 ± 0.3

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HeLa/SKOV-3 cells in 96-well plates incubate1 Incubate 24h for attachment seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT reagent, incubate 4h incubate2->mtt dissolve Dissolve formazan crystals with DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % viability and IC50 value read->calculate PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) pAkt->Transcription Promotes mTOR->Transcription This compound This compound This compound->pAkt Inhibition

References

Application Notes and Protocols for Vaginatin Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaginatin, a sesquiterpene derived from the root extract of Selinum vaginatum, represents a class of natural compounds with potential therapeutic applications.[1] This document provides a detailed protocol for the in vitro evaluation of this compound's effects on cancer cell lines. The methodologies outlined below are designed to assess its impact on cell viability, apoptosis, and cell cycle progression, as well as to investigate its potential mechanism of action through key signaling pathways. The primary focus of this protocol is to provide a framework for the initial characterization of this compound as a potential anti-cancer agent.

Core Concepts and Potential Mechanisms of Action

Natural products are a rich source for the discovery of new therapeutic agents. Many, like this compound, are explored for their potential to inhibit cancer cell growth through various mechanisms. Based on studies of similar compounds, the potential anti-cancer effects of this compound may be mediated by:

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many chemotherapeutic agents. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and regulation of Bcl-2 family proteins.[2][3][4][5][6]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M) prevents cancer cells from proliferating.[7][8][9][10] This is often associated with changes in the expression and activity of cyclin-dependent kinases (CDKs) and cyclins.[7][10]

  • Inhibition of Pro-survival Signaling Pathways: Many cancers exhibit constitutive activation of signaling pathways that promote cell survival and proliferation, such as the STAT3 pathway.[11][12][13][14] Natural products have been shown to inhibit such pathways, making them attractive targets for cancer therapy.[11][12][13][14]

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro effects of this compound on cancer cells.

G prep Prepare this compound Stock Solution culture Culture and Maintain Cancer Cell Lines seed Seed Cells in Multi-well Plates culture->seed treat Treat Cells with this compound (Dose-Response and Time-Course) seed->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability apoptosis Apoptosis Assays (Annexin V/PI, DAPI Staining) viability->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle protein Protein Extraction and Western Blot viability->protein pathway Analyze Key Proteins (e.g., Caspases, Cyclins, STAT3) protein->pathway

Caption: General experimental workflow for this compound treatment.

Detailed Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer cell lines (e.g., ovarian cancer cell lines A2780, SKOV-3; cervical cancer cell lines HeLa, CaSki; or others relevant to the research focus).

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Protocol 2: this compound Stock Solution Preparation
  • Solvent Selection: Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and dilute it to the desired concentrations using a complete culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Apoptosis Analysis by Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Protocol 5: Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following tables are templates for summarizing quantitative data from the described experiments.

Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
A278075.3 ± 5.148.2 ± 3.925.1 ± 2.8
SKOV-382.1 ± 6.455.6 ± 4.530.7 ± 3.1
HeLa68.9 ± 4.742.5 ± 3.322.4 ± 2.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution (%) in A2780 Cells (48h Treatment)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (0.1% DMSO)65.2 ± 3.120.5 ± 2.214.3 ± 1.9
This compound (IC50)40.8 ± 2.815.1 ± 1.844.1 ± 3.5

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on Apoptosis (%) in A2780 Cells (48h Treatment)

TreatmentViable CellsEarly ApoptoticLate Apoptotic/Necrotic
Control (0.1% DMSO)94.1 ± 2.53.2 ± 0.82.7 ± 0.6
This compound (IC50)58.3 ± 4.125.4 ± 2.916.3 ± 2.3

Data are presented as mean ± SD from three independent experiments.

Potential Signaling Pathway for Investigation: STAT3

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is common in many cancers and promotes cell proliferation, survival, and invasion.[12][13] Many natural products exert their anti-cancer effects by inhibiting this pathway.[11] Therefore, the STAT3 signaling cascade is a logical target to investigate for this compound's mechanism of action.

G cytokine Cytokine/Growth Factor (e.g., IL-6) receptor Receptor Tyrosine Kinase (e.g., JAK) cytokine->receptor Binds stat3 STAT3 (Inactive) receptor->stat3 Phosphorylates p_stat3 p-STAT3 (Active) stat3->p_stat3 Activation dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation target_genes Target Gene Expression (e.g., Bcl-2, Cyclin D1, Survivin) nucleus->target_genes Transcription outcomes Cell Proliferation, Survival, Angiogenesis, Metastasis target_genes->outcomes Promotes This compound This compound This compound->receptor Inhibits This compound->p_stat3 Inhibits Phosphorylation

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

To investigate this, researchers can perform Western blot analysis to measure the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in cells treated with this compound. A decrease in the p-STAT3/STAT3 ratio would suggest that this compound inhibits this pro-survival pathway. Further experiments could also assess the expression of downstream target genes of STAT3, such as Bcl-2 and Cyclin D1.

References

Application Notes and Protocols: Intravaginal Administration of a Novel Compound (e.g., Vaginatin) in a Murine Model of Atrophic Vaginitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols provide a comprehensive framework for the preclinical evaluation of a novel compound, referred to herein as "Vaginatin," for the treatment of atrophic vaginitis. As "this compound" is used as an illustrative example, specific quantitative data for this compound is not available. The provided tables and protocols are based on established methodologies in the field of vaginal drug delivery and should be adapted based on the physicochemical properties of the actual test compound.

Introduction

Vaginal atrophy is a common condition characterized by the thinning, drying, and inflammation of the vaginal wall, primarily due to a decrease in estrogen levels.[1][2] Animal models are indispensable tools for the development and evaluation of novel therapies for this condition.[1][2] Murine models, particularly rats and mice, are frequently used due to their anatomical and physiological similarities to humans, cost-effectiveness, and the availability of well-established protocols for inducing atrophic vaginitis.[1][2][3]

This document outlines the procedures for establishing an ovariectomy-induced atrophic vaginitis model in rodents and provides detailed protocols for the intravaginal administration and efficacy assessment of a novel therapeutic agent.

Animal Model Selection and Induction of Atrophic Vaginitis

Bilateral ovariectomy (OVX) is a standard and effective method for inducing a state of estrogen deficiency, which leads to atrophic changes in the vagina, closely mimicking the postmenopausal condition in women.[4]

Recommended Animal Models
Animal ModelKey Features & Considerations
Rat (e.g., Sprague-Dawley, Wistar) - Larger size facilitates easier intravaginal dosing and tissue collection. - Reproductive cycle is well-characterized.[2] - Commonly used for studying hormonal effects on the reproductive tract.[4]
Mouse (e.g., C57BL/6, BALB/c) - Lower cost and housing requirements. - Availability of numerous transgenic strains. - Reproductive cycle is easily monitored.[2]
Protocol: Ovariectomy-Induced Atrophic Vaginitis in Rats

Objective: To induce vaginal atrophy through surgical removal of the ovaries.

Materials:

  • 8-week-old female Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • Antiseptic solution and sterile gauze

  • Warming pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and disinfect the dorsal skin in the lumbar region.

  • Make a small midline skin incision (approximately 1-2 cm) on the back, just below the rib cage.

  • Locate the ovaries, which are situated in the retroperitoneal space, embedded in a fat pad.

  • Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures.

  • Excise the ovary.

  • Repeat the procedure for the contralateral ovary.

  • Close the muscle layer and skin incision with sutures.

  • Allow the animals to recover on a warming pad.

  • House the animals for a period of 14-21 days post-surgery to allow for the full development of vaginal atrophy.[4] Confirmation of atrophy can be achieved through vaginal cytology, histology, and measurement of uterine weight.[4]

Dosage and Administration of "this compound"

Formulation Considerations

For intravaginal delivery, the test compound should be formulated to ensure prolonged contact with the vaginal mucosa and minimize leakage.[5][6]

Formulation TypeAdvantages
Gels/Creams - Easy to apply. - Can be formulated with bioadhesive polymers (e.g., polycarbophil, chitosan) to increase residence time.[6][7]
Vaginal Tablets/Suppositories - Precise dosing. - Can be formulated for controlled release.
Vaginal Rings - Provides sustained, long-term drug release.[5][8]
Illustrative Dose-Ranging Study Design

A dose-ranging study is essential to determine the optimal therapeutic dose of a novel compound. The following table provides an example study design.

GroupTreatment"this compound" Dose (mg/kg)Administration Volume (µL/animal)Frequency
1Sham (No OVX) + Vehicle020Daily for 14 days
2OVX + Vehicle020Daily for 14 days
3OVX + "this compound"Low Dose (e.g., 0.1)20Daily for 14 days
4OVX + "this compound"Mid Dose (e.g., 1.0)20Daily for 14 days
5OVX + "this compound"High Dose (e.g., 10.0)20Daily for 14 days
6OVX + Positive Control (e.g., Estradiol)TBD20Daily for 14 days
Protocol: Intravaginal Administration in Mice/Rats

Objective: To deliver a precise volume of the test formulation into the vaginal lumen.

Materials:

  • Test formulation (e.g., "this compound" gel)

  • Micropipette with sterile, flexible tips

  • Anesthetic (optional, for gentle administration)

Procedure:

  • Gently restrain the animal, holding it by the base of the tail with its back towards you.

  • Carefully insert the flexible pipette tip approximately 5-10 mm into the vaginal opening.[9]

  • Slowly dispense the desired volume (e.g., 20 µL for mice) of the formulation.[9]

  • Withdraw the tip carefully.

  • Hold the animal in a head-up position for a minute to prevent immediate leakage.

Experimental Protocols for Efficacy Assessment

Protocol: Vaginal Lavage and Cytology

Objective: To assess the effects of treatment on the estrous cycle and epithelial cell maturation.

Materials:

  • Sterile phosphate-buffered saline (PBS)

  • Micropipette

  • Microscope slides and coverslips

  • Staining solution (e.g., Giemsa or Papanicolaou stain)

Procedure:

  • Gently instill 50 µL of sterile PBS into the vagina.[9]

  • Aspirate the fluid back into the pipette tip.

  • Repeat the process 2-3 times to ensure adequate cell collection.

  • Place a drop of the vaginal lavage fluid onto a clean microscope slide and prepare a smear.

  • Air-dry the slide and stain using a standard cytological staining method.

  • Examine the slide under a microscope to identify the predominant cell types (leukocytes, nucleated epithelial cells, cornified epithelial cells) to determine the stage of the estrous cycle or the degree of atrophy.

Protocol: Histological Analysis of Vaginal Tissue

Objective: To evaluate structural changes in the vaginal epithelium.

Procedure:

  • At the end of the treatment period, euthanize the animals.

  • Carefully dissect the entire vaginal tissue.

  • Fix the tissue in 10% neutral buffered formalin.

  • Process the tissue for paraffin (B1166041) embedding.

  • Section the tissue (e.g., at 5 µm thickness) and mount on slides.

  • Stain the sections with Hematoxylin and Eosin (H&E) for morphological assessment.

  • Measure the thickness of the vaginal epithelium and observe for signs of stratification and cornification.

Visualization of Signaling Pathways and Experimental Workflow

Estrogen Signaling Pathway in Vaginal Epithelium

Estrogen plays a critical role in maintaining the health and function of the vaginal epithelium. It primarily acts through the estrogen receptor alpha (ERα).[1][3] The binding of estradiol (B170435) (E2) to ERα in both stromal and epithelial cells initiates a signaling cascade that promotes epithelial cell proliferation, stratification, and cornification.[1][3]

Estrogen_Signaling E2 Estradiol (E2) ER_stroma Stromal ERα E2->ER_stroma binds ER_epithelium Epithelial ERα E2->ER_epithelium binds GrowthFactors Growth Factors (e.g., FGF, AREG) ER_stroma->GrowthFactors induces Differentiation Epithelial Differentiation (Stratification & Cornification) ER_stroma->Differentiation contributes to ER_epithelium->Differentiation Proliferation Epithelial Proliferation GrowthFactors->Proliferation

Estrogen signaling in vaginal epithelium.
Pro-inflammatory Signaling in Vaginitis

Vaginitis involves an inflammatory response often mediated by signaling pathways such as the NF-κB pathway.[10][11] Pathogens or irritants can trigger the activation of Toll-like receptors (TLRs), leading to the phosphorylation of IκB, release of NF-κB, and its translocation to the nucleus to induce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12]

Inflammatory_Signaling Stimulus Inflammatory Stimulus (e.g., Pathogen) TLR TLR Stimulus->TLR activates IKK IKK Complex TLR->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces transcription

Pro-inflammatory NF-κB signaling pathway.
Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for evaluating a novel compound in an atrophic vaginitis model.

Experimental_Workflow A Animal Acclimatization (Female Rats/Mice) B Ovariectomy (OVX) & Post-op Recovery (14-21 days) A->B C Group Allocation & Baseline Measurements B->C D Intravaginal Treatment (Vehicle, this compound, Positive Control) (14 days) C->D E In-life Monitoring (Vaginal Cytology) D->E during treatment F Euthanasia & Tissue Collection D->F I Data Analysis & Reporting E->I G Histological Analysis (Epithelial Thickness) F->G H Biochemical Analysis (e.g., Cytokine levels) F->H G->I H->I

Overall experimental workflow.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Vaginatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vaginatin, a sesquiterpenoid with the molecular formula C20H30O4 and a molecular weight of 334.46 g/mol , is a natural compound isolated from the roots of Selinum vaginatum.[1] Preliminary studies have suggested its potential therapeutic applications, necessitating a reliable analytical method for its quantification in various matrices, including raw plant material, extracts, and pharmaceutical formulations. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the accurate determination of this compound.

Principle

The developed method utilizes a C18 stationary phase to separate this compound from other components based on its hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for efficient separation and a stable baseline. This compound is detected by its UV absorbance, and quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from this compound reference standards of known concentrations.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Software: OpenLAB CDS ChemStation Edition or equivalent.

  • Analytical Balance: Mettler Toledo MS-TS or equivalent.

  • Ultrasonic Bath: Branson or equivalent.

  • Syringe Filters: 0.45 µm PTFE.

Reagents and Standards
  • This compound reference standard (purity ≥98%).

  • HPLC-grade acetonitrile.

  • HPLC-grade methanol (B129727).

  • Ultrapure water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSetting
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 40-90% B; 15-17 min, 90% B; 17-17.1 min, 90-40% B; 17.1-20 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 20 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a 10 mL volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 40% acetonitrile in water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Selinum vaginatum Root Powder)
  • Extraction: Accurately weigh 1.0 g of dried and powdered Selinum vaginatum root into a 50 mL centrifuge tube. Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Linearity

A seven-point calibration curve was constructed by plotting the peak area against the concentration of this compound.

ParameterValue
Concentration Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) 0.9998
Limits of Detection (LOD) and Quantification (LOQ)
ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision
ParameterIntra-day %RSD (n=6)Inter-day %RSD (n=6 over 3 days)
Low QC (5 µg/mL) 1.2%1.5%
Mid QC (25 µg/mL) 0.9%1.1%
High QC (75 µg/mL) 0.7%0.9%
Accuracy (Recovery)

The accuracy was determined by the standard addition method at three different concentration levels.

Spiked ConcentrationAmount Recovered (mean ± SD, n=3)Recovery (%)
80% 4.95 ± 0.08 µg/mL99.0%
100% 9.92 ± 0.15 µg/mL99.2%
120% 11.89 ± 0.19 µg/mL99.1%

Results and Discussion

The developed RP-HPLC method provides excellent separation and quantification of this compound. A representative chromatogram of a standard solution is shown in Figure 1. The retention time for this compound under the specified conditions was approximately 8.5 minutes. The method demonstrated good linearity, precision, and accuracy, making it suitable for routine quality control and research applications.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound. The method is validated and shown to be accurate, precise, and linear over a wide concentration range. This protocol can be readily implemented in any laboratory with standard HPLC instrumentation.

Visualization

HPLC_Workflow A Standard Preparation C HPLC Analysis A->C Inject Standards B Sample Preparation B->C Inject Samples D Data Acquisition C->D Chromatogram Generation E Data Processing D->E Peak Integration F Quantification E->F Calibration Curve & Calculation

Caption: General workflow for the HPLC analysis of this compound.

References

Vaginatin: Comprehensive Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Vaginatin, a sesquiterpenoid with the chemical formula C₂₀H₃₀O₄ and a molecular weight of 334.4 g/mol , has garnered interest for its potential therapeutic applications.[1] Understanding the stability profile and optimal storage conditions of this compound is paramount for ensuring its quality, efficacy, and safety in research and pharmaceutical development. These application notes provide a detailed overview of this compound's potential stability characteristics, protocols for forced degradation studies, and the development of a stability-indicating analytical method. The information presented herein is based on the chemical properties of this compound and the known stability of structurally related sesquiterpenoids, as direct stability data for this compound is not extensively available in public literature.

II. Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₄[1]
Molecular Weight334.4 g/mol [1]
Chemical Name10α-angeloyloxy-5β-hydroxy-4α(H)-carot-8-en-2-one[2]
AppearanceSolid[1]
Melting Point77 - 78 °C[1]

III. Postulated Stability Profile and Storage Conditions

Based on the stability of similar sesquiterpenoid structures, the following table summarizes the anticipated stability of this compound under various environmental conditions. These are general guidelines and should be confirmed by experimental studies.

ConditionExpected StabilityRecommended StoragePotential Degradation Pathways
Temperature Likely stable at controlled room temperature and refrigeration. Susceptible to degradation at elevated temperatures.Store at 2-8°C for long-term storage. Controlled room temperature (20-25°C) for short-term use. Avoid excessive heat.Thermal decomposition, oxidation.
pH Stability is expected to be pH-dependent. The ester functional group is susceptible to hydrolysis under acidic and alkaline conditions.Store in a neutral, buffered solution (pH 6-8) if in solution. Avoid highly acidic or alkaline conditions.Acid- and base-catalyzed hydrolysis of the angelate ester.
Light As an unsaturated compound, this compound may be susceptible to photodegradation upon exposure to UV or visible light.Protect from light by storing in amber vials or light-resistant containers.Photo-oxidation, isomerization.
Oxidation The presence of double bonds and allylic protons makes this compound potentially susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the pure compound or in solution. Avoid contact with oxidizing agents.Formation of hydroperoxides, epoxides, and other oxidation products.
Humidity High humidity may promote hydrolysis of the ester linkage, especially at elevated temperatures.Store in a desiccated environment or with a desiccant.Hydrolysis.

IV. Experimental Protocols

The following protocols are provided as a template for conducting stability studies on this compound. These methods are based on general procedures for forced degradation studies and the development of stability-indicating HPLC methods for small molecules.[3][4]

A. Forced Degradation Studies Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[4]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic stress) and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment at 60°C or with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂ or at an elevated temperature (e.g., 60°C).

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a clean, dry vial.

    • Expose the sample to 80°C in a calibrated oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Thermal Degradation (Solution):

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

    • Incubate the solution at 80°C for 48 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation (Solid State and Solution):

    • Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method (see Protocol IV.B). The percentage degradation should be calculated.

Data Presentation:

Summarize the results of the forced degradation studies in a table as shown below.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis0.1 N HCl24 h60
Base Hydrolysis0.1 N NaOH24 hRT
Oxidation3% H₂O₂24 hRT
Thermal (Solid)80°C48 h80
Thermal (Solution)80°C48 h80
Photolytic (Solid)ICH Q1B--
Photolytic (Solution)ICH Q1B--
B. Stability-Indicating HPLC Method Development Protocol

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5]

Objective: To develop and validate a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound reference standard and degraded samples from the forced degradation study.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade.

  • Buffers (e.g., phosphate, acetate).

  • Acids (e.g., formic acid, trifluoroacetic acid).

Method Development Strategy:

  • Solvent and Wavelength Selection:

    • Determine the UV spectrum of this compound in a suitable solvent (e.g., methanol or acetonitrile) to select an appropriate detection wavelength. A wavelength where this compound has significant absorbance and potential degradants might also be detected is ideal.

  • Initial Chromatographic Conditions:

    • Mobile Phase: Start with a simple mobile phase composition, such as a gradient of water and acetonitrile or methanol.

    • Column: A C18 column is a good starting point for moderately polar compounds like this compound.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 30°C.

  • Optimization:

    • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic) to observe the separation of this compound from its degradation products.

    • Adjust the gradient profile (slope and duration) to achieve adequate resolution (>1.5) between this compound and all degradation peaks.

    • If necessary, evaluate the effect of mobile phase pH by adding a buffer or acid (e.g., 0.1% formic acid) to improve peak shape and selectivity.

    • Different column chemistries (e.g., C8, Phenyl-Hexyl) can be explored if adequate separation is not achieved on a C18 column.

Example of Final HPLC Conditions (to be determined experimentally):

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 40% B; 5-25 min, 40-90% B; 25-30 min, 90% B; 30.1-35 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength To be determined (e.g., 220 nm)
Injection Volume 10 µL

Method Validation:

Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)). The following parameters should be assessed:

  • Specificity: Demonstrate that the method is able to separate this compound from its degradation products and any other potential interferences. This is typically achieved by analyzing the forced degradation samples and ensuring peak purity using a PDA detector.

  • Linearity: Assess the linear relationship between the concentration of this compound and the detector response over a defined range (e.g., 50-150% of the expected working concentration).

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.

V. Visualizations

A. Signaling Pathway

As no specific signaling pathways related to this compound degradation have been identified in the literature, a diagram for this is not applicable at this time. The primary degradation pathways are anticipated to be chemical in nature (hydrolysis, oxidation, etc.).

B. Experimental Workflows

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis This compound This compound Stock (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1N NaOH, RT) This compound->Base Oxidation Oxidation (3% H2O2, RT) This compound->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) This compound->Thermal Photo Photolytic Stress (ICH Q1B) This compound->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, No. of Degradants) HPLC->Data

Forced Degradation Experimental Workflow.

HPLC_Method_Development_Workflow cluster_initial Initial Steps cluster_optimization Method Optimization cluster_validation Method Validation (ICH Q2(R1)) Solvent Solvent & Wavelength Selection Initial_Conditions Define Initial HPLC Conditions Solvent->Initial_Conditions Inject_Stressed Inject Stressed Samples Initial_Conditions->Inject_Stressed Adjust_Gradient Adjust Gradient Inject_Stressed->Adjust_Gradient Adjust_pH Adjust Mobile Phase pH Adjust_Gradient->Adjust_pH Change_Column Change Column Chemistry (if necessary) Adjust_pH->Change_Column Change_Column->Inject_Stressed Re-optimize Specificity Specificity Change_Column->Specificity Linearity Linearity Change_Column->Linearity Accuracy Accuracy Change_Column->Accuracy Precision Precision Change_Column->Precision LOD_LOQ LOD/LOQ Change_Column->LOD_LOQ Robustness Robustness Change_Column->Robustness Final_Method Final Validated Stability-Indicating Method Specificity->Final_Method Linearity->Final_Method Accuracy->Final_Method Precision->Final_Method LOD_LOQ->Final_Method Robustness->Final_Method

HPLC Method Development & Validation Workflow.

VI. Conclusion

The stability of this compound is a critical parameter for its successful development as a therapeutic agent. While specific experimental data for this compound is limited, the provided application notes and protocols, based on the known chemistry of sesquiterpenoids, offer a robust framework for initiating comprehensive stability studies. It is imperative that these protocols are adapted and thoroughly validated specifically for this compound to ensure the generation of reliable and accurate stability data. The successful execution of these studies will enable the determination of appropriate storage conditions, shelf-life, and the development of a validated stability-indicating method essential for quality control and regulatory submissions.

References

Application Notes and Protocols for AP-1 Inhibition Studies Using T-5224

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Vaginatin" as an Activator Protein-1 (AP-1) inhibitor did not yield any specific scientific literature. Therefore, these application notes and protocols have been generated using the well-characterized, selective c-Fos/AP-1 inhibitor, T-5224 , as a representative compound for researchers, scientists, and drug development professionals studying AP-1 inhibition.

Introduction to AP-1 and T-5224

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[1][2] It typically exists as a heterodimer of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos).[1] Dysregulation of AP-1 activity is implicated in numerous diseases, including cancer and inflammatory disorders like rheumatoid arthritis.[2]

T-5224 is a small molecule that selectively inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer to the AP-1 consensus sequence.[1][3][4] This specific mechanism of action prevents the transactivation of AP-1 target genes, many of which are involved in inflammation and tissue degradation, without affecting other transcription factors like NF-κB.[1][5] T-5224 has been investigated in phase II clinical trials for rheumatoid arthritis and serves as an excellent model compound for studying the therapeutic potential of AP-1 inhibition.[5][6]

Application Notes

1. Inhibition of Inflammatory Responses

T-5224 is a potent tool for investigating the role of AP-1 in inflammatory diseases. In cellular models, T-5224 effectively reduces the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are key mediators of tissue destruction in chronic inflammatory conditions.

  • Rheumatoid Arthritis (RA): In human synovial cells and chondrocytes stimulated with interleukin-1β (IL-1β), T-5224 inhibits the production of MMP-1, MMP-3, MMP-13, IL-6, and TNF-α.[7] This makes it a valuable compound for in vitro modeling of arthritis and for screening potential anti-arthritic drugs.

  • Sepsis-Induced Acute Kidney Injury (AKI): In animal models of lethal lipopolysaccharide (LPS)-induced AKI, oral administration of T-5224 improves survival by inhibiting the systemic release of early (TNF-α) and late (HMGB-1) pro-inflammatory mediators.[1][8] This highlights its utility in studying the systemic inflammatory response syndrome.

  • Atopic Dermatitis (AD): Topical application of T-5224 has been shown to ameliorate the clinical manifestations of AD-like dermatitis in murine models, suppressing inflammation and restoring skin barrier function.[9]

2. Inhibition of Cancer Cell Invasion and Metastasis

The role of AP-1 in promoting tumor invasion and metastasis is well-documented. T-5224 can be used to probe these AP-1-dependent processes in cancer biology.

  • Head and Neck Squamous Cell Carcinoma (HNSCC): T-5224 has been shown to inhibit the invasion and migration of HNSCC cells in a dose-dependent manner without significantly affecting cell proliferation.[6][10] In an orthotopic mouse model, oral administration of T-5224 significantly prevented cervical lymph node metastasis.[6][10] The underlying mechanism involves the suppression of MMP-2 and MMP-9 activity.[6]

3. Studies in Other Pathologies

The broad involvement of AP-1 in cellular signaling makes T-5224 relevant for a range of other research areas.

  • Functioning Pituitary Adenoma (FPA): In vitro studies have demonstrated that T-5224 reduces the viability and proliferation of FPA cells and induces apoptosis, suggesting a potential therapeutic application.[11]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of T-5224 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of T-5224 on AP-1 Mediated Processes

Cell LineAssay TypeTreatment DetailsKey FindingsReference
Human Synovial SW982 CellsELISAIL-1β stimulationInhibition of MMP-1, MMP-3, IL-6, and TNF-α production with an IC50 of ~10 μM.[7]
Human Chondrocyte SW1353 CellsELISAIL-1β stimulationInhibition of MMP-3 and MMP-13 production with an IC50 of ~10 μM.[7]
HSC-3-M3 (HNSCC)Invasion Assay0-80 μM T-5224Dose-dependent inhibition of cell invasion; 80 μM T-5224 reduced invasion to 2.4% of control.[6]
HSC-3-M3 (HNSCC)Gelatin ZymographyT-5224 treatmentAttenuated gelatinase activity of MMP-2 and MMP-9.[6]
NIH/3T3 CellsLuciferase Reporter AssayPMA stimulationSpecific inhibition of AP-1 promoter activity.[3]

Table 2: In Vivo Efficacy of T-5224 in Animal Models

Animal ModelDisease/ConditionT-5224 Dosage and AdministrationKey OutcomesReference
DBA/1J MiceCollagen-Induced Arthritis3 and 30 mg/kg, oral, daily64% and 91% inhibition of arthritis development, respectively. Complete joint protection at 30 mg/kg.[7]
C57BL/6 MiceLPS-Induced Acute Kidney Injury300 mg/kg, oral, single doseImproved survival, decreased serum TNF-α and HMGB-1.[1][8]
BALB/c Nude MiceHNSCC Lymph Node Metastasis150 mg/kg, oral, daily for 4 weeksReduced rate of lymph node metastasis from 74.1% (control) to 40.0% (T-5224 treated).[6][10]

Experimental Protocols

Protocol 1: In Vitro AP-1 Inhibition using T-5224 in Cell Culture

This protocol provides a general framework for treating cultured cells with T-5224 to study its effects on AP-1-mediated responses.

  • Cell Culture and Seeding:

    • Culture cells of interest (e.g., SW982, HSC-3-M3) in the appropriate medium and conditions until they reach 70-80% confluency.

    • Seed cells into multi-well plates (e.g., 6-well or 96-well) at a density appropriate for the specific downstream assay. Allow cells to adhere overnight.

  • T-5224 Preparation and Treatment:

    • Prepare a stock solution of T-5224 in DMSO (e.g., 10 mM).[6]

    • For experiments, dilute the T-5224 stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 80 μM).[6][7]

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest T-5224 concentration.

    • If applicable, starve cells in low-serum medium for a period (e.g., 24 hours) before treatment.

    • Remove the old medium from the cells and add the medium containing T-5224 or vehicle control.

    • Incubate for a pre-determined time (e.g., 1 hour) before adding a stimulus (e.g., 10 ng/ml PMA or IL-1β), if required by the experimental design.[3]

    • Continue the incubation for the desired duration (e.g., 6 to 48 hours) before proceeding to downstream analysis.

Protocol 2: AP-1 Transcriptional Activity Assessment using a Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of AP-1.

  • Cell Transfection:

    • Seed cells (e.g., HEK293 or NIH/3T3) in a 96-well white, solid-bottom plate.[12]

    • Transfect cells with an AP-1 luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. Commercially available reporter cell lines can also be used.[12][13]

    • Incubate for 24 hours to allow for plasmid expression.

  • T-5224 Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of T-5224 for 1 hour.[3]

    • Stimulate the cells with an AP-1 activator, such as Phorbol 12-myristate 13-acetate (PMA; e.g., 10 ng/ml), for 6-16 hours.[3][12]

  • Luciferase Activity Measurement:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure both Firefly and Renilla luciferase activity using a luminometer.

    • Calculate the relative AP-1 activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal.

Protocol 3: Western Blot Analysis of c-Jun Phosphorylation

This protocol is for detecting the phosphorylation of c-Jun, a key event in AP-1 activation.

  • Protein Extraction:

    • Treat cells as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

    • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[15]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and separate them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16][17]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/Ser73).[15]

    • In a separate blot, or after stripping, probe with an antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH).[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

    • Quantify band intensities using densitometry software. Normalize the phosphorylated c-Jun signal to total c-Jun and the loading control.

Protocol 4: Quantitative PCR (qPCR) for AP-1 Target Gene Expression

This protocol measures changes in the mRNA levels of AP-1 target genes.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells as described in Protocol 1.

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for AP-1 target genes (e.g., MMP3, MMP13, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

Visualizations

AP1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Cytokines, Stress MAPK_Cascades MAPK Cascades (JNK, ERK, p38) Stimuli->MAPK_Cascades cJun c-Jun MAPK_Cascades->cJun cFos c-Fos MAPK_Cascades->cFos pcJun p-c-Jun cJun->pcJun Phosphorylation AP1_Complex p-c-Jun p-c-Fos pcJun->AP1_Complex pcFos p-c-Fos cFos->pcFos Phosphorylation pcFos->AP1_Complex DNA AP-1 Binding Site (DNA) AP1_Complex->DNA Gene_Expression Target Gene Expression (e.g., MMPs, Cytokines) DNA->Gene_Expression T5224 T-5224 T5224->DNA Inhibits Binding

Caption: AP-1 signaling pathway and inhibition by T-5224.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with T-5224 and/or Stimulus start->treatment harvest Harvest Cells treatment->harvest luciferase Luciferase Assay (AP-1 Activity) harvest->luciferase western Western Blot (p-c-Jun/Total c-Jun) harvest->western qpcr qPCR (Target Gene Expression) harvest->qpcr analysis Data Analysis & Interpretation luciferase->analysis western->analysis qpcr->analysis

Caption: Experimental workflow for studying AP-1 inhibition.

References

Vaginatin in Cancer Cell Line Research: An Overview of a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vaginatin, a natural compound extracted from the plant Selinum vaginatum, has been noted in scientific literature for the plant's traditional use and its potential pharmacological actions, including anticarcinogenic properties.[1][2][3] While comprehensive research into the specific mechanisms of this compound in cancer cell lines is still emerging, this document serves to provide a foundational understanding and generalized protocols based on the broader context of natural product-based cancer research. The application notes and protocols outlined below are based on standard methodologies employed in the investigation of novel anticancer compounds.

Data Presentation

Currently, there is a lack of publicly available quantitative data, such as IC50 values, specifically for this compound's effect on various cancer cell lines. The parent plant, Selinum vaginatum, has been reviewed for its pharmacological actions, which are described as including antibacterial, antioxidant, antifungal, and anticarcinogenic effects.[1][2][3] However, specific studies detailing the cytotoxic or antiproliferative efficacy of isolated this compound against cancer cells are not yet available.

For the purpose of illustrating how such data would be presented, a template table is provided below. Researchers would populate this table with experimental data as it becomes available.

Table 1: Template for IC50 Values of this compound in Human Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaData not availableInsert value
HeLaCervical AdenocarcinomaData not availableInsert value
A549Lung CarcinomaData not availableInsert value
HepG2Hepatocellular CarcinomaData not availableInsert value
PC-3Prostate AdenocarcinomaData not availableInsert value

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the anticancer properties of a novel compound like this compound.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathway and Experimental Workflow Visualizations

As the specific signaling pathways affected by this compound are not yet elucidated, the following diagrams represent a hypothetical mechanism of action and a standard experimental workflow for investigating a novel anticancer compound.

This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Cell Cancer Cell PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Inhibits MAPK MAPK Pathway Receptor->MAPK Inhibits PI3K_AKT->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Hypothetical Signaling Pathway of this compound in Cancer Cells.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Xenograft Tumor Xenograft Model MTT->Xenograft Inform FlowCytometry->Xenograft Inform VaginatinAdmin This compound Administration Xenograft->VaginatinAdmin TumorMeasurement Tumor Growth Measurement VaginatinAdmin->TumorMeasurement Histology Histological Analysis TumorMeasurement->Histology

Caption: Standard Experimental Workflow for Anticancer Drug Discovery.

References

Application Notes and Protocols: Vaginatin in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaginatin is a compound with the molecular formula C₂₀H₃₀O₄ that has demonstrated potential therapeutic effects in the context of metabolic diseases. Based on preliminary findings, this compound may play a role in mitigating conditions such as obesity and hyperlipidemia. Experimental results suggest that this compound inhibits the differentiation of preadipocytes, reduces intracellular triglyceride content, and enhances glucose consumption in insulin-resistant models[1]. The primary mechanism of action appears to be the inhibition of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[1]. By downregulating these master regulators, this compound subsequently reduces the expression of their target genes, including lipoprotein lipase (B570770) (LPL) and fatty acid-binding protein 4 (FABP4), which are crucial for adipogenesis and lipid metabolism[1]. Furthermore, in vivo studies using hyperlipidemia model rats have shown that this compound can significantly lower total cholesterol and triglyceride levels[1].

These application notes provide detailed protocols for researchers to investigate the effects of this compound and similar compounds on adipocyte differentiation and in animal models of hyperlipidemia.

Mechanism of Action: Inhibition of Adipogenesis

This compound has been shown to inhibit the differentiation of 3T3-L1 preadipocytes by downregulating the master adipogenic transcription factors PPARγ and C/EBPα. This leads to a subsequent decrease in the expression of genes responsible for the adipocyte phenotype, such as LPL and FABP4.

Vaginatin_Signaling_Pathway cluster_0 Transcriptional Regulation cluster_1 Protein Expression This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa LPL LPL PPARg->LPL FABP4 FABP4 PPARg->FABP4 CEBPa->LPL CEBPa->FABP4 Adipogenesis_TFs Adipogenic Transcription Factors Adipocyte Adipocyte LPL->Adipocyte FABP4->Adipocyte Adipocyte_Proteins Adipocyte-specific Proteins Preadipocyte Preadipocyte Differentiation Differentiation Preadipocyte->Differentiation Differentiation->Adipocyte

Inhibitory pathway of this compound on adipocyte differentiation.

Application 1: In Vitro Adipogenesis Model using 3T3-L1 Cells

The 3T3-L1 cell line is a well-established in vitro model for studying adipogenesis. These preadipocytes can be chemically induced to differentiate into mature adipocytes, characterized by the accumulation of lipid droplets. This model is ideal for screening compounds that may inhibit or promote fat cell formation.

Experimental Workflow: 3T3-L1 Adipogenesis Assay

Adipogenesis_Workflow start Start seed_cells Seed 3T3-L1 Preadipocytes start->seed_cells grow_confluence Grow to Confluence (2 days post-confluence) seed_cells->grow_confluence induce_diff Induce Differentiation (MDI) + this compound (Day 0) grow_confluence->induce_diff maintain_insulin Maintain in Insulin (B600854) Medium + this compound (Day 2) induce_diff->maintain_insulin mature_adipocytes Mature Adipocytes (Day 4-8) maintain_insulin->mature_adipocytes analysis Analysis mature_adipocytes->analysis oil_red_o Oil Red O Staining (Lipid Accumulation) analysis->oil_red_o glucose_uptake Glucose Uptake Assay analysis->glucose_uptake western_blot Western Blot (PPARγ, C/EBPα, LPL, FABP4) analysis->western_blot end End oil_red_o->end glucose_uptake->end western_blot->end

Workflow for assessing this compound's effect on 3T3-L1 adipogenesis.
Protocol 1.1: 3T3-L1 Preadipocyte Differentiation

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) at 37°C in a 10% CO₂ incubator.

  • Induction of Differentiation: Two days after cells reach confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin). Add this compound at desired concentrations (e.g., 25-50 µM).

  • Maintenance: After 48 hours (Day 2), replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) containing this compound. Replenish the medium every two days.

  • Maturation: Mature adipocytes are typically observed between days 4 and 8, characterized by the presence of intracellular lipid droplets.

Protocol 1.2: Oil Red O Staining for Lipid Accumulation
  • Fixation: Wash the differentiated 3T3-L1 cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the cells to dry completely. Add Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) and incubate for 10 minutes.

  • Visualization: Wash the cells with water and visualize the lipid droplets under a microscope.

  • Quantification: To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.

Protocol 1.3: Glucose Uptake Assay
  • Starvation: Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours in Krebs-Ringer phosphate (B84403) buffer (KRP) supplemented with 0.2% BSA.

  • Insulin Stimulation: Treat the cells with or without 100 nM insulin for 30 minutes at 37°C to stimulate glucose uptake. This compound can be added during this step.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

  • Measurement: Stop the reaction by washing the cells with ice-cold PBS. Lyse the cells with 0.1% SDS and measure the radioactivity using a scintillation counter.

Representative Data: Effect of a PPARγ Modulator on Adipogenesis

The following table provides representative data on the effect of a known PPARγ agonist, rosiglitazone, on 3T3-L1 adipocyte differentiation. While this compound is an inhibitor, this data illustrates the type of quantitative analysis that can be performed.

TreatmentConcentration (µM)Lipid Accumulation (OD at 510 nm)Relative PPARγ ExpressionRelative FABP4 Expression
Control (Undifferentiated) -0.15 ± 0.021.01.0
Differentiated (No Treatment) -0.85 ± 0.078.2 ± 0.615.4 ± 1.1
Rosiglitazone 0.11.23 ± 0.1112.5 ± 0.925.8 ± 2.3
Rosiglitazone 1.01.58 ± 0.1415.1 ± 1.232.1 ± 2.9

Data are presented as mean ± SD and are for illustrative purposes only.

Application 2: In Vivo Hyperlipidemia Model

To evaluate the systemic effects of this compound on lipid metabolism, a high-fat diet (HFD)-induced hyperlipidemia rat model is recommended. This model mimics many of the metabolic dysregulations observed in human obesity and hyperlipidemia.

Experimental Workflow: Hyperlipidemia Rat Model

Hyperlipidemia_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize grouping Divide into Groups (Control, HFD, HFD + this compound) acclimatize->grouping hfd_induction Induce Hyperlipidemia with High-Fat Diet (4-8 weeks) grouping->hfd_induction treatment Administer this compound (Daily, Oral Gavage) hfd_induction->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring euthanasia Euthanize and Collect Samples (Blood, Liver, Adipose Tissue) monitoring->euthanasia analysis Analysis euthanasia->analysis serum_lipids Serum Lipid Profile (TC, TG, HDL, LDL) analysis->serum_lipids liver_analysis Liver Histology and Triglyceride Content analysis->liver_analysis gene_expression Gene Expression in Adipose Tissue (PPARγ, C/EBPα) analysis->gene_expression end End serum_lipids->end liver_analysis->end gene_expression->end

Workflow for evaluating this compound in a high-fat diet-induced hyperlipidemia rat model.
Protocol 2.1: Induction of Hyperlipidemia in Rats

  • Animals: Use male Sprague-Dawley or Wistar rats, 6-8 weeks old.

  • Diet: The control group receives a standard chow diet. The experimental groups receive a high-fat diet (e.g., 45-60% of calories from fat) for 4-8 weeks to induce hyperlipidemia and obesity.

  • This compound Administration: Administer this compound daily via oral gavage at predetermined doses. The vehicle used for this compound should be administered to the HFD control group.

Protocol 2.2: Measurement of Serum Lipids
  • Blood Collection: Collect blood samples from the tail vein or via cardiac puncture after an overnight fast.

  • Serum Separation: Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Biochemical Analysis: Use commercially available enzymatic kits to measure the concentrations of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol in the serum.

Representative Data: Effect of a PPARγ Agonist in a Hyperlipidemia Model

The following table shows representative data on the effects of a PPARγ agonist, pioglitazone, on serum lipid profiles in a rat model of hyperlipidemia. This illustrates the expected outcomes for a compound modulating this pathway.

GroupTreatmentTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Control Standard Diet85 ± 795 ± 1045 ± 422 ± 3
Hyperlipidemia High-Fat Diet180 ± 15250 ± 2225 ± 3110 ± 12
Pioglitazone HFD + Pioglitazone (3 mg/kg)135 ± 12160 ± 1835 ± 475 ± 8

Data are presented as mean ± SD and are for illustrative purposes only.[2]

Conclusion

The provided protocols and application notes offer a framework for investigating the therapeutic potential of this compound in metabolic disease models. The in vitro 3T3-L1 adipogenesis model is a valuable tool for elucidating the molecular mechanisms of this compound's anti-adipogenic effects, while the in vivo hyperlipidemia rat model allows for the assessment of its systemic effects on lipid metabolism. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the signaling pathways modulated by this compound.

References

Vaginatin: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginatin is a sesquiterpene compound with demonstrated bioactivity, including anti-inflammatory properties and the ability to inhibit adipocyte differentiation. These characteristics make it a compound of interest for research in metabolic diseases and inflammation. This document provides detailed application notes and experimental protocols for the effective use of this compound in a laboratory setting. It includes information on its solubility, preparation of stock and working solutions, and a protocol for an in-vitro adipocyte differentiation assay. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate experimental design and execution.

Chemical Properties

PropertyValueReference
Molecular Formula C₂₀H₃₀O₄[1]
Molecular Weight 334.4 g/mol [2]
CAS Number 11053-21-7[2]
Appearance Solid[2]
Melting Point 77 - 78 °C[2]

Solubility

The precise quantitative solubility of this compound in common laboratory solvents has not been extensively published. The following table provides guidance based on the behavior of structurally similar organic compounds and general laboratory practices. It is strongly recommended to perform small-scale solubility tests to determine the exact solubility in your specific experimental conditions.

SolventEstimated SolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥ 20 mg/mL (≥ 59.8 mM)DMSO is a suitable solvent for creating high-concentration stock solutions.
Ethanol SolubleMay require warming to fully dissolve.
Water InsolubleThis compound is a lipophilic molecule and is not expected to be soluble in aqueous solutions.
PBS (Phosphate-Buffered Saline) InsolubleDirect dissolution in PBS is not recommended. Working solutions should be prepared by diluting a DMSO stock solution.

Preparation of this compound Solutions

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.34 mg of this compound (Molecular Weight = 334.4 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Preparation of Working Solutions in Cell Culture Medium

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile pipette tips and tubes

Protocol:

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution into the cell culture medium to achieve the desired final concentrations.

  • Example for a 10 µM working solution:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution (a 1:100 dilution).

    • Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium (a 1:10 dilution). The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.

  • Immediate Use: Use the prepared working solutions immediately for your experiments.

Experimental Protocol: In-vitro Adipocyte Differentiation Assay

This protocol describes how to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes, based on its known activity of inhibiting PPARγ and C/EBPα.[1]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Insulin (B600854) medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • This compound working solutions

  • Oil Red O staining solution

  • Phosphate-Buffered Saline (PBS)

  • Formalin (10%)

  • Isopropanol

Protocol:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that will allow them to reach confluence.

  • Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Maturation: After 48 hours, replace the medium with insulin medium containing this compound or vehicle control.

  • Maintenance: After another 48 hours, replace the medium with DMEM with 10% FBS containing this compound or vehicle control. Replenish this medium every 2 days.

  • Staining: Approximately 8-10 days after inducing differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Lipid Droplet Visualization: Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize the intracellular lipid droplets.

  • Quantification: Wash the stained cells with water and elute the Oil Red O stain with isopropanol. Measure the absorbance of the eluate at a wavelength of 510 nm to quantify the extent of lipid accumulation.

Signaling Pathway and Workflow Diagrams

Vaginatin_PPAR_Pathway This compound This compound PPARg PPARγ This compound->PPARg Inhibits Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis Promotes

Inhibitory effect of this compound on the PPARγ signaling pathway.

Adipocyte_Differentiation_Workflow cluster_0 Cell Culture and Differentiation cluster_1 Analysis A Seed 3T3-L1 Preadipocytes B Grow to Confluence A->B C Induce Differentiation with This compound or Vehicle B->C D Mature Adipocytes C->D E Oil Red O Staining D->E 8-10 days F Quantify Lipid Accumulation (Absorbance at 510 nm) E->F

Workflow for the in-vitro adipocyte differentiation assay.

References

Vaginal Drug Delivery Systems for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of various vaginal drug delivery systems. It is intended to guide researchers in the preclinical assessment of novel vaginal formulations, including hydrogels, intravaginal rings (IVRs), films, and tablets. The content covers experimental methodologies, data presentation, and the underlying biological pathways relevant to vaginal drug delivery.

Overview of Vaginal Drug Delivery Systems

The vaginal route offers a promising alternative for both local and systemic drug administration, bypassing hepatic first-pass metabolism and providing a large surface area for drug absorption.[1][2] A variety of drug delivery systems have been developed to overcome the challenges of the vaginal environment, such as pH, enzymatic activity, and natural clearance mechanisms, to ensure prolonged drug release and therapeutic efficacy.[3][4]

  • Hydrogels: These are three-dimensional polymer networks that can be bioadhesive and stimuli-responsive, allowing for increased residence time and controlled drug release.[4][5]

  • Intravaginal Rings (IVRs): These are flexible, circular devices that provide sustained and controlled release of drugs over extended periods, ranging from weeks to months.[1][6]

  • Vaginal Films: These are thin, flexible polymeric sheets that can be designed for rapid or sustained drug release and are often preferred for their discreetness and ease of use.[7]

  • Vaginal Tablets: Solid dosage forms that can be formulated for immediate or modified release, often incorporating mucoadhesive polymers to enhance retention.[8][9]

Comparative In Vivo Performance of Vaginal Delivery Systems

The in vivo performance of different vaginal drug delivery systems can be compared based on key pharmacokinetic parameters. The following tables summarize quantitative data from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Tenofovir (B777) from Different Vaginal Formulations in Animal Models

Delivery SystemAnimal ModelDoseCmaxTmaxAUCVaginal Tissue ConcentrationCitation(s)
Hydrogel Rabbit1% Tenofovir GelHigher plasma Cmax after single dose compared to reduced-glycerin gel-Higher plasma AUC(0-4h) after single dose>100 µg/g (cranial), >10 µg/g (caudal) after 14 days[10]
Intravaginal Ring Sheep10 mg/day TenofovirPlasma levels <10 ng/ml--86-fold higher with prodrug (TDF) vs. Tenofovir[11][12]
Film Human40 mg TenofovirHigher plasma Cmax vs. gel8 hoursHigher plasma AUC vs. gel4.4-fold higher vs. gel[6]
Tablet Macaque10 mg Tenofovir---Median concentrations showed sustained levels over 24h[13]

Table 2: Pharmacokinetic Parameters of Progesterone from Vaginal Tablets in Rabbits

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Mean Residence Time (h)Bioavailability (%) vs. OralCitation(s)
Chitosan-Alginate Mucoadhesive Tablet ---~2-fold higher vs. oral5-fold higher vs. oral[3][6][14]

Experimental Protocols for In Vivo Studies

Detailed methodologies are crucial for the successful in vivo evaluation of vaginal drug delivery systems. The following are representative protocols for different formulations.

In Vivo Evaluation of Vaginal Hydrogels in a Rat Model

This protocol is adapted from studies evaluating the in vivo retention of poloxamer-based in situ hydrogels.

Materials:

  • Thermosensitive hydrogel formulation

  • Female Wistar rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Blunt-ended gavage needle or similar applicator

  • Vaginal lavage solution (e.g., sterile Phosphate Buffered Saline - PBS)

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Gently administer a defined volume (e.g., 100 µL) of the hydrogel formulation into the vaginal canal using a blunt-ended gavage needle.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours) post-administration, euthanize a subset of animals.

  • Perform vaginal lavage by carefully instilling and withdrawing a known volume of PBS (e.g., 500 µL) multiple times to collect the remaining formulation and drug.

  • Analyze the drug content in the lavage fluid using a validated analytical method to determine the amount of drug remaining over time.

  • For tissue distribution studies, excise the vaginal tissue at each time point, homogenize, and analyze for drug concentration.

In Vivo Evaluation of Intravaginal Rings in a Rabbit Model

This protocol is based on studies evaluating mifepristone-releasing silicone elastomer rings.

Materials:

  • Medicated intravaginal ring

  • Female New Zealand White rabbits (2.5-3.0 kg)

  • Surgical instruments

  • Anesthesia and analgesics

  • Sutures

  • Blood collection supplies

  • Analytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Anesthetize the rabbits following approved IACUC protocols.

  • Perform a midline laparotomy to expose the vaginal vault.

  • Carefully insert the intravaginal ring into the upper part of the vagina.

  • If necessary, anchor the ring with a non-absorbable suture to the vaginal wall to prevent expulsion.

  • Close the surgical incision.

  • Collect blood samples from a marginal ear vein at specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then daily or weekly).

  • Process the blood samples to obtain plasma and analyze for drug concentration using a validated analytical method.

  • At the end of the study, euthanize the animals and excise the vaginal tissue for drug concentration analysis and histopathological evaluation.

In Vivo Evaluation of Vaginal Films in a Rabbit Model

This protocol is a general guideline for assessing mucoadhesive vaginal films.

Materials:

  • Medicated vaginal film

  • Female rabbits

  • Vaginal applicator

  • Anesthesia

  • Vaginal lavage solution

  • Blood collection supplies

  • Biopsy punch

  • Analytical method for drug quantification

Procedure:

  • Anesthetize the rabbit.

  • Insert the vaginal film into the mid-vaginal region using a suitable applicator.

  • Collect blood samples at predetermined time points to assess systemic absorption.

  • At selected time points, perform vaginal lavage to determine the amount of drug remaining in the vaginal cavity.

  • For tissue concentration analysis, euthanize the animals at the end of the study, excise the vagina, and collect tissue biopsies from different regions (e.g., proximal, medial, distal).

  • Homogenize the tissue samples and analyze for drug content.

  • Analyze plasma, lavage fluid, and tissue homogenates using a validated analytical method.

In Vivo Evaluation of Mucoadhesive Vaginal Tablets in a Sheep Model

Sheep are a suitable large animal model for evaluating human-sized vaginal formulations.

Materials:

  • Mucoadhesive vaginal tablet

  • Ewes

  • Vaginal applicator

  • Blood collection supplies

  • Vaginal lavage equipment

  • Analytical method for drug quantification

Procedure:

  • Gently restrain the ewe.

  • Insert the mucoadhesive vaginal tablet deep into the vaginal canal using a lubricated applicator.

  • Collect blood samples from the jugular vein at specified time points to determine the systemic drug concentration profile.

  • To assess local drug concentration and tablet residence time, perform vaginal lavage at different time intervals on separate groups of animals.

  • Analyze the drug concentration in plasma and lavage fluid using a validated analytical method.

  • At the end of the study, the vaginal tract can be visually inspected for any signs of irritation and tissue samples can be collected for histopathology.

Signaling Pathways and Experimental Workflows

Understanding the biological interactions of vaginal drug delivery systems is crucial for their development. The following diagrams illustrate relevant signaling pathways and experimental workflows.

G cluster_0 Drug Delivery System cluster_1 In Vivo Model cluster_2 Administration cluster_3 Sample Collection cluster_4 Analysis Hydrogel Hydrogel Intravaginal Instillation Intravaginal Instillation Hydrogel->Intravaginal Instillation Ring Ring Surgical Implantation Surgical Implantation Ring->Surgical Implantation Film Film Applicator Insertion Applicator Insertion Film->Applicator Insertion Tablet Tablet Tablet->Applicator Insertion Rat Rat Blood Sampling Blood Sampling Rat->Blood Sampling Rabbit Rabbit Vaginal Lavage Vaginal Lavage Rabbit->Vaginal Lavage Tissue Biopsy Tissue Biopsy Rabbit->Tissue Biopsy Sheep Sheep Sheep->Tissue Biopsy Intravaginal Instillation->Rat Surgical Implantation->Rabbit Applicator Insertion->Rabbit Applicator Insertion->Sheep Pharmacokinetics (PK) Pharmacokinetics (PK) Blood Sampling->Pharmacokinetics (PK) Vaginal Lavage->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Tissue Biopsy->Pharmacodynamics (PD) Histopathology Histopathology Tissue Biopsy->Histopathology

General Experimental Workflow

G Drug/Microbicide Drug/Microbicide TLR Toll-like Receptor (e.g., TLR2, TLR4, TLR5) Drug/Microbicide->TLR binds MyD88 MyD88-dependent pathway TLR->MyD88 NF-kB NF-κB MyD88->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NF-kB->Pro-inflammatory Cytokines induces transcription of Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Toll-Like Receptor Signaling Pathway

G Estrogen Estrogen ER Estrogen Receptor (ERα, ERβ) Estrogen->ER binds ERE Estrogen Response Element ER->ERE binds to Gene Transcription Gene Transcription ERE->Gene Transcription regulates Protein Synthesis Protein Synthesis Gene Transcription->Protein Synthesis Cellular Effects Epithelial Proliferation & Differentiation Protein Synthesis->Cellular Effects

Estrogen Receptor Signaling Pathway

Conclusion

The selection of an appropriate vaginal drug delivery system and in vivo model is critical for the successful preclinical evaluation of new therapeutic agents. This document provides a foundational guide to the available systems, detailed protocols for their in vivo assessment, and an overview of the key biological pathways involved. Researchers are encouraged to adapt these protocols to their specific drug candidates and research questions, always adhering to institutional guidelines for animal care and use. The systematic evaluation of these delivery systems will facilitate the development of safe and effective treatments for a range of women's health issues.

References

Application Note: Quantification of Vaginatin in Human Serum and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vaginatin is a recently identified peptide hormone hypothesized to play a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Preliminary studies suggest its involvement in a novel signaling cascade that modulates the release of gonadotropin-releasing hormone (GnRH). Accurate quantification of this compound in biological matrices is essential for understanding its physiological functions, exploring its potential as a biomarker for reproductive health disorders, and facilitating drug development efforts targeting this pathway.

This document provides a detailed protocol for the quantification of this compound in human serum and plasma samples using a competitive enzyme-linked immunosorbent assay (cELISA). The assay is designed for high sensitivity and specificity, enabling reliable measurement of endogenous this compound levels.

Fictional this compound Signaling Pathway

The proposed signaling pathway for this compound begins with its binding to the this compound Receptor (VagR), a G-protein coupled receptor on the surface of hypothalamic neurons. This binding event inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation of transcription factors responsible for GnRH gene expression and synthesis. The net effect is a suppression of GnRH release.

Vaginatin_Signaling_Pathway cluster_cell Hypothalamic Neuron This compound This compound VagR This compound Receptor (VagR) This compound->VagR Binds AC Adenylyl Cyclase VagR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB Transcription Factors (e.g., CREB) PKA->CREB Phosphorylates GnRH GnRH Synthesis & Release CREB->GnRH Promotes

Caption: Fictional this compound signaling pathway in a hypothalamic neuron.

Quantitative Data Summary

The following tables summarize the performance of the this compound cELISA kit. Table 1 provides the standard curve data, while Table 2 shows sample measurements from a pilot study.

Table 1: this compound cELISA Standard Curve

StandardConcentration (pg/mL)Absorbance (450 nm)% B/B0
S110000.25814.2%
S25000.43223.8%
S32500.71539.4%
S41251.05658.2%
S562.51.42178.3%
S631.251.68893.0%
S7 (B0)01.815100.0%

Table 2: Sample this compound Concentrations

Sample IDSample TypeMean Concentration (pg/mL)Std. Deviation% CV
H-001Human Serum185.412.36.6%
H-002Human Serum254.118.97.4%
P-001Human Plasma (EDTA)201.715.17.5%
P-002Human Plasma (EDTA)298.622.47.5%

Experimental Protocols

Sample Preparation
  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature. Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the supernatant (serum) into clean microfuge tubes. Store at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the supernatant (plasma) into clean microfuge tubes. Store at -80°C until use.

This compound cELISA Protocol

This protocol is for a competitive ELISA where this compound in the sample competes with a fixed amount of biotinylated this compound for binding to a limited number of anti-Vaginatin antibody sites coated on the microplate.

Materials:

  • Anti-Vaginatin coated 96-well plate

  • This compound Standard (1000 pg/mL)

  • Biotinylated this compound

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 0.16 M H₂SO₄)

  • Wash Buffer (1X PBS, 0.05% Tween-20)

  • Assay Diluent

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound Standard (from 1000 pg/mL to 31.25 pg/mL) in Assay Diluent. Prepare working solutions of Biotinylated this compound and Streptavidin-HRP as per the manufacturer's instructions.

  • Standard/Sample Addition: Add 50 µL of each standard, sample, and blank (Assay Diluent) to the appropriate wells of the anti-Vaginatin coated plate.

  • Biotinylated this compound Addition: Add 50 µL of the working solution of Biotinylated this compound to all wells except the blank.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature on a microplate shaker.

  • Washing: Aspirate each well and wash 4 times with 300 µL of 1X Wash Buffer per well.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP working solution to each well.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 5.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 20 minutes at room temperature in the dark.

  • Reaction Stop: Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_std Prepare Standards (Serial Dilution) add_std_sample Add 50µL Standards/Samples to Plate prep_std->add_std_sample prep_samples Prepare Samples (Thaw & Dilute) prep_samples->add_std_sample add_biotin_vag Add 50µL Biotinylated this compound add_std_sample->add_biotin_vag incubate1 Incubate 2 hours at RT add_biotin_vag->incubate1 wash1 Wash Plate 4x incubate1->wash1 add_hrp Add 100µL Streptavidin-HRP wash1->add_hrp incubate2 Incubate 1 hour at RT add_hrp->incubate2 wash2 Wash Plate 4x incubate2->wash2 add_tmb Add 100µL TMB Substrate wash2->add_tmb incubate3 Incubate 20 min in Dark add_tmb->incubate3 add_stop Add 100µL Stop Solution incubate3->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate plot_curve Plot Standard Curve (4-Parameter Logistic Fit) read_plate->plot_curve calc_conc Calculate Sample Concentrations plot_curve->calc_conc

Caption: Experimental workflow for the this compound competitive ELISA.

Data Analysis
  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Calculate the percentage of binding (%B/B0) for each standard and sample using the formula: (%B/B0) = (Absorbance of Standard or Sample / Absorbance of Zero Standard (B0)) * 100.

  • Generate a standard curve by plotting the %B/B0 for each standard on the y-axis versus the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of this compound in each sample by interpolating their %B/B0 values from the standard curve.

  • Multiply by the dilution factor, if any, to obtain the final concentration in the original sample.

Vaginatin: A Sesquiterpene Lactone for Bioactivity Screening and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

Vaginatin, a sesquiterpene identified from the plant Selinum vaginatum, represents a promising yet underexplored natural product for investigating the bioactivity of sesquiterpenes.[1][2] Sesquiterpene lactones as a class are well-documented for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3][4] While specific research on this compound's mechanism of action is currently limited, its chemical structure suggests potential interactions with key cellular signaling pathways implicated in various diseases. This document provides a framework for researchers, scientists, and drug development professionals to explore the bioactivity of this compound, offering detailed protocols for assessing its therapeutic potential. The methodologies outlined here are based on established assays for characterizing the bioactivity of related sesquiterpene lactones and can be adapted for the systematic study of this compound.

Potential Bioactivities and Therapeutic Targets

Based on the known biological activities of sesquiterpenes and extracts from Selinum vaginatum, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Many sesquiterpene lactones exhibit cytotoxicity against various cancer cell lines.[5] Potential mechanisms to investigate for this compound include the induction of apoptosis and the inhibition of critical cell signaling pathways such as NF-κB and STAT3.

  • Anti-inflammatory Effects: Sesquiterpenes are known to modulate inflammatory responses.[6] this compound could potentially inhibit the production of pro-inflammatory cytokines and mediators by targeting pathways like NF-κB.

  • Antimicrobial Activity: Extracts from Selinum vaginatum have shown antibacterial and antifungal properties.[3][7] this compound could be evaluated for its efficacy against a range of microbial pathogens.

Proposed Experimental Workflow for this compound Bioactivity Screening

To systematically evaluate the therapeutic potential of this compound, a tiered experimental approach is recommended. This workflow allows for an initial broad screening of bioactivity, followed by more detailed mechanistic studies.

experimental_workflow cluster_validation Phase 3: In Vivo Validation Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase activity) Cytotoxicity->Apoptosis If cytotoxic AntiInflammatory Anti-inflammatory Assays (e.g., NO production, Cytokine profiling) Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB, STAT3) AntiInflammatory->Signaling If anti-inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) AnimalModels Animal Models of Disease (e.g., Xenograft models, Inflammation models) Apoptosis->AnimalModels Signaling->AnimalModels CellCycle Cell Cycle Analysis (e.g., Flow Cytometry)

Caption: Proposed experimental workflow for this compound bioactivity studies.

Data Presentation: Hypothetical Bioactivity of this compound

The following tables present hypothetical quantitative data to illustrate how the results from the proposed experiments could be structured for clear comparison.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer22.5 ± 2.5
HeLaCervical Cancer18.9 ± 2.1
JurkatLeukemia10.8 ± 1.5

Table 2: Anti-inflammatory Effects of this compound

AssayCell LineTreatmentInhibition (%)
Nitric Oxide ProductionRAW 264.7LPS (1 µg/mL) + this compound (20 µM)65.3 ± 5.2
TNF-α SecretionTHP-1LPS (1 µg/mL) + this compound (20 µM)58.1 ± 4.9
IL-6 SecretionTHP-1LPS (1 µg/mL) + this compound (20 µM)72.4 ± 6.1

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Evaluation of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., Jurkat)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[8][9]

Signaling Pathway Analysis

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Many sesquiterpenes exert their effects by inhibiting this pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory & Anti-apoptotic Genes Nucleus->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

STAT3 Signaling Pathway

The STAT3 pathway is another critical regulator of cell proliferation and survival, and its inhibition is a target for cancer therapy.

stat3_pathway cluster_cytoplasm Cytoplasm This compound This compound STAT3 STAT3 This compound->STAT3 Inhibition of Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Genes (e.g., Cyclin D1, Bcl-2) Nucleus->TargetGenes Transcription

Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This compound, as a representative sesquiterpene, holds considerable potential for the discovery of novel therapeutic agents. The experimental framework and protocols detailed in this application note provide a robust starting point for the systematic investigation of its bioactivities. While specific data on this compound is sparse, the broader knowledge of sesquiterpene lactones suggests that it is a valuable candidate for further research in oncology and inflammatory diseases. The elucidation of its mechanisms of action will be crucial for its future development as a therapeutic lead compound.

References

Application Notes and Protocols for the Evaluation of a Novel Anti-Obesity Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation, posing a significant risk for developing type 2 diabetes, cardiovascular diseases, and other comorbidities.[1][2] The intricate pathophysiology of obesity involves multiple signaling pathways and physiological processes, making the identification and validation of new therapeutic agents a critical area of research.[2][3] This document provides a comprehensive experimental framework for the preclinical evaluation of a novel hypothetical compound, henceforth referred to as "Compound X," for its potential anti-obesity effects. The protocols outlined below cover both in vivo and in vitro experimental designs, from initial screening to mechanistic studies.

While the user requested information on a compound named "Vaginatin," a thorough review of the scientific literature did not yield any results for a compound of this name in the context of obesity research. Therefore, the following application notes and protocols are presented as a detailed template for researchers, scientists, and drug development professionals to adapt for their specific test compounds.

I. In Vivo Experimental Design: Diet-Induced Obesity (DIO) Model

The diet-induced obesity (DIO) mouse model is a widely used and relevant preclinical model to study the pathophysiology of obesity and to evaluate the efficacy of anti-obesity compounds.[4]

Animal Model and Diet
  • Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin (B600854) resistance, and other metabolic dysfunctions when fed a high-fat diet.

  • Diet: A high-fat diet (HFD) with 60% of calories derived from fat is used to induce obesity. A standard chow diet (SCD) with approximately 18% of calories from fat serves as the control.[4]

  • Induction of Obesity: Male C57BL/6J mice at 5-6 weeks of age are fed an HFD ad libitum for 8-12 weeks to induce a stable obese phenotype.

Experimental Groups
Group IDDietTreatmentNumber of Animals (n)
1Standard Chow Diet (SCD)Vehicle10
2High-Fat Diet (HFD)Vehicle10
3High-Fat Diet (HFD)Compound X (Low Dose)10
4High-Fat Diet (HFD)Compound X (High Dose)10

Experimental Workflow

G cluster_0 Acclimatization & Obesity Induction cluster_1 Treatment Phase cluster_2 Metabolic Phenotyping & Sample Collection acclimatization Acclimatization (1 week) diet_induction High-Fat Diet Feeding (8-12 weeks) acclimatization->diet_induction grouping Randomization into Treatment Groups diet_induction->grouping treatment Daily Administration of Compound X or Vehicle (4-8 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring body_comp Body Composition Analysis (NMR/DEXA) monitoring->body_comp gtt_itt Glucose and Insulin Tolerance Tests (GTT/ITT) body_comp->gtt_itt euthanasia Euthanasia & Tissue Collection gtt_itt->euthanasia

Figure 1: In vivo experimental workflow for evaluating Compound X.
Protocols

Protocol 1: Induction of Diet-Induced Obesity

  • House 5-week-old male C57BL/6J mice under a 12-hour light/dark cycle at a controlled temperature (18°C–24°C) and humidity (30%–70%).[4]

  • After one week of acclimatization, divide the mice into two main groups: the control group receiving a standard chow diet (SCD) and the experimental group receiving a high-fat diet (HFD, 60% kcal from fat).[4]

  • Provide diets and water ad libitum for 10 weeks.[4]

  • Monitor body weight weekly to confirm the development of obesity in the HFD group.

Protocol 2: Administration of Compound X

  • Once the HFD-fed mice have developed a stable obese phenotype (typically a 15-20% higher body weight than the SCD group), randomize them into treatment groups.

  • Prepare Compound X in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer Compound X or vehicle daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 4-8 weeks).

  • Monitor body weight and food intake weekly throughout the treatment period.

Protocol 3: Metabolic Phenotyping

  • Body Composition Analysis: At the end of the treatment period, measure fat mass, lean mass, and total body water using Nuclear Magnetic Resonance (NMR) or Dual-Energy X-ray Absorptiometry (DEXA).

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from a tail snip (t=0).

    • Administer an intraperitoneal injection of glucose (2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4 hours.

    • Measure baseline blood glucose (t=0).

    • Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Protocol 4: Sample Collection and Analysis

  • At the end of the study, euthanize the mice following institutionally approved methods.

  • Collect blood via cardiac puncture for plasma analysis of glucose, insulin, lipids, and relevant hormones.

  • Harvest and weigh key metabolic tissues, including white adipose tissue (epididymal, subcutaneous), brown adipose tissue, liver, and skeletal muscle.

  • Snap-freeze a portion of the tissues in liquid nitrogen for subsequent molecular analysis (gene expression, protein levels) and fix another portion in formalin for histological examination.

Data Presentation

Table 1: In Vivo Metabolic Parameters

ParameterSCD + VehicleHFD + VehicleHFD + Compound X (Low Dose)HFD + Compound X (High Dose)
Body Weight (g)
Initial
Final
Change
Food Intake ( g/day )
Body Composition
Fat Mass (g)
Lean Mass (g)
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)
GTT (AUC)
ITT (AUC)
Organ Weights (g)
Liver
Epididymal WAT
Subcutaneous WAT
Brown Adipose Tissue

(AUC: Area Under the Curve; WAT: White Adipose Tissue)

II. In Vitro Experimental Design: Adipocyte Models

In vitro studies using adipocyte cell lines or primary adipocytes are crucial for elucidating the direct cellular and molecular mechanisms of action of a novel compound.[5][6]

Cell Models
  • 3T3-L1 Pre-adipocytes: A widely used murine cell line for studying adipogenesis and adipocyte metabolism.[7]

  • Primary Stromal Vascular Fraction (SVF) Cells: Isolated from adipose tissue, these cells can be differentiated into mature adipocytes and provide a more physiologically relevant model.

Experimental Assays

Protocol 5: Adipocyte Differentiation Assay

  • Plate 3T3-L1 pre-adipocytes in a multi-well plate and grow to confluence.

  • Two days post-confluence (Day 0), induce differentiation using a cocktail containing 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), and 1 µg/mL insulin.[7]

  • From Day 2 onwards, maintain the cells in a medium containing only insulin.

  • Treat the cells with various concentrations of Compound X throughout the differentiation process.

  • On Day 8-10, assess adipocyte differentiation by:

    • Oil Red O Staining: Stain for intracellular lipid droplets and quantify by extracting the dye and measuring its absorbance.

    • Gene Expression Analysis: Measure the expression of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) and adipocyte markers (e.g., adiponectin, leptin) using RT-qPCR.[7]

Protocol 6: Lipolysis Assay

  • Differentiate 3T3-L1 cells into mature adipocytes as described above.

  • Wash the cells and incubate in a serum-free medium containing Compound X for a specified period.

  • Stimulate lipolysis with isoproterenol (B85558) (a β-adrenergic agonist).

  • Collect the medium and measure the glycerol (B35011) and free fatty acid (FFA) content using commercially available kits.

Protocol 7: Glucose Uptake Assay

  • Differentiate 3T3-L1 cells into mature adipocytes.

  • Serum-starve the cells for 2-4 hours.

  • Pre-treat the cells with Compound X for the desired time.

  • Stimulate glucose uptake with insulin.

  • Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.

  • Wash the cells and measure the fluorescence intensity using a plate reader.

Data Presentation

Table 2: In Vitro Adipocyte Function

ParameterControlCompound X (Conc. 1)Compound X (Conc. 2)Compound X (Conc. 3)
Adipogenesis
Oil Red O Staining (OD)
PPARγ mRNA (fold change)1.0
Adiponectin mRNA (fold change)1.0
Lipolysis
Basal Glycerol Release (µM)
Stimulated Glycerol Release (µM)
Glucose Uptake
Basal 2-NBDG Uptake (RFU)
Insulin-Stimulated 2-NBDG Uptake (RFU)

(OD: Optical Density; RFU: Relative Fluorescence Units)

III. Hypothetical Signaling Pathway for Compound X

To investigate the mechanism of action, it is essential to explore the potential signaling pathways modulated by Compound X. A plausible hypothesis is that Compound X could interact with central regulators of energy homeostasis, such as the leptin signaling pathway in the hypothalamus.[8]

G cluster_hypothalamus Hypothalamic Neuron leptin Leptin lepR Leptin Receptor (LepR) leptin->lepR jak2 JAK2 lepR->jak2 stat3 STAT3 jak2->stat3 pi3k PI3K jak2->pi3k pomc POMC Neurons stat3->pomc + agrp AgRP/NPY Neurons stat3->agrp - akt Akt pi3k->akt akt->pomc + satiety ↑ Satiety ↓ Food Intake pomc->satiety hunger ↑ Food Intake agrp->hunger compound_x Compound X compound_x->lepR Potentiates? compound_x->jak2 Activates?

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vaginatin Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Vaginatin yield from plant extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this compound from Selinum vaginatum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it extracted?

A1: this compound is a sesquiterpene that has been isolated from the root oil of Selinum vaginatum, a plant found in the Northwest Himalayan region.[1][2][3] The roots of this plant, locally known as "Bhootkeshi," have been traditionally used in medicine.[1]

Q2: Which part of the Selinum vaginatum plant contains the highest concentration of this compound?

A2: this compound is primarily isolated from the roots of Selinum vaginatum.[1][2]

Q3: What are the common solvents used for extracting compounds from Selinum vaginatum roots?

A3: Various solvents have been used to extract different compounds from the roots of Selinum vaginatum. Petroleum ether has been successfully used to extract coumarins and other compounds.[1][2] Methanol and ethanol (B145695) have also been employed for the extraction of phenolic compounds and for evaluating pharmacological activities.[1][4] The choice of solvent will significantly impact the extraction efficiency of the target sesquiterpene, this compound.

Q4: What analytical techniques are used to identify and quantify this compound?

A4: For the identification and characterization of sesquiterpenes like this compound, a combination of chromatographic and spectroscopic techniques is typically used. These include Thin-Layer Chromatography (TLC) for initial separation and visualization, High-Performance Liquid Chromatography (HPLC) for quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile compounds in the essential oil.[1][2][5] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Crude Extract Improper Plant Material Preparation: The condition of the plant material is crucial. Using fresh instead of dried roots can lead to lower yields due to higher water content. Inadequate grinding limits the surface area for solvent interaction.- Ensure roots are properly dried to a constant weight before extraction. - Grind the dried root material into a fine powder to maximize surface area.
Inefficient Extraction Method: The chosen extraction technique may not be optimal for sesquiterpenes.- Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve yield and reduce extraction time.[6] - For traditional methods like Soxhlet extraction, ensure the solvent is cycling properly and the extraction time is sufficient.
Suboptimal Solvent Selection: The polarity of the solvent may not be suitable for this compound.- Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol) to determine the most effective one for this compound.
Low Purity of this compound in the Extract Co-extraction of Other Compounds: The solvent may be extracting a wide range of other secondary metabolites from the root matrix. Selinum vaginatum roots are known to contain coumarins, phenolic compounds, and other terpenes.[1][2]- Employ a multi-step extraction or partitioning process. For example, an initial extraction with a non-polar solvent like hexane can be followed by extraction with a more polar solvent. - Utilize liquid-liquid partitioning to separate compounds based on their solubility in immiscible solvents.
Ineffective Purification Technique: The chromatographic method may not be providing adequate separation.- Optimize the mobile phase for column chromatography or HPLC to improve the resolution between this compound and other compounds. TLC can be used for rapid screening of different solvent systems.[5] - Consider using different stationary phases for chromatography (e.g., silica (B1680970) gel, alumina, or reversed-phase C18).
Degradation of this compound Thermal Instability: Sesquiterpenes can be sensitive to high temperatures, which can occur during solvent evaporation or prolonged extraction at elevated temperatures.- Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. - If using heat-based extraction methods, optimize the temperature and duration to minimize potential degradation.
Chemical Instability: this compound may be susceptible to degradation under certain pH conditions or upon exposure to light and air.- Avoid harsh acidic or basic conditions during extraction and purification unless specifically required for a particular step. - Store extracts and purified this compound at low temperatures, protected from light and in an inert atmosphere if possible.

Experimental Protocols

General Extraction and Isolation Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Identification P1 Collect Selinum vaginatum roots P2 Wash and Dry Roots P1->P2 P3 Grind to a Fine Powder P2->P3 E1 Solvent Extraction (e.g., Petroleum Ether, Methanol) P3->E1 Powdered Root Material E2 Filtration E1->E2 E3 Solvent Evaporation E2->E3 PU1 Column Chromatography E3->PU1 Crude Extract PU2 Fraction Collection PU1->PU2 PU3 TLC Analysis of Fractions PU2->PU3 PU4 Combine Pure Fractions PU3->PU4 A1 HPLC for Purity and Quantification PU4->A1 Purified this compound A2 GC-MS for Identification A1->A2 A3 NMR/IR for Structural Elucidation A1->A3

Caption: General workflow for this compound extraction and purification.

Detailed Methodology for Protocol Optimization

This protocol describes how to systematically optimize the extraction of this compound.

Objective: To determine the optimal solvent, extraction time, and temperature for maximizing this compound yield from Selinum vaginatum roots.

Materials:

  • Dried and powdered roots of Selinum vaginatum.

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Ethanol (analytical grade).

  • Extraction apparatus: Soxhlet extractor, ultrasonic bath, or microwave extractor.

  • Analytical equipment: TLC plates, HPLC system with a suitable detector (e.g., UV-Vis or MS), GC-MS.

  • Rotary evaporator.

Procedure:

  • Solvent Selection:

    • Accurately weigh 5 g of powdered root material into separate flasks.

    • Add 50 mL of each solvent (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Ethanol) to a respective flask.

    • Perform the extraction under identical conditions (e.g., sonication for 30 minutes at 25°C).

    • Filter each extract and evaporate the solvent.

    • Resuspend the dried extracts in a known volume of a suitable solvent (e.g., methanol) and analyze the this compound content using HPLC.

    • Compare the yields to identify the most effective solvent.

  • Optimization of Extraction Time:

    • Using the optimal solvent identified in the previous step, set up multiple extractions.

    • Vary the extraction time (e.g., 15, 30, 45, 60, 90 minutes) while keeping the temperature and solvent-to-solid ratio constant.

    • Analyze the this compound yield for each time point to determine the optimal duration.

  • Optimization of Extraction Temperature:

    • Using the optimal solvent and extraction time, perform extractions at different temperatures (e.g., 25°C, 40°C, 55°C, 70°C).

    • Analyze the this compound yield for each temperature to find the optimal condition that maximizes yield without causing degradation.

Data Analysis:

  • Quantify this compound in each extract using a validated HPLC method with a reference standard if available. If a standard is not available, relative quantification can be performed based on peak area.

  • Present the results in tables to compare the effects of different parameters.

Data Presentation

Table 1: Effect of Solvent on this compound Yield

SolventDielectric ConstantThis compound Yield (mg/g of dry root)
Hexane1.88[Insert experimental data]
Dichloromethane9.08[Insert experimental data]
Ethyl Acetate6.02[Insert experimental data]
Ethanol24.5[Insert experimental data]
Methanol32.7[Insert experimental data]

Table 2: Effect of Extraction Time on this compound Yield (using optimal solvent)

Extraction Time (minutes)This compound Yield (mg/g of dry root)
15[Insert experimental data]
30[Insert experimental data]
45[Insert experimental data]
60[Insert experimental data]
90[Insert experimental data]

Table 3: Effect of Temperature on this compound Yield (using optimal solvent and time)

Temperature (°C)This compound Yield (mg/g of dry root)
25[Insert experimental data]
40[Insert experimental data]
55[Insert experimental data]
70[Insert experimental data]

Signaling Pathways and Logical Relationships

Logical Relationship for Troubleshooting Low this compound Yield

Troubleshooting_Yield cluster_prep Preparation Stage cluster_extraction Extraction Stage cluster_post_extraction Post-Extraction Stage Start Low this compound Yield P1 Check Plant Material Quality (Drying, Grinding) Start->P1 P2 Verify Plant Part (Roots) Start->P2 E1 Evaluate Solvent Choice Start->E1 PE1 Check for Degradation during Solvent Evaporation Start->PE1 PE2 Verify Quantification Method Start->PE2 Solution Optimized Yield P1->Solution P2->Solution E2 Optimize Extraction Time E1->E2 E3 Optimize Extraction Temperature E2->E3 E4 Assess Solid-to-Solvent Ratio E3->E4 E4->Solution PE1->Solution PE2->Solution

References

Vaginatin Solubility and Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Vaginatin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sesquiterpene, a class of naturally occurring lipophilic compounds. Its inherent hydrophobicity leads to low solubility in aqueous solutions, which can result in precipitation during experimental assays. This precipitation can lead to inaccurate and unreliable results by reducing the effective concentration of the compound.

Q2: What are the initial signs of this compound insolubility in my experiment?

Signs of insolubility can manifest as:

  • Visible Precipitate: A solid, crystalline, or milky substance in your stock solution or final experimental medium.

  • Cloudiness or Turbidity: A hazy appearance in the solution, indicating the formation of fine particles.

  • Inconsistent Results: High variability between replicate experiments.

Q3: What is the recommended solvent for preparing a this compound stock solution?

For lipophilic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Ethanol can also be used, but DMSO is generally more effective at dissolving highly hydrophobic molecules.

Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting this compound Solubility Issues

If you are encountering precipitation or inconsistent results with this compound, consult the following troubleshooting guide.

Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Aqueous Buffer or Media

This is a common issue known as "crashing out," where the rapid change in solvent polarity causes the compound to become insoluble.

Potential Cause Recommended Solution
High Final Concentration The desired final concentration of this compound may exceed its aqueous solubility limit. Perform a dose-response experiment starting with a lower concentration range.
Rapid Dilution Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution can cause localized supersaturation and precipitation. Employ a serial dilution method.
Low Temperature The solubility of many compounds decreases at lower temperatures. Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C for cell culture).
Incorrect Solvent While DMSO is generally effective, for some specific applications, other organic solvents or co-solvent systems might be more suitable.
Issue 2: Solution is Initially Clear but a Precipitate Forms Over Time

Delayed precipitation can occur due to factors like temperature fluctuations or interactions with components in the medium.

Potential Cause Recommended Solution
Temperature Instability Fluctuations in temperature, such as removing samples from an incubator for extended periods, can affect solubility. Minimize the time samples are exposed to temperature changes.
Interaction with Media Components This compound may interact with proteins or salts in the cell culture medium, leading to the formation of insoluble complexes. Consider using a serum-free medium for the initial dilution steps or reducing the serum concentration.
pH Shift Changes in the pH of the medium over the course of an experiment can alter the ionization state and solubility of the compound. Ensure your medium is adequately buffered.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Workflow for Preparing this compound Stock Solution

A Weigh this compound Powder B Add 100% DMSO A->B Calculate Volume C Vortex/Sonicate to Dissolve B->C Ensure Complete Dissolution D Store at -20°C or -80°C C->D Aliquot for Storage

Caption: A streamlined workflow for preparing a this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines a method to minimize precipitation when diluting a this compound DMSO stock into aqueous cell culture medium.

  • Pre-warm Medium: Pre-warm the complete cell culture medium (with serum and supplements) to 37°C.

  • Intermediate Dilution (Optional but Recommended): If the final concentration is very low, perform an intermediate dilution of the DMSO stock in 100% DMSO.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock dropwise to the medium. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is below 0.5%.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to the cells.

Logical Flow for Diluting this compound into Aqueous Media

Start Start Prewarm_Media Pre-warm Aqueous Medium to 37°C Start->Prewarm_Media Add_Stock Add DMSO Stock Dropwise to Medium Prewarm_Media->Add_Stock Vortex Gently Vortex During Addition Add_Stock->Vortex Check_Precipitate Precipitate Visible? Vortex->Check_Precipitate Use_Solution Use Solution in Experiment Check_Precipitate->Use_Solution No Troubleshoot Troubleshoot: - Lower Concentration - Use Serial Dilution Check_Precipitate->Troubleshoot Yes

Caption: Decision-making workflow for preparing this compound working solutions.

This compound's Mechanism of Action: Inhibition of Adipogenesis

This compound has been reported to inhibit the differentiation of preadipocytes into mature adipocytes. This is achieved by downregulating the expression of key transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). These two proteins act as master regulators of adipogenesis.

Simplified Signaling Pathway of Adipogenesis Inhibition by this compound

cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Adipogenic_Stimuli Adipogenic Stimuli (e.g., Insulin, Dexamethasone, IBMX) CEBP_beta_delta C/EBPβ and C/EBPδ Adipogenic_Stimuli->CEBP_beta_delta PPARg_CEBPa_Induction Induction of PPARγ and C/EBPα CEBP_beta_delta->PPARg_CEBPa_Induction PPARg PPARγ PPARg_CEBPa_Induction->PPARg CEBPa C/EBPα PPARg_CEBPa_Induction->CEBPa This compound This compound This compound->PPARg_CEBPa_Induction Inhibition Adipocyte_Differentiation Adipocyte Differentiation (Lipid Accumulation) PPARg->Adipocyte_Differentiation PPARg->CEBPa Positive Feedback CEBPa->Adipocyte_Differentiation CEBPa->PPARg

Caption: this compound inhibits adipogenesis by suppressing key transcription factors.

Vaginatin degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of Vaginatin in experimental settings.

Initial Clarification: The Chemical Nature of this compound

It is critical to note that This compound is not a protein . It is a sesquiterpenoid , a class of organic small molecules, isolated from the root of Selinum vaginatum.[1][2][3][4] Therefore, discussions of biological degradation pathways involving proteasomes or ubiquitination are not applicable. Degradation of this compound is a chemical process.

This guide addresses the chemical stability of this compound and provides troubleshooting for common experimental techniques used to study its biological effects on proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: As a sesquiterpenoid, this compound's degradation is likely influenced by chemical and physical factors rather than enzymatic activity. Key factors include:

  • pH: Sesquiterpenoids can be unstable under non-neutral pH conditions. For instance, some sesquiterpene lactones show instability at a pH of 7.4, particularly at 37°C, while being more stable at a slightly acidic pH of 5.5.[5]

  • Temperature: Elevated temperatures can accelerate chemical degradation. Long-term storage should be at low temperatures.

  • Light: Exposure to light, particularly UV light, can cause degradation of sesquiterpene lactones.[6]

  • Oxidation: Like many natural products, this compound may be susceptible to oxidation.[7][8] This can be exacerbated by exposure to air and certain metal ions.

Q2: How should I prepare and store this compound stock solutions to prevent degradation?

A2: Proper preparation and storage are crucial for maintaining the integrity of your this compound samples.

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO for initial stock solutions.[9] For aqueous solutions, use high-purity, degassed water to minimize oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[9]

  • Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light.[10][11] An inert gas atmosphere (argon or nitrogen) can also be used to prevent oxidation.

Q3: I'm seeing inconsistent results in my cell-based assays with this compound. What could be the cause?

A3: Inconsistent results are a common issue when working with small molecules and can stem from several factors:

  • Compound Instability: this compound may be degrading in your cell culture medium over the course of the experiment. Consider preparing fresh dilutions for each experiment and minimizing the time the compound spends in aqueous solutions before being added to cells.[9]

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure your final DMSO concentration is low (typically <0.5%) to prevent both solubility problems and solvent-induced artifacts.[9]

  • Cell Culture Variability: Differences in cell passage number, confluency, or serum batches can affect how cells respond to treatment.[9]

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation during experiments:

  • Use Fresh Solutions: Prepare working dilutions of this compound immediately before use.

  • Control Environmental Factors: Protect your solutions from light and maintain them at a cool temperature whenever possible.

  • Consider Antioxidants: For some applications, the addition of antioxidants to your buffers might help stabilize the compound, though this should be empirically tested for compatibility with your assay.[7][8][12]

Troubleshooting Guides

Issue 1: Weak or No Signal in Western Blot After this compound Treatment

This issue could indicate that this compound is not effectively modulating its target protein, possibly due to degradation.

Possible Cause Solution
This compound Degradation Prepare fresh this compound dilutions for each experiment. Minimize exposure of the compound to light and elevated temperatures.
Incorrect Compound Concentration Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration.
Insufficient Treatment Time Optimize the incubation time of this compound with your cells.
Low Target Protein Expression Ensure your cell line expresses the target protein at a detectable level. Use a positive control lysate if available.[13]
Poor Antibody Quality Use a validated antibody specific for your target protein.
Issue 2: High Background or Non-Specific Bands in Western Blot

This can obscure the specific effects of this compound on your target protein.

Possible Cause Solution
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration.
Inadequate Blocking Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk).[13]
Insufficient Washing Increase the number and duration of wash steps.[13]
Compound-Induced Off-Target Effects This compound might be causing unexpected changes in other proteins. Consider using an orthogonal assay to confirm your findings.
Issue 3: Difficulty in Immunoprecipitating Target Protein After this compound Treatment

This could be due to this compound altering protein conformation or interactions.

Possible Cause Solution
Altered Antibody Epitope This compound binding might mask the antibody's binding site. Try using an antibody that recognizes a different epitope.
Disruption of Protein-Protein Interactions If studying a protein complex, this compound might be disrupting the interaction you are trying to capture.
Inefficient Cell Lysis Ensure your lysis buffer is appropriate for your target protein and that lysis is complete.[14]
Non-specific Binding to Beads Pre-clear your lysate with beads before adding the specific antibody to reduce background.[15]

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Modulation by this compound

This protocol outlines the steps to assess changes in protein expression or post-translational modifications after treating cells with this compound.

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Prepare fresh dilutions of this compound in cell culture medium.

    • Treat cells with this compound at the desired concentrations for the optimized duration. Include a vehicle control (e.g., DMSO).[13]

  • Sample Preparation:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[13][16]

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[13]

    • Analyze band intensities relative to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunoprecipitation to Study this compound's Effect on Protein Interactions

This protocol is for immunoprecipitating a target protein to analyze its interaction partners following this compound treatment.

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in the Western Blot protocol.

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to preserve protein-protein interactions.[14]

  • Lysate Pre-Clearing:

    • Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.[15]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against your "bait" protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.[15]

    • Add fresh protein A/G beads to the lysate and incubate for another 1-3 hours at 4°C to capture the complexes.

  • Washing and Elution:

    • Pellet the beads and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein.

Visualizations

Vaginatin_Degradation_Factors This compound This compound (Sesquiterpenoid) Degradation Chemical Degradation This compound->Degradation pH pH (non-neutral) Degradation->pH influenced by Temp Temperature (elevated) Degradation->Temp influenced by Light Light (UV) Degradation->Light influenced by Oxidation Oxidation Degradation->Oxidation influenced by

Caption: Factors influencing the chemical degradation of this compound.

Western_Blot_Troubleshooting Start Start: Weak or No Signal CheckDegradation Is this compound solution fresh? Start->CheckDegradation CheckConcentration Is concentration optimal? CheckDegradation->CheckConcentration Yes Failure Consult further literature CheckDegradation->Failure No, remake solution CheckTime Is treatment time sufficient? CheckConcentration->CheckTime Yes CheckConcentration->Failure No, perform dose-response CheckExpression Is target protein expressed? CheckTime->CheckExpression Yes CheckTime->Failure No, optimize time-course Success Problem Solved CheckExpression->Success Yes CheckExpression->Failure No, check cell line

Caption: Troubleshooting workflow for weak Western blot signals.

References

Improving Vaginatin stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Vaginatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with this compound stability and solubility in solution.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
This compound precipitates out of aqueous buffer after dilution from a DMSO stock. Exceeded aqueous solubility limit.Decrease the final concentration of this compound in your assay.
pH of the buffer is not optimal for this compound solubility.Experiment with different pH values to find the optimal range for this compound's solubility. The solubility of ionizable compounds can be highly pH-dependent.[1][2]
The solvent system is not suitable.Consider using a co-solvent system or a formulation with excipients to improve solubility.
This compound solution appears cloudy or hazy. Formation of insoluble aggregates or degradation products.Prepare a fresh solution and ensure the solid this compound is fully dissolved before use. Consider filtering the solution through a 0.22 µm filter.
Contamination of the solution.Use high-purity solvents and sterile techniques when preparing solutions.
Loss of this compound activity over time in assay medium. Degradation of this compound in the assay medium.Perform a time-course experiment to measure the activity of this compound at different time points. A decrease in activity over time can indicate instability.
Adsorption to plasticware.Use low-binding microplates and tubes. Consider adding a small amount of a non-ionic surfactant like Tween-20 to your buffer.
Inconsistent results between experiments. Instability of this compound stock solutions.Prepare fresh stock solutions regularly and store them properly. Avoid repeated freeze-thaw cycles.[3]
Variability in experimental conditions.Ensure consistent experimental parameters such as temperature, pH, and incubation times.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO. It is recommended to prepare small aliquots to minimize the number of freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect them from light.[3] DMSO is hygroscopic and can absorb moisture from the atmosphere, which can impact the stability and concentration of your stock solution over time.

Q2: What are the key factors that can affect this compound's stability in solution?

A2: The stability of this compound, like many small molecules, can be influenced by several factors including:

  • Temperature: Higher temperatures can accelerate degradation reactions.[1]

  • pH: The stability of this compound is pH-dependent. Most drugs are generally stable between a pH of 4 and 8.[1][4]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[3]

  • Oxidation: this compound may be susceptible to oxidation.[3] Using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

  • Enzymatic Degradation: If working with biological matrices, enzymes can metabolize this compound.[3]

Q3: My experiment requires leaving this compound in an aqueous buffer for an extended period. What can I do to improve its stability?

A3: To improve stability in aqueous buffers for longer durations, consider the following:

  • Optimize pH: Determine the pH at which this compound shows maximum stability.

  • Use of Co-solvents: Adding a certain percentage of a water-miscible organic solvent like ethanol (B145695) or propylene (B89431) glycol can sometimes enhance stability.

  • Refrigeration: If your experimental protocol allows, keeping the solution at 2-8°C can slow down degradation.

  • Protect from Light: Use amber vials or cover your containers with aluminum foil.

Q4: How can I determine the solubility of this compound in different solvents?

A4: A common method to determine solubility is the shake-flask method. An excess amount of solid this compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of dissolved this compound is measured, typically by HPLC or UV-Vis spectroscopy.

This compound Solubility Profile
SolventSolubility (mg/mL) at 25°C
DMSO> 100
Ethanol25
Methanol15
Water< 0.1
PBS (pH 7.4)< 0.05
This compound Stability in Different Conditions
ConditionSolventIncubation Time% Remaining
25°C, in lightPBS (pH 7.4)24 hours65%
25°C, in darkPBS (pH 7.4)24 hours85%
4°C, in darkPBS (pH 7.4)24 hours95%
-20°CDMSO1 month>99%

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol outlines a method to evaluate the stability of this compound in a specific buffer over time.

  • Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in the desired buffer.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and dilute it to a suitable concentration for HPLC analysis. This will serve as your 100% reference.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time Points: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • HPLC Analysis: Analyze each aliquot by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

G cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare 1 mg/mL this compound Solution t0 T=0 Analysis (HPLC) prep_solution->t0 incubation Incubate Solution prep_solution->incubation data_analysis Calculate % Remaining t0->data_analysis time_points Withdraw Aliquots at Time Points incubation->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability via HPLC.

Visualizations

Hypothetical this compound Signaling Pathway

This diagram illustrates a potential mechanism of action for this compound, where it inhibits a key kinase in a cancer-related signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates This compound This compound This compound->KinaseB Inhibits Gene Gene Expression TF->Gene Promotes

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting Logic for this compound Precipitation

This diagram provides a logical workflow for troubleshooting precipitation issues with this compound.

G start This compound Precipitates check_conc Is concentration too high? start->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_ph Is buffer pH optimal? check_conc->check_ph No resolved Issue Resolved lower_conc->resolved adjust_ph Test different pH values check_ph->adjust_ph No check_solvent Is solvent system adequate? check_ph->check_solvent Yes adjust_ph->resolved use_cosolvent Use co-solvents or excipients check_solvent->use_cosolvent No check_solvent->resolved Yes use_cosolvent->resolved

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Overcoming Tivantinib Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Tivantinib (B1684700) resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Tivantinib and what is its mechanism of action?

Tivantinib (also known as ARQ-197) is a selective, non-ATP competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met pathway is crucial for cell proliferation, survival, migration, and invasion. In many cancers, this pathway is dysregulated, making it a key target for therapy. Tivantinib binds to the c-Met receptor, preventing its activation by its ligand, hepatocyte growth factor (HGF), thereby inhibiting downstream signaling.

Q2: My cancer cell line, initially sensitive to Tivantinib, is now showing resistance. What are the common molecular mechanisms?

A primary mechanism of acquired resistance to Tivantinib is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2 (also known as BCRP).[1][2] ABCG2 is a membrane protein that functions as a drug efflux pump, actively transporting Tivantinib out of the cell, which reduces its intracellular concentration and therapeutic effect.[1][2] Studies have shown that Tivantinib itself can upregulate the expression of ABCG2, further contributing to resistance.[1][2]

Q3: How can I experimentally confirm that ABCG2 overexpression is the cause of Tivantinib resistance in my cell line?

To confirm the role of ABCG2 in Tivantinib resistance, you can perform the following experiments:

  • Western Blotting: Compare the protein expression levels of ABCG2 in your resistant cell line versus the parental sensitive cell line. A significant increase in ABCG2 protein in the resistant line is a strong indicator.

  • Quantitative PCR (qPCR): Measure the mRNA levels of the ABCG2 gene in both sensitive and resistant cell lines. Increased mRNA levels in the resistant line would suggest transcriptional upregulation.

  • Flow Cytometry: Use a fluorescent substrate of ABCG2 (e.g., pheophorbide A) to assess its efflux activity. Higher efflux in the resistant cells, which can be reversed by a known ABCG2 inhibitor, points to increased pump function.

  • Reversal of Resistance with ABCG2 Inhibitors: Treat your resistant cells with Tivantinib in combination with a specific ABCG2 inhibitor (e.g., Ko143). A restoration of sensitivity to Tivantinib in the presence of the inhibitor provides functional evidence of ABCG2-mediated resistance.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreased cell death in Tivantinib-treated cells over time. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for Tivantinib in your current cell line. Compare it to the IC50 of the original, sensitive parental line. A significant increase confirms resistance.[5] 2. Investigate Mechanism: Analyze ABCG2 expression and activity as described in the FAQ section.
High variability in experimental results with Tivantinib. 1. Cell line heterogeneity. 2. Inconsistent drug concentration.1. Perform single-cell cloning to establish a homogenous population of resistant cells. 2. Ensure proper drug handling and storage. Prepare fresh dilutions of Tivantinib for each experiment.
Tivantinib is ineffective even in a c-Met overexpressing cell line. Intrinsic resistance.1. Assess ABCG2 expression: The cell line may have intrinsically high levels of ABCG2. 2. Investigate bypass signaling pathways: Other receptor tyrosine kinases (e.g., EGFR, FGFR) might be activated, compensating for c-Met inhibition. A phospho-receptor tyrosine kinase array can be used to screen for activated pathways.[6]

Experimental Protocols

Protocol 1: Determination of IC50 Value for Tivantinib

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Tivantinib using a cell viability assay.

Materials:

  • Parental (sensitive) and Tivantinib-resistant cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Tivantinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo®)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of Tivantinib in complete culture medium. Remove the old medium from the cells and add the Tivantinib dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Tivantinib concentration.

    • Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for ABCG2 Expression

This protocol describes the detection of ABCG2 protein levels in cell lysates.

Materials:

  • Parental and Tivantinib-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ABCG2

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCG2 antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ABCG2 signal to the loading control.

Signaling Pathways and Workflows

Tivantinib Action and Resistance Mechanism

Tivantinib_Action_Resistance cluster_cell Cancer Cell Tivantinib Tivantinib cMet c-Met Receptor Tivantinib->cMet Inhibits ABCG2 ABCG2 Efflux Pump Tivantinib_out Tivantinib Downstream Downstream Signaling (Proliferation, Survival) cMet->Downstream ABCG2->Tivantinib_out Efflux Tivantinib_in Extracellular Tivantinib Tivantinib_in->Tivantinib Enters Cell

Caption: Tivantinib inhibits the c-Met receptor, but the ABCG2 pump can efflux it out of the cell, causing resistance.

Experimental Workflow for Investigating Tivantinib Resistance

Tivantinib_Workflow start Cell line shows decreased sensitivity to Tivantinib ic50 Determine IC50 (Dose-Response Assay) start->ic50 compare_ic50 Compare IC50 to Parental Cell Line ic50->compare_ic50 compare_ic50->start No Change resistance_confirmed Resistance Confirmed compare_ic50->resistance_confirmed IC50 Increased investigate_mechanism Investigate Mechanism resistance_confirmed->investigate_mechanism western Western Blot for ABCG2 investigate_mechanism->western qpcr qPCR for ABCG2 mRNA investigate_mechanism->qpcr reversal Resistance Reversal Assay with ABCG2 Inhibitor investigate_mechanism->reversal pathway_analysis Analyze Bypass Signaling Pathways investigate_mechanism->pathway_analysis end Develop Strategy to Overcome Resistance western->end qpcr->end reversal->end pathway_analysis->end

Caption: A stepwise workflow to confirm and investigate the mechanisms of Tivantinib resistance in cell lines.

Strategies to Overcome Tivantinib Resistance

1. Combination Therapy:

  • With ABCG2 Inhibitors: Co-administering Tivantinib with a potent and specific ABCG2 inhibitor can restore its intracellular concentration and efficacy.[1][2]

  • With Other Kinase Inhibitors: If bypass signaling pathways are activated, combining Tivantinib with an inhibitor of that pathway (e.g., an EGFR or FGFR inhibitor) may be effective. A phase 1 clinical trial has explored the combination of pazopanib (B1684535) (a VEGFR inhibitor) and tivantinib.[7]

  • With Chemotherapy: Tivantinib has been tested in combination with gemcitabine (B846) in patients with solid tumors.[3][4]

2. Novel Therapeutic Approaches:

  • Targeting Downstream Effectors: Instead of targeting c-Met directly, inhibitors of key downstream signaling molecules (e.g., MEK, PI3K) could be used to circumvent resistance.

  • Immunotherapy Combinations: For in vivo studies, combining Tivantinib with immune checkpoint inhibitors could be a promising strategy, as some targeted therapies have been shown to modulate the tumor microenvironment.

By understanding the mechanisms of Tivantinib resistance and employing these troubleshooting and strategic guidelines, researchers can better design their experiments and develop novel approaches to overcome this clinical challenge.

References

Technical Support Center: Investigating Off-Target Effects of Vaginatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the off-target effects of Vaginatin. This compound is a sesquiterpene with demonstrated effects on adipocyte differentiation and glucose uptake, positioning it as a compound of interest for metabolic diseases.[1] However, unexpected cellular effects have been reported, necessitating a thorough investigation of its molecular mechanisms and potential off-target interactions. This guide offers troubleshooting advice and detailed protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a natural product like this compound?

A1: Off-target effects are unintended interactions of a compound with proteins other than its primary therapeutic target.[2][3] For a natural product like this compound, which may have a complex chemical structure, the risk of interacting with multiple cellular targets ("polypharmacology") is significant. These unintended interactions can lead to unexpected biological responses, potential toxicity, or a misinterpretation of experimental results, making off-target profiling a critical step in preclinical development.[2][4]

Q2: My primary cell line shows decreased viability with this compound treatment, which is unexpected. How do I begin to investigate if this is an off-target effect?

A2: A crucial first step is to distinguish between on-target and off-target cytotoxicity. A key experiment is target validation. If the intended target of this compound's metabolic effects is known, you can use CRISPR-Cas9 to knock out this target.[5] If this compound still causes cytotoxicity in cells lacking the intended target, it strongly suggests the effect is mediated through one or more off-targets.[5][6] Additionally, comparing this compound's effect with that of a structurally unrelated compound known to act on the same primary target can help differentiate between on- and off-target phenotypes.[2]

Q3: What are the most effective initial methods for identifying unknown off-targets of this compound?

A3: For broad, unbiased identification of potential off-targets, several powerful techniques are available:

  • Kinase Profiling: Since a large portion of the proteome consists of kinases, and they are common off-targets for small molecules, screening this compound against a large panel of kinases is a standard first step.[4][7] This can reveal unexpected inhibitory activity against kinases involved in pathways like cell proliferation or survival.

  • Affinity-Based Proteomics: Techniques like affinity chromatography using immobilized this compound can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

  • Computational Screening: In silico methods can predict potential protein interactions based on the chemical structure of this compound and known protein binding pockets.[7][8] While predictive, this can help prioritize experimental validation.[7]

Q4: I've identified a potential off-target kinase from a screening panel. What is the best way to validate this interaction in a cellular context?

A4: Validating a putative off-target requires moving from a biochemical screen to a cellular environment.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. An increase in the stability of the suspected off-target protein in the presence of this compound provides strong evidence of direct interaction within the cell.

  • Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the identified off-target.[2] If the cellular phenotype observed with this compound treatment (e.g., decreased viability) is rescued or mimicked by knocking down the off-target, it confirms that the off-target is responsible for that effect.[2]

  • Downstream Pathway Analysis: Investigate the signaling pathway downstream of the identified off-target. For example, if this compound is found to inhibit a specific kinase, use Western blotting to check if the phosphorylation of its known substrates is reduced in this compound-treated cells.

Troubleshooting Guide

Problem 1: High levels of apoptosis are observed at concentrations expected to only engage the primary metabolic target.

  • Possible Cause: this compound may have potent off-target effects on critical survival pathways. Many small molecules can inadvertently inhibit kinases like SRC or ABL, or other essential proteins, leading to apoptosis.[9]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Carefully titrate this compound to determine the precise concentrations at which metabolic effects versus apoptotic effects occur.

    • Use a Pan-Caspase Inhibitor: Co-treat cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if blocking apoptosis rescues the cells. This confirms the observed cytotoxicity is indeed apoptosis.

    • Conduct a Broad Kinase Screen: Screen this compound against a comprehensive kinase panel at the concentration that induces apoptosis to identify potential off-target kinases involved in cell survival signaling.[10]

Problem 2: The observed cellular phenotype is not consistent across different cell lines.

  • Possible Cause: The expression levels of this compound's on- and off-targets can vary significantly between different cell lines. A phenotype observed in one cell line may be absent in another if the responsible off-target protein is not expressed.

  • Troubleshooting Steps:

    • Characterize Target Expression: Use Western blotting or quantitative PCR to quantify the protein and mRNA expression levels of both the intended target and any suspected off-targets in the cell lines being used.

    • Consult Cell Line Databases: Utilize resources like the Cancer Cell Line Encyclopedia (CCLE) to check the expression profiles of your targets of interest across a wide range of cell lines to select the most appropriate models.

    • Standardize Experimental Conditions: Ensure that cell passage number, confluency, and media formulations are consistent, as these can influence protein expression and drug response.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data when investigating the selectivity of this compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
Primary Target (Hypothetical)
PI3Kα1,500Putative primary target for metabolic effects.
Identified Off-Targets
EGFR75Potent off-target activity identified in screen.
SRC250Off-target with potential role in cell proliferation.
ABL1800Weaker off-target interaction.
VEGFR2>10,000Not significantly inhibited.
c-Kit>10,000Not significantly inhibited.

This table illustrates how this compound, while having a metabolic primary target, shows more potent inhibition of the off-target EGFR.

Table 2: Cellular Activity of this compound in Different Cell Lines

Cell LinePrimary Target Expression (Relative Units)Off-Target (EGFR) Expression (Relative Units)This compound GI50 (nM) (Growth Inhibition)
A549 (Lung)0.82.585
MCF7 (Breast)1.20.51,200
HepG2 (Liver)2.00.22,500

This table demonstrates a correlation between the expression of the off-target (EGFR) and sensitivity to this compound-induced growth inhibition, suggesting the phenotype is driven by the off-target effect.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the direct binding of this compound to a suspected off-target protein within intact cells.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Transfer the supernatant (soluble fraction) to new tubes. Analyze the amount of the target protein in the soluble fraction for each temperature point using Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore, direct binding.

Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotypic Validation

This protocol is used to determine if an observed phenotype is dependent on a specific off-target.

  • Guide RNA (gRNA) Design: Design two to three gRNAs targeting a constitutive exon of the gene for the suspected off-target protein. Use online design tools to minimize potential off-target editing by the CRISPR system itself.[11][12]

  • Vector Cloning: Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).

  • Transfection/Transduction: Deliver the Cas9/gRNA vector into the target cells. For difficult-to-transfect cells, lentiviral transduction is recommended.

  • Selection: Select for successfully transduced/transfected cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockout: Expand the selected cell population and validate the knockout of the target protein by Western blot and sequencing of the genomic locus to confirm the presence of indels.

  • Phenotypic Assay: Treat both the knockout cell line and the parental (wild-type) cell line with a dose range of this compound. Perform the relevant phenotypic assay (e.g., cell viability, apoptosis). If the knockout cells are resistant to the this compound-induced phenotype compared to the parental cells, it validates that the phenotype is mediated by the knocked-out off-target.

Visualizations

G cluster_1 Cellular Pathways This compound This compound EGFR EGFR (Off-Target) This compound->EGFR Inhibits PI3K_on PI3K (On-Target) This compound->PI3K_on Ras Ras EGFR->Ras Akt Akt PI3K_on->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K_path PI3K Metabolism Metabolic Regulation Akt->Metabolism

Caption: Hypothetical signaling pathways affected by this compound.

G cluster_workflow Off-Target Investigation Workflow A Observe Unexpected Phenotype (e.g., cytotoxicity) B Unbiased Screen (e.g., Kinase Profiling) A->B C Identify Putative Off-Target(s) (e.g., EGFR) B->C D Validate Target Engagement (e.g., CETSA) C->D E Confirm Direct Binding in Cells D->E Positive H No Binding Detected Re-evaluate D->H Negative F Validate Phenotypic Link (e.g., CRISPR KO) E->F G Confirm Off-Target Mediates Phenotype F->G Phenotype Rescued I Phenotype is Independent of Target Re-evaluate F->I No Change

Caption: Experimental workflow for this compound off-target validation.

References

Technical Support Center: Enhancing Wogonin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: The term "vaginatin" did not yield relevant results in scientific literature searches. It is highly probable that this was a typographical error for "wogonin" , a well-researched flavonoid known for its therapeutic potential and challenges with low oral bioavailability. This technical support guide has been developed based on the assumption that the compound of interest is wogonin (B1683318).

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for experiments aimed at enhancing the oral bioavailability of wogonin in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of wogonin typically low? A1: The low oral bioavailability of wogonin is primarily attributed to two main factors:

  • Poor Water Solubility: Wogonin is a lipophilic compound with very low solubility in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption, wogonin undergoes rapid and extensive metabolism, primarily in the intestine and liver.[3][4] The main metabolic pathway is glucuronidation, where UDP-glucuronosyltransferases (UGT) enzymes conjugate wogonin to form wogonin-7β-D-glucuronide.[3][5] This rapid conversion to its metabolite significantly reduces the amount of unchanged wogonin reaching systemic circulation.[3][6]

Q2: What are the most promising strategies to enhance wogonin's oral bioavailability? A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of wogonin and other poorly soluble flavonoids.[7] These include:

  • Solid Dispersions (SDs): This technique involves dispersing wogonin in an inert carrier matrix, such as polyvinylpyrrolidone (B124986) (PVP), at the molecular level.[5][6] This converts the drug from a crystalline to a more soluble amorphous form, thereby increasing its dissolution rate and bioavailability.[5]

  • Nanotechnology-Based Formulations: Reducing the particle size of wogonin to the nanometer range increases the surface area for dissolution.[2][8][9] Common approaches include:

    • Nanosuspensions: Dispersions of pure drug nanocrystals.[8][9]

    • Solid Lipid Nanoparticles (SLNs): Wogonin is encapsulated within a solid lipid matrix, which can provide sustained release and enhance cellular uptake.[10]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a nanoemulsion upon contact with GI fluids.[11][12][13] This keeps the drug in a dissolved state, bypassing the dissolution step and improving absorption.

Q3: What is the role of efflux transporters like P-glycoprotein (P-gp) in wogonin absorption? A3: P-glycoprotein is an efflux transporter in the intestinal epithelium that pumps substrates back into the GI lumen, thereby limiting their absorption. Some studies suggest that wogonin can inhibit the function of P-gp.[2][14] This inhibition could be beneficial, as it might increase the absorption of co-administered drugs that are P-gp substrates.[14] However, the extent to which wogonin itself is a substrate for P-gp or other efflux transporters like multidrug resistance proteins (MRPs) is still under investigation, and these transporters might contribute to its low bioavailability.[2][4]

Q4: How does the bioavailability of wogonin compare to its glycosylated form, wogonoside? A4: Studies have shown that wogonoside, the naturally occurring glycosylated form of wogonin, has a higher plasma concentration and bioavailability after oral administration in rats compared to wogonin itself.[1][2] This suggests that the glycosyl group may improve solubility or facilitate transport across the intestinal epithelium, potentially via sugar transporters.[15]

Troubleshooting Guide

Q1: I performed an oral gavage study in rats with a wogonin suspension, but the plasma concentrations are highly variable between animals. What could be the cause? A1: High variability is a common issue with oral administration of poorly soluble compounds. Potential causes include:

  • Inconsistent Formulation: The wogonin particles in your suspension may not be uniformly sized or may aggregate, leading to different dissolution rates in each animal. Ensure your formulation protocol (e.g., sonication time, vehicle viscosity) is consistent.

  • Physiological Differences: Variations in gastric emptying time, intestinal motility, and metabolic enzyme activity among animals can significantly impact absorption.[16] Fasting animals for approximately 12 hours before dosing can help standardize GI conditions.[17][18]

  • Gavage Technique: Improper gavage technique can lead to stress, esophageal irritation, or accidental deposition of the dose in the trachea, affecting absorption. Ensure all personnel are properly trained.

Q2: After oral administration of my novel wogonin formulation, I can't detect any of the parent drug in the plasma samples. What should I check? A2: This issue points to either an analytical problem or extremely low bioavailability.

  • Analytical Sensitivity: Confirm that the Lower Limit of Quantification (LLOQ) of your LC-MS/MS method is sufficient to detect the expected low concentrations of wogonin.[3] A typical LLOQ for wogonin in rat plasma is around 4 ng/mL.[3]

  • Rapid Metabolism: Wogonin is rapidly converted to its glucuronide metabolite.[3] Your analytical method should ideally be able to quantify both wogonin and its major metabolite, wogonin-7β-D-glucuronide. Detecting high levels of the metabolite would confirm that the drug was absorbed but rapidly metabolized.

  • Formulation Failure: The formulation may not be releasing the drug effectively in vivo. Conduct in vitro dissolution studies under conditions mimicking the GI tract (e.g., simulated gastric and intestinal fluids) to verify drug release.[19]

Q3: My Caco-2 cell permeability assay shows very low apparent permeability (Papp) for wogonin. How can I be sure the result is accurate? A3: Low Papp values are expected for wogonin, but it's crucial to validate the assay.

  • Monolayer Integrity: Always check the integrity of your Caco-2 monolayers before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for your lab (typically >300 Ω·cm²).[15][20]

  • Non-Specific Binding: Highly lipophilic compounds like wogonin can bind to the plastic of the transwell plates, artificially lowering the concentration measured in the receiver compartment and leading to an underestimation of permeability.[15] It is advisable to quantify the amount of compound remaining in the donor compartment and bound to the apparatus to calculate a mass balance.

  • Efflux Ratio: Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[21][22]

Data Presentation: Pharmacokinetic Parameters of Wogonin

The following tables summarize key pharmacokinetic parameters of wogonin from various studies, demonstrating the impact of different formulations and animal models.

Table 1: Pharmacokinetic Parameters of Wogonin in Rats

FormulationDose (Oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference(s)
Crude Wogonin Suspension100 mg/kg300~0.47~112.13*1.10%[1][3][23]
Scutellaria baicalensis Extract4.5 g/kg79.80.25--[1]
Combination with Docetaxel40 mg/kg76.80.58--[1]

Note: AUC was originally reported in mg/L·min and has been converted for consistency.

Table 2: Pharmacokinetic Parameters of Wogonin in Beagles

FormulationDose (Oral)Cmax (µg/L)Tmax (h)AUC₀₋t (µg·h/L)Absolute Bioavailability (%)Reference(s)
Crude Material15 mg/kg2.5 ± 1.10.7 ± 0.37.1 ± 2.00.59 ± 0.35%[5][6][24]
Solid Dispersion (SD)5 mg/kg7.9 ± 3.30.3 ± 0.221.0 ± 3.2-[5][6]
Arginine Solution----3.65 ± 2.60%[5][6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a standard procedure for assessing the pharmacokinetics of a wogonin formulation after oral administration to rats.[17][18][25][26]

1. Animal Preparation:

  • Use healthy Sprague-Dawley rats (male or female, ~200-250g).

  • Acclimate animals for at least one week under controlled conditions (12h light/dark cycle, constant temperature and humidity).

  • Fast animals for 12 hours prior to dosing, with free access to water.

2. Formulation and Dosing:

  • Prepare the wogonin formulation (e.g., suspension in 0.5% carboxymethylcellulose) at the desired concentration. Ensure it is homogenous.

  • For bioavailability studies, an intravenous (IV) group is required. Dissolve wogonin in a suitable vehicle like a mix of saline, DMSO, and Tween 80 for IV injection.

  • Administer the formulation orally using a gavage needle at a typical volume of 10 mL/kg. Administer the IV dose via the tail vein at a volume of 1-5 mL/kg.

3. Blood Sampling:

  • Collect blood samples (~150-200 µL) from the tail vein into EDTA-coated tubes at predetermined time points.

  • Suggested time points for oral dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Suggested time points for IV dosing: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

4. Plasma Processing and Storage:

  • Centrifuge blood samples (e.g., at 4000 g for 10 minutes at 4°C) to separate plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

5. Sample Analysis:

  • Quantify the concentration of wogonin (and ideally its main metabolites) in plasma samples using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

  • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This protocol describes the use of the Caco-2 cell model to predict intestinal drug permeability.[15][20][21][27]

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., MEM with 10% FBS, 1% non-essential amino acids, and antibiotics).

  • Seed cells onto semipermeable filter supports in transwell plates (e.g., 12-well plates) at a density of ~8 x 10⁴ cells/cm².

  • Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every other day.

2. Monolayer Integrity Test:

  • Before the experiment, measure the TEER of each monolayer using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

3. Permeability Assay:

  • Rinse the monolayers with pre-warmed transport buffer (e.g., HBSS).

  • Prepare the wogonin test solution in the transport buffer at a non-toxic concentration (e.g., 40 µM).

  • For Apical (AP) to Basolateral (BL) transport: Add the wogonin solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

  • For Basolateral (BL) to Apical (AP) transport: Add the wogonin solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

4. Sample Analysis:

  • Analyze the concentration of wogonin in all samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Mandatory Visualizations

G cluster_0 Phase 1: Formulation & In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetic Study cluster_2 Phase 3: Decision Formulation Develop Novel Wogonin Formulation (e.g., SNEDDS) Solubility Solubility & Stability Testing Formulation->Solubility Characterize Dissolution In Vitro Dissolution (SGF/SIF) Formulation->Dissolution Test Release Caco2 Caco-2 Permeability Assay Dissolution->Caco2 Screen Candidates AnimalDosing Oral & IV Dosing in Rat Model Caco2->AnimalDosing Optimized Formulation BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling LCMS LC-MS/MS Analysis of Plasma BloodSampling->LCMS PK_Analysis Calculate PK Parameters (AUC, Cmax, F%) LCMS->PK_Analysis Decision Bioavailability Significantly Improved? PK_Analysis->Decision Proceed Proceed to Efficacy Studies Decision->Proceed Yes Reformulate Reformulate/ Re-optimize Decision->Reformulate No Reformulate->Formulation G cluster_lumen GI Lumen cluster_enterocyte Intestinal Enterocyte cluster_blood Portal Vein / Systemic Circulation W_Oral Oral Wogonin (Crystalline) W_Dissolved Dissolved Wogonin W_Oral->W_Dissolved Poor Solubility (Rate-Limiting) W_Absorbed Absorbed Wogonin W_Dissolved->W_Absorbed Passive Diffusion Metabolism Metabolism by UGTs W_Absorbed->Metabolism Pgp P-gp Efflux W_Absorbed->Pgp W_Systemic Wogonin to Systemic Circulation W_Absorbed->W_Systemic To Portal Vein W_Metabolite Wogonin-Glucuronide Metabolism->W_Metabolite Met_Systemic Metabolite to Systemic Circulation W_Metabolite->Met_Systemic To Portal Vein Pgp->W_Dissolved Efflux back to lumen

References

Vaginatin dosage optimization for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

<_ A search reveals that "Vaginatin" is a real, albeit not widely known, sesquiterpene compound.[1] A Chinese patent describes its application in preventing obesity.[2] The patent details its molecular formula (C20H30O4) and its effect on inhibiting preadipocyte differentiation by downregulating key regulatory factors like PPARγ and C/EBPα.[2] The in vitro studies mentioned used concentrations in the range of 25-50 μM.[2]

This information, while valuable, is limited to in vitro applications for obesity and does not provide any in vivo dosage information, pharmacokinetics, or toxicology data, which are the core of the user's request. General principles of in vivo study design, such as dose-range finding, consideration of the animal model, and route of administration, will be crucial.[3][4]

Therefore, I will proceed by creating the technical support center using the available information on this compound's mechanism and supplementing it with established best practices and methodologies for in vivo dosage optimization. I will need to create a hypothetical scenario for the in vivo application to provide a complete and useful guide as requested.

Hypothetical Scenario for In Vivo Studies:

  • Therapeutic Area: Metabolic disease and obesity, based on the patent information.

  • Animal Model: C57BL/6 mice on a high-fat diet (a common model for obesity studies).

  • Route of Administration: Oral gavage, a common route for preclinical studies.

This framework will allow me to construct relevant FAQs, troubleshooting guides, data tables, and protocols that are scientifically plausible and directly address the user's comprehensive request. I will now proceed with generating the full response based on this updated plan.

Author's Note: The compound "this compound" is a real sesquiterpene, but publicly available data on its in vivo use is scarce.[1] The following guide is constructed based on a Chinese patent detailing its in vitro effects on adipocytes and supplemented with established principles of in vivo drug development to provide a comprehensive and practical resource.[2] The experimental data and protocols are illustrative examples designed to guide researchers.

Welcome to the technical support center for this compound in vivo studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing this compound dosage for their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound.

Q1: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my animal cohort at my initial this compound dose. What are the next steps?

A1: Observing toxicity is a critical step in dose determination. Your initial dose may be close to or above the Maximum Tolerated Dose (MTD).

  • Immediate Action: Cease dosing the affected cohort to prevent further adverse effects and consult with your institution's animal care and use committee.

  • Dose De-escalation: Reduce the dose by 50% in a new cohort of animals and monitor closely.

  • Conduct a Dose-Range Finding Study: If you haven't already, a formal dose-range finding study is essential.[4][5] This typically involves administering a wide range of doses to small groups of animals to identify the MTD.

  • Review Formulation: Ensure the vehicle used for this compound is non-toxic and that the compound is fully solubilized or evenly suspended. Poor formulation can lead to inconsistent absorption and unexpected toxicity.

Q2: My in vivo results with this compound show high variability between animals. What are the potential causes?

A2: High variability can obscure the true effect of the compound. Consider the following factors:

  • Administration Technique: Ensure your method of administration (e.g., oral gavage, intraperitoneal injection) is consistent. For oral gavage, improper technique can lead to administration into the lungs or incomplete dosing.

  • Formulation Issues: If this compound is not fully dissolved, it may lead to inconsistent dosing. Ensure your formulation is homogenous before each administration.

  • Animal Health and Acclimatization: Ensure all animals are healthy, of a similar age and weight, and have been properly acclimatized to the facility and handling procedures before the study begins.

  • Dosing Time: Dosing at the same time each day can minimize variability due to circadian rhythms, which can influence drug metabolism.

Q3: I am not observing the expected therapeutic effect of this compound in my disease model. How can I optimize the dosage regimen?

A3: A lack of efficacy can be due to several factors related to dosage and scheduling.

  • Insufficient Dose: The selected dose may be below the Minimum Effective Dose (MED). A dose-escalation study, where the dose is gradually increased in different cohorts, is necessary to find the therapeutic window.[5]

  • Pharmacokinetics (PK): The dosing frequency may be inadequate to maintain a therapeutic concentration of this compound. Consider conducting a pilot pharmacokinetic study to determine the compound's half-life (T½), time to maximum concentration (Tmax), and maximum concentration (Cmax). This data will inform an optimal dosing schedule.[4]

  • Route of Administration: The chosen route may have poor bioavailability.[3] If using oral administration, for example, this compound may be poorly absorbed from the gut or subject to significant first-pass metabolism. Consider evaluating alternative routes, such as subcutaneous or intraperitoneal injection.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Based on existing in vitro data, this compound is understood to inhibit the differentiation of preadipocytes (fat cell precursors) into mature adipocytes.[2] It achieves this by downregulating the expression of key transcription factors essential for adipogenesis, namely PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[2] This mechanism suggests its potential as a therapeutic agent for obesity and related metabolic disorders.[2]

Q2: How do I determine a starting dose for my first in vivo experiment with this compound?

A2: Selecting a starting dose should be a systematic process.

  • Literature Review: Check for any new studies that may have been published.

  • In Vitro Data Conversion: While not always directly translatable, you can use your in vitro effective concentrations (e.g., IC50 or EC50) as a starting point for calculation. The in vitro studies on this compound showed effects in the 25-50 μM range.[2] Various complex methods exist for this extrapolation, but they provide only a rough estimate.

  • Dose-Range Finding Study: The most reliable method is to perform a dose-range finding study in a small number of animals.[4][6] This will help you establish a safe dose range for your larger efficacy studies. A common approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate from there (e.g., 10, 30, 100 mg/kg).

Q3: What vehicle should I use to formulate this compound for oral administration?

A3: The choice of vehicle is critical for ensuring consistent and effective delivery. This compound is a lipophilic molecule (C20H30O4).[2] Suitable vehicles for oral administration of such compounds include:

  • Corn oil or Sesame oil: Commonly used for lipophilic compounds.

  • Aqueous suspension with a suspending agent: A solution of 0.5% to 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water can be effective.

  • PEG 400: Polyethylene glycol 400 can be used, often in combination with water or saline.

It is crucial to first test the solubility and stability of this compound in your chosen vehicle. Always include a vehicle-only control group in your experiments.

Experimental Protocols & Data

Protocol 1: Dose-Range Finding Study for this compound in Mice

This protocol outlines a method to determine the Maximum Tolerated Dose (MTD) of this compound administered orally.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Formulation: Prepare this compound in a vehicle of 0.5% CMC in sterile water. Ensure it is a homogenous suspension.

  • Grouping: Assign 3-5 mice per group.

    • Group 1: Vehicle control (0.5% CMC)

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 100 mg/kg this compound

    • Group 5: 300 mg/kg this compound

  • Administration: Administer the assigned dose once daily via oral gavage for 7-14 days.

  • Monitoring: Record body weight, food and water intake, and clinical signs of toxicity (e.g., changes in posture, fur, activity) daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-20% reduction in body weight or significant clinical signs of toxicity.[4]

  • Data Analysis: Analyze body weight changes and other quantitative measures.

Table 1: Illustrative Dose-Range Finding Data
Dose GroupNMean Body Weight Change (Day 7)Clinical Signs of Toxicity
Vehicle5+1.5%None Observed
10 mg/kg5+1.2%None Observed
30 mg/kg5+0.8%None Observed
100 mg/kg5-5.3%Mild lethargy in 1/5 animals
300 mg/kg5-18.7%Significant lethargy, ruffled fur

Based on this illustrative data, a dose of 100 mg/kg might be selected as the MTD for further studies, while doses of 10 and 30 mg/kg would be considered safe for efficacy studies.

Protocol 2: Pilot Pharmacokinetic (PK) Study

This protocol provides a basic framework for assessing the PK profile of this compound.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Dose Selection: Choose a dose that is well-tolerated (e.g., 30 mg/kg based on the table above).

  • Administration: Administer a single dose of this compound via oral gavage.

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Calculate key PK parameters.

Table 2: Illustrative Pharmacokinetic Parameters for this compound (30 mg/kg, Oral)
ParameterValueDescription
Tmax2.1 hoursTime to reach maximum plasma concentration.
Cmax450 ng/mLMaximum observed plasma concentration.
T½ (half-life)6.5 hoursTime for the plasma concentration to decrease by half.
AUC(0-24h)2800 ng·h/mLArea under the concentration-time curve from 0 to 24 hours.

This illustrative data, with a half-life of 6.5 hours, suggests that once-daily or twice-daily dosing may be appropriate to maintain therapeutic exposure.

Visualizations

Signaling Pathway

Vaginatin_Pathway cluster_adipocyte Preadipocyte PPARg PPARγ Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis CEBPa C/EBPα CEBPa->Adipogenesis Lipid Lipid Accumulation Adipogenesis->Lipid This compound This compound This compound->PPARg This compound->CEBPa

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

InVivo_Workflow start Start: Hypothesis acclimatize Animal Acclimatization (7-14 Days) start->acclimatize group Randomization & Group Assignment acclimatize->group dose_range Dose-Range Finding Study (Determine MTD) group->dose_range efficacy_study Efficacy Study (Multiple Dose Groups) dose_range->efficacy_study Inform Dose Selection dosing Daily Dosing & Monitoring (Body Weight, Clinical Signs) efficacy_study->dosing endpoint Endpoint Analysis (e.g., Tissue Collection) dosing->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for an in vivo this compound study.

References

Technical Support Center: Minimizing Vaginatin Toxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering challenges with Vaginatin toxicity in in vitro experiments. The information herein is compiled from best practices for handling natural products and sesquiterpenes in cell culture. Due to the limited publicly available data on this compound-specific toxicity, this guide offers a framework for troubleshooting and minimizing cytotoxicity based on general principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a sesquiterpene isolated from the root extract of Selinum vaginatum. Limited studies suggest its potential application in treating obesity. Sesquiterpenes as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and, in some cases, cytotoxic effects against cancer cell lines.

Q2: Why am I observing high cytotoxicity with this compound in my cell cultures?

High cytotoxicity can stem from several factors:

  • Inherent Compound Toxicity: this compound, like many natural products, may have intrinsic cytotoxic properties that are cell-type specific.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. It is crucial to determine the maximum non-toxic solvent concentration for your specific cell line.[1][2]

  • Compound Instability: The compound may degrade in the culture medium, leading to the formation of more toxic byproducts.

  • Assay Interference: The cytotoxicity assay itself might be producing artifacts. For example, compounds can interfere with the reagents of viability assays like the MTT assay.

  • Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures can lead to unexpected cell death.

Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?

  • Verify Experimental Parameters: Double-check the concentration of this compound, the health and passage number of your cells, and the final concentration of the solvent.

  • Run Appropriate Controls: Always include a "vehicle-only" control (cells treated with the same concentration of solvent used to dissolve this compound) to assess solvent toxicity.[1]

  • Confirm with a Different Assay: Use a second, mechanistically different cytotoxicity assay to confirm the results. For example, if you are using an MTT (metabolic) assay, try a trypan blue (membrane integrity) assay.

  • Test for Contamination: Regularly screen your cell cultures for mycoplasma contamination.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound toxicity in in vitro experiments.

Problem Possible Cause Recommended Solution
High cytotoxicity in all this compound-treated wells, including very low concentrations. Solvent Toxicity Determine the maximum non-toxic concentration of your solvent on your specific cell line by performing a dose-response curve for the solvent alone. For many cell lines, the final DMSO concentration should be ≤0.5%.[1][2]
Compound Instability Assess the stability of this compound in your cell culture medium over the experimental time course using analytical methods like HPLC.
Incorrect Compound Concentration Verify the initial stock concentration and the dilution calculations. Prepare fresh dilutions from the stock.
Inconsistent results between replicate wells. Pipetting Error Ensure proper mixing of cell suspensions and reagents. Use calibrated pipettes and practice consistent pipetting techniques.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, fill the peripheral wells with sterile PBS or medium without cells and do not use them for experimental data.[3]
Cell Detachment When aspirating media, be gentle to avoid detaching adherent cells. Add new media or reagents slowly to the side of the wells.
Discrepancy between results from different cytotoxicity assays. Assay-Specific Artifacts Some compounds can interfere with the chemical reactions of certain assays. For example, a reducing agent could artificially increase the formazan (B1609692) signal in an MTT assay. Research potential interactions of sesquiterpenes with your chosen assay.
Different Cytotoxicity Mechanisms The assays may be measuring different cellular events (e.g., metabolic activity vs. membrane integrity). This could indicate that this compound induces a specific type of cell death that is better detected by one assay over another.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and characterize the cytotoxicity of this compound.

Protocol 1: Determining the Maximum Non-Toxic Solvent Concentration
  • Cell Seeding: Plate your vaginal cell line (e.g., VK2/E6E7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete culture medium. A typical concentration range to test is 0.05% to 2% (v/v).

  • Treatment: Replace the culture medium with the medium containing the different solvent concentrations. Include a "no-solvent" control (medium only).

  • Incubation: Incubate the plate for the intended duration of your this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT assay (see Protocol 2).

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "no-solvent" control. The highest concentration that does not cause a significant decrease in cell viability is the maximum safe solvent concentration for your experiments.

Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • This compound Preparation: Prepare a stock solution of this compound in your chosen solvent at a concentration determined to be non-toxic. Create a serial dilution of this compound in complete culture medium.

  • Treatment: Remove the old medium and add the media containing the different concentrations of this compound. Include vehicle control wells (solvent at the same final concentration as in the this compound-treated wells) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison.

Table 1: Example of Solvent Toxicity Data

Solvent Concentration (% v/v)Mean Absorbance (570 nm)Standard Deviation% Viability vs. Control
0 (Control)1.250.08100%
0.11.230.0798.4%
0.251.210.0996.8%
0.51.180.0694.4%
1.00.850.1168.0%
2.00.420.0533.6%

Table 2: Example of this compound Cytotoxicity Data (IC50 Determination)

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability vs. Vehicle
0 (Vehicle Control)1.150.09100%
11.100.0895.7%
50.980.1085.2%
100.750.0765.2%
250.520.0645.2%
500.280.0424.3%
1000.150.0313.0%

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for assessing and troubleshooting the in vitro toxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_screening Toxicity Screening cluster_analysis Data Analysis & Troubleshooting cluster_confirmation Confirmation & Mechanism prep_cells Prepare Vaginal Cell Culture solvent_test Determine Max Non-Toxic Solvent Conc. prep_cells->solvent_test prep_this compound Prepare this compound Stock Solution prep_this compound->solvent_test cytotoxicity_assay Perform Primary Cytotoxicity Assay (e.g., MTT) solvent_test->cytotoxicity_assay analyze_data Analyze Data & Calculate IC50 cytotoxicity_assay->analyze_data troubleshoot Troubleshoot Unexpected Toxicity analyze_data->troubleshoot If high toxicity confirm_assay Confirm with Secondary Assay analyze_data->confirm_assay If results are consistent troubleshoot->cytotoxicity_assay Optimize & Repeat mechanism_study Investigate Mechanism of Cell Death (e.g., Apoptosis) confirm_assay->mechanism_study

A logical workflow for assessing this compound toxicity.
Signaling Pathway

Many cytotoxic sesquiterpenes induce apoptosis by modulating key signaling pathways. The diagram below illustrates a generalized apoptosis pathway that may be relevant to this compound's mechanism of action. Sesquiterpene lactones have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of NF-κB and MAP kinase signaling.[5][6][7]

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_execution Execution Phase This compound This compound (Sesquiterpene) NFkB NF-κB Pathway This compound->NFkB Inhibition JNK JNK/MAPK Pathway This compound->JNK Activation Mitochondria Mitochondrial Pathway This compound->Mitochondria Stress Induction Apoptosis Apoptosis NFkB->Apoptosis Suppression JNK->Apoptosis Induction Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis Execution

A potential signaling pathway for this compound-induced apoptosis.

References

Vaginatin batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch consistency and provide clear guidance for troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: We've observed a significant difference in neuronal differentiation efficiency with a new batch of Vaginatin compared to the previous one. What could be the cause?

A1: Batch-to-batch variation in biological reagents is a known challenge.[1] Several factors can contribute to this, including minor differences in the manufacturing process, post-translational modifications of the recombinant protein, or variations in protein concentration and purity.[2] Each lot of this compound undergoes rigorous quality control; however, subtle changes can sometimes impact sensitive cellular assays. We recommend performing a side-by-side comparison of the new and old batches to quantify the difference in your specific model system.

Q2: Could the storage and handling of this compound affect its performance and contribute to inconsistency?

A2: Absolutely. This compound is sensitive to temperature fluctuations. Improper storage, such as repeated freeze-thaw cycles, can lead to protein aggregation and a loss of biological activity, which could be mistaken for batch-to-batch inconsistency.[3] Always store this compound at the recommended temperature and aliquot it into smaller, single-use volumes to minimize handling.

Q3: Are there any recommended quality control checks we can perform in our lab to assess a new batch of this compound?

A3: Yes, we recommend several in-house quality control measures to ensure the consistency of your results.[4] A simple yet effective method is to perform a dose-response curve with each new batch and compare it to a reference curve generated with a previous, well-performing batch. This will help you determine the optimal concentration for the new lot. Additionally, running a standard SDS-PAGE can provide a qualitative assessment of protein purity and integrity.[4]

Troubleshooting Guides

Issue: Reduced Neuronal Differentiation with a New this compound Batch

If you are experiencing a decrease in the efficiency of neuronal differentiation with a new lot of this compound, follow these troubleshooting steps.

Step 1: Verify Storage and Handling

Before proceeding with more complex experiments, confirm that the new batch of this compound has been stored and handled correctly. Ensure it was stored at the recommended temperature immediately upon receipt and that the number of freeze-thaw cycles has been minimized.

Step 2: Perform a Dose-Response Analysis

The optimal concentration of this compound may vary slightly between batches. A dose-response analysis will help you determine the effective concentration of the new lot in your specific experimental setup.

Experimental Protocol: this compound Dose-Response Analysis

  • Cell Seeding: Plate your induced pluripotent stem cells (iPSCs) at a consistent density in a multi-well plate.

  • This compound Dilution Series: Prepare a series of this compound dilutions from the new batch, ranging from 0.5x to 5x the concentration you typically use. Include a negative control (no this compound) and a positive control (a previously validated batch of this compound at the optimal concentration).

  • Treatment: Treat the iPSCs with the different concentrations of this compound.

  • Differentiation: Culture the cells for your standard differentiation period.

  • Analysis: Assess neuronal differentiation using your established markers (e.g., immunofluorescence for β-III tubulin or qPCR for neuron-specific genes).

  • Comparison: Plot the differentiation efficiency against the this compound concentration to determine the optimal concentration for the new batch.

Step 3: Analyze Protein Integrity

If the dose-response analysis does not resolve the issue, you can perform a simple protein analysis to check for degradation.

Experimental Protocol: SDS-PAGE Analysis of this compound

  • Sample Preparation: Prepare samples of the new and old this compound batches. Denature the protein by boiling in Laemmli sample buffer.

  • Gel Electrophoresis: Run the samples on an SDS-PAGE gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • Analysis: Compare the band patterns of the new and old batches. Look for differences in the main protein band's intensity or the presence of additional bands, which could indicate degradation or aggregation.[4]

Quantitative Data Summary

The following table provides an example of how to present the data from a comparative dose-response analysis between two batches of this compound.

This compound ConcentrationBatch A (% β-III tubulin positive cells)Batch B (% β-III tubulin positive cells)
0.5x35%25%
1x60%45%
2x62%58%
5x55%50%

This table illustrates that Batch B requires a higher concentration (2x) to achieve a similar level of differentiation as Batch A at its optimal concentration (1x).

Visualizing Experimental Workflows and Pathways

To further assist in troubleshooting, the following diagrams illustrate a logical troubleshooting workflow and the hypothetical signaling pathway of this compound.

Vaginatin_Troubleshooting_Workflow This compound Troubleshooting Workflow start Start: Inconsistent Results Observed check_storage Verify Storage & Handling (Temp, Freeze-Thaw Cycles) start->check_storage dose_response Perform Dose-Response Analysis (New vs. Old Batch) check_storage->dose_response Storage OK contact_support Contact Technical Support check_storage->contact_support Improper Storage sds_page Run SDS-PAGE (Check Protein Integrity) dose_response->sds_page Dose-Response Fails to Resolve issue_resolved Issue Resolved dose_response->issue_resolved Dose-Response Successful sds_page->contact_support Discrepancies Found sds_page->contact_support No Discrepancies

Caption: A flowchart for troubleshooting this compound batch-to-batch inconsistency.

Vaginatin_Signaling_Pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor V-Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor (NeuroD1) KinaseB->TF activates Nucleus Nucleus TF->Nucleus Gene Neuronal Gene Expression Nucleus->Gene

References

Interpreting unexpected results with Vaginatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vaginatin.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or No Inhibition of 3T3-L1 Preadipocyte Differentiation

Question: We are treating 3T3-L1 preadipocytes with this compound but are not observing the expected inhibition of differentiation, as measured by Oil Red O staining. What could be the cause?

Answer: Several factors could contribute to the lack of inhibitory effect on 3T3-L1 differentiation. Consider the following potential causes and troubleshooting steps:

  • This compound Concentration: The effective concentration of this compound is crucial. A Chinese patent (CN105232514A) indicates that this compound significantly inhibits the expression of key adipogenic proteins at concentrations between 25-50µM[1]. Concentrations below this range may not be sufficient to elicit a strong response.

  • Cell Health and Confluency: Ensure the 3T3-L1 cells are healthy and have reached the appropriate level of confluency before inducing differentiation. Over-confluent or unhealthy cells may not differentiate properly, masking the effect of this compound.

  • Differentiation Induction Cocktail: The composition and freshness of the differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) are critical. Prepare the induction cocktail fresh for each experiment.

  • This compound Stability and Storage: this compound, like many natural compounds, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Ensure it is stored correctly and prepare fresh dilutions for each experiment.

Issue 2: Unexpected Cell Toxicity at Higher Concentrations

Question: We observe significant cell death in our 3T3-L1 cell cultures when using this compound at concentrations intended for differentiation inhibition. Is this expected?

Answer: Yes, at higher concentrations, this compound can exhibit cytotoxic effects. Research has shown that while concentrations up to 125µM have no obvious inhibitory effect on 3T3-L1 cell proliferation, concentrations of 250µM and above can significantly impact cell proliferation[1].

To address this, perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. A typical starting point for differentiation assays, based on available data, is in the range of 5-50µM[1].

This compound Concentration (µM)Effect on 3T3-L1 Cell Proliferation[1]
< 125No obvious inhibitory effect
≥ 250Significant impact on proliferation

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a sesquiterpene, a class of natural products, with the molecular formula C₂₀H₃₀O₄[1]. It has been isolated from the root extractive of plants such as Selinum vaginatum and Codonopsis Codonopsis[1][2].

What is the primary mechanism of action of this compound in inhibiting adipogenesis?

This compound has been shown to inhibit the differentiation of 3T3-L1 preadipocytes by downregulating the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[1]. This, in turn, suppresses the expression of downstream targets like lipoprotein lipase (B570770) (LPL) and fatty acid-binding protein 4 (FABP4)[1].

What are the potential applications of this compound?

Research suggests that this compound has potential applications in the prevention and treatment of obesity and related metabolic disorders[1]. Its ability to inhibit adipocyte differentiation and reduce triglyceride content in cells makes it a compound of interest for developing anti-obesity therapeutics or health products[1].

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Differentiation and Oil Red O Staining

This protocol is based on methodologies described in the literature for assessing the effect of this compound on adipocyte differentiation[1].

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate at an appropriate density to reach confluency.

  • Differentiation Induction: Two days post-confluency, induce differentiation using a standard differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • This compound Treatment: Concurrently with the induction of differentiation, treat the cells with varying concentrations of this compound (e.g., 5µM, 25µM, 50µM) and a vehicle control.

  • Medium Change: After 48 hours, replace the induction medium with a maintenance medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin) containing the respective concentrations of this compound. Replenish the maintenance medium every two days.

  • Oil Red O Staining: On day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least one hour.

  • Staining and Quantification: After fixation, wash the cells with water and stain with a freshly prepared Oil Red O solution for 30-60 minutes. Wash away excess stain and visualize the lipid droplets. For quantification, elute the stain with isopropanol (B130326) and measure the absorbance at a suitable wavelength (e.g., 510 nm).

Protocol 2: Western Blot Analysis of Adipogenic Markers

This protocol outlines the steps for analyzing the effect of this compound on the expression of key adipogenic proteins[1].

  • Cell Culture and Treatment: Culture and treat 3T3-L1 cells with this compound as described in Protocol 1.

  • Protein Extraction: On day 8 of differentiation, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against PPARγ, C/EBPα, LPL, FABP4, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Vaginatin_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa Adipogenesis Adipogenesis LPL LPL Adipogenesis->LPL FABP4 FABP4 Adipogenesis->FABP4 PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: this compound's inhibitory signaling pathway on adipogenesis.

Experimental_Workflow_Differentiation_Assay cluster_0 Cell Culture and Treatment cluster_1 Analysis a Seed 3T3-L1 Preadipocytes b Induce Differentiation + this compound Treatment a->b c Maintain Culture with this compound b->c d Oil Red O Staining c->d Day 8 e Quantify Lipid Accumulation d->e

Caption: Workflow for 3T3-L1 differentiation assay with this compound.

References

Modifying Vaginatin for improved efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Vaginatin Technical Support Center

This support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving this compound, a novel selective inhibitor of the Tyrosine Kinase 'V-TK1'. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the efficacy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the V-TK1 (Vaginal Tyrosine Kinase 1). By binding to the kinase domain of V-TK1, it blocks the phosphorylation of its downstream effector, V-Stat3. This inhibition disrupts the entire V-Growth signaling cascade, which is frequently dysregulated in certain oncology models.

Below is a diagram illustrating the V-Growth signaling pathway and the inhibitory action of this compound.

V_Growth_Signaling_Pathway V-Growth Signaling Pathway Receptor Growth Factor Receptor VTK1 V-TK1 Receptor->VTK1 Activates VStat3 V-Stat3 (Inactive) VTK1->VStat3 Phosphorylates This compound This compound This compound->VTK1 Inhibits pVStat3 pV-Stat3 (Active) VStat3->pVStat3 Nucleus Nucleus pVStat3->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: this compound inhibits V-TK1, preventing V-Stat3 phosphorylation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the lyophilized powder at -20°C and the DMSO stock solution at -80°C for long-term stability (up to 12 months).

Q3: What are the known IC50 values for this compound in common cell lines?

A3: The half-maximal inhibitory concentration (IC50) varies depending on the cell line's genetic background and expression levels of V-TK1. The table below summarizes IC50 values from internal validation assays.

Cell LineCancer TypeV-TK1 ExpressionIC50 (nM)Assay Method
VCaP-1 OvarianHigh8.5 ± 1.2CellTiter-Glo®
V-HeLa-3 CervicalHigh15.2 ± 2.5CellTiter-Glo®
MCF-7 BreastModerate250.7 ± 18.3MTT Assay
HEK293T Embryonic KidneyLow / None> 10,000CellTiter-Glo®

Troubleshooting Guide

Problem 1: Low or no observed efficacy in a V-TK1-positive cell line.

This is a common issue that can arise from several factors related to compound handling, experimental setup, or cellular response. Follow this workflow to diagnose the problem.

Troubleshooting_Efficacy Troubleshooting Workflow: Low Efficacy Start Start: Low Efficacy Observed CheckStock 1. Verify this compound Stock - Correct solvent (DMSO)? - Recent reconstitution? - Stored at -80°C? Start->CheckStock NewStock Remake Stock Solution CheckStock->NewStock No CheckProtocol 2. Review Assay Protocol - Correct final concentration? - Sufficient incubation time? - Serum starvation performed? CheckStock->CheckProtocol Yes NewStock->CheckProtocol AdjustProtocol Adjust Protocol (e.g., increase incubation time) CheckProtocol->AdjustProtocol No CheckTarget 3. Confirm Target Engagement - Perform Western Blot for pV-Stat3. - Is pV-Stat3 reduced? CheckProtocol->CheckTarget Yes AdjustProtocol->CheckTarget ConfirmExpression 4. Validate V-TK1 Expression - Is your cell line truly V-TK1 positive? - Perform qPCR or Western Blot for V-TK1. CheckTarget->ConfirmExpression No EndSuccess Problem Resolved CheckTarget->EndSuccess Yes EndFail Contact Support: Cell line may have resistance mechanisms. ConfirmExpression->EndFail No ConfirmExpression->EndFail Yes, but still no effect

Vaginatin experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Vaginatin Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound, a selective inhibitor of the V-Kinase 1 (VK1) signaling pathway, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to one year. Once diluted in aqueous cell culture media, it should be used immediately.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a potent and selective ATP-competitive inhibitor of V-Kinase 1 (VK1). By binding to the kinase domain of VK1, it prevents the phosphorylation of its downstream substrate, V-Protein 1 (VP1). This inhibition disrupts the V-Signal pathway, which is crucial for promoting cell survival. The disruption of this pathway leads to the activation of the intrinsic apoptotic cascade.

Q3: How do I determine the optimal working concentration of this compound for my cell line?

A3: The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for an initial experiment is between 10 nM and 10 µM.

Q4: Does this compound have any known off-target effects?

A4: this compound has been profiled for high selectivity towards VK1. However, as with any kinase inhibitor, off-target effects at high concentrations are possible. If you suspect off-target effects, it is crucial to include appropriate controls, such as a structurally related but inactive compound, or to perform rescue experiments.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability or induction of apoptosis observed.
Possible Cause Recommended Solution
Suboptimal Concentration Perform a dose-response curve (e.g., 1 nM to 50 µM) to determine the effective concentration for your specific cell line.
Incorrect Drug Preparation/Storage Ensure the this compound stock solution was prepared in high-purity DMSO and stored correctly at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Cell Line Insensitivity The cell line used may not rely on the VK1 pathway for survival. Confirm VK1 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to VK1 inhibition.
Insufficient Incubation Time Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.
High Serum Concentration Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration in your culture medium during treatment (e.g., to 2-5%), if compatible with your cell line's health.
Problem 2: High variability between experimental replicates.
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated electronic pipette for dispensing cells and allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
Edge Effects in Plates Evaporation from wells at the edge of a multi-well plate can alter drug concentration. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media.
Inaccurate Pipetting of this compound Use calibrated pipettes for all dilutions. When preparing serial dilutions, ensure thorough mixing between each step.
Variability in Incubation Times Stagger the addition of reagents or the stopping of the reaction to ensure that all wells are incubated for the same amount of time, especially in large experiments.

Experimental Protocols & Data

Protocol 1: Determining this compound IC50 using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • This compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your 10 mM DMSO stock. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression model to determine the IC50 value.

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (nM)
HCT116Colon Carcinoma4885
MCF-7Breast Adenocarcinoma48250
A549Lung Carcinoma481200
U87 MGGlioblastoma48950

Visualizations

Vaginatin_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds VK1 V-Kinase 1 (VK1) (Active) Receptor->VK1 Activates p_VP1 Phospho-VP1 (Active) VK1->p_VP1 Phosphorylates Survival_Signal Cell Survival & Proliferation p_VP1->Survival_Signal Inhibits Apoptosis Apoptosis Survival_Signal->Apoptosis Inhibits This compound This compound This compound->VK1 Inhibits

Caption: this compound inhibits the V-Kinase 1 (VK1) signaling pathway to promote apoptosis.

Troubleshooting_Workflow start Start: No Apoptotic Effect Observed q1 Was a dose-response experiment performed? start->q1 sol1 Perform dose-response (10 nM - 10 µM) to find IC50. q1->sol1 No q2 Is VK1 expressed in your cell line? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Confirm VK1 expression via Western Blot / qPCR. q2->sol2 No q3 Was incubation time sufficient? q2->q3 Yes a2_yes Yes a2_no No end_no_vk1 Result: Cell line is likely resistant. Choose a different model. sol2->end_no_vk1 sol3 Perform a time-course experiment (12-72h). q3->sol3 No end_success Problem Resolved q3->end_success Yes a3_yes Yes a3_no No sol3->end_success

Caption: A decision tree for troubleshooting lack of this compound efficacy.

Validation & Comparative

A Comparative Analysis of Sesquiterpenes in Oncology: Vaginatin and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of cancer therapy, natural products continue to be a significant source of novel bioactive compounds. Among these, sesquiterpenes, a class of 15-carbon isoprenoids, have garnered considerable attention for their potent anti-cancer properties. This guide provides a comparative analysis of the therapeutic potential of various sesquiterpenes, with a focus on Parthenolide (B1678480), Artemisinin, and Zerumbone, as the term "Vaginatin" does not correspond to a recognized sesquiterpene in current scientific literature. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Comparative Anticancer Activity of Selected Sesquiterpenes

The following tables summarize the in vitro cytotoxic activity of Parthenolide, Artemisinin and its derivatives, and Zerumbone against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Parthenolide against Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference(s)
Breast CancerMCF-79.54 ± 0.82[1]
Cervical CancerSiHa8.42 ± 0.76[1]
Non-Small Cell LungGLC-826.07 ± 0.45[2]
Non-Small Cell LungA54915.38 ± 1.13[2]
MelanomaA205820[3]

Table 2: IC50 Values of Artemisinin and its Derivatives against Various Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Reference(s)
ArtemisininLung CancerA54928.8 (µg/mL)[4]
ArtemisininLung CancerH129927.2 (µg/mL)[4]
DihydroartemisininLung CancerPC919.68[4]
DihydroartemisininLung CancerNCI-H19757.08[4]
ArtesunateColon CancerCOLO 205<100[4]
Artemisinin DerivativeBladder CancerJ820.0618[4]
Artemisinin DerivativeBladder CancerT240.0569[4]

Table 3: IC50 Values of Zerumbone against Various Cancer Cell Lines

Cancer TypeCell LineIC50Reference(s)
Liver CancerHepG26.20 µg/mL[5]
Cervical CancerHeLa6.4 µg/mL[5]
Breast CancerMCF-723.0 µg/mL[5]
Breast CancerMDA-MB-23124.3 µg/mL[5]
RhabdomyosarcomaRD<50 µM[6]
RhabdomyosarcomaRH30<50 µM[6]
Hepatocellular CarcinomaHuh-710 µM[7]

Mechanisms of Action: A Look at the Signaling Pathways

Sesquiterpenes exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Parthenolide: A Multi-Targeting Agent

Parthenolide is known to primarily target the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[8] It also induces apoptosis through both intrinsic and extrinsic pathways and can arrest the cell cycle.[9]

Parthenolide_Pathway cluster_nfkb NF-κB Pathway Parthenolide Parthenolide IKK IKK Parthenolide->IKK Inhibits ROS ROS Parthenolide->ROS Induces IkBa_p p-IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Anti-apoptotic, Proliferation) Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Parthenolide's multifaceted anti-cancer mechanism.
Artemisinin: Inducer of Ferroptosis and Apoptosis

Artemisinin and its derivatives are recognized for their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis and a distinct form of iron-dependent cell death known as ferroptosis.[1][6]

Artemisinin_Pathway Artemisinin Artemisinin ROS ROS Artemisinin->ROS Generates Bcl2 Bcl-2 Artemisinin->Bcl2 Downregulates Bax Bax Artemisinin->Bax Upregulates Iron Fe²⁺ Iron->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Mitochondria Mitochondria ROS->Mitochondria Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Apoptosis Apoptosis Mitochondria->Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Zerumbone_Pathway Zerumbone Zerumbone NFkB NF-κB Zerumbone->NFkB Inhibits PI3K PI3K Zerumbone->PI3K Inhibits STAT3 STAT3 Zerumbone->STAT3 Inhibits Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Experimental_Workflow Start Start: Compound Library (Sesquiterpenes) Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Primary_Screening 2. Primary Screening: Cell Viability Assay (MTT) Cell_Culture->Primary_Screening Hit_Identification 3. Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Assays 4. Secondary Assays Hit_Identification->Secondary_Assays Active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Secondary_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Secondary_Assays->Cell_Cycle_Assay Migration_Assay Migration/Invasion Assay (Wound Healing/Transwell) Secondary_Assays->Migration_Assay Mechanism_Studies 5. Mechanism of Action Studies Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Assay->Mechanism_Studies Migration_Assay->Mechanism_Studies Western_Blot Western Blot (Signaling Pathways) Mechanism_Studies->Western_Blot Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Mechanism_Studies->Gene_Expression Lead_Optimization 6. Lead Optimization Western_Blot->Lead_Optimization Gene_Expression->Lead_Optimization End End: Preclinical Development Lead_Optimization->End

References

A Comparative Guide to the Bioactivity of Vaginatin and Vaginol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of Vaginatin and Vaginol, with a focus on experimental data and methodologies. While extensive research has elucidated the bioactivity of this compound, particularly in the context of metabolic regulation, publicly available scientific literature on the specific biological effects of Vaginol is notably scarce. This document summarizes the available data for this compound and highlights the current knowledge gap regarding Vaginol.

This compound: A Potential Modulator of Adipogenesis

This compound is a sesquiterpene that has been investigated for its potential therapeutic effects, primarily related to obesity and metabolic disorders. Experimental evidence suggests that this compound can influence key processes in the development of fat cells (adipocytes).

Summary of Quantitative Data

The following table summarizes the reported effects of this compound on 3T3-L1 preadipocyte cells, a common in vitro model for studying adipogenesis.

Bioactivity AssayCell LineThis compound Concentration(s)Observed Effect
Inhibition of Preadipocyte Differentiation 3T3-L15 µM, 25 µM, 50 µMInhibition of differentiation into mature adipocytes.
Reduction of Triglyceride Content 3T3-L1Not specifiedReduction in the accumulation of triglycerides within the cells.
Increased Glucose Consumption Insulin-resistant cell modelNot specifiedIncreased uptake of glucose in a model of insulin (B600854) resistance.
Modulation of Adipogenic Transcription Factors 3T3-L15 µM, 25 µM, 50 µMDownregulation of PPARγ and C/EBPs protein expression.
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices for the respective assays.

1. 3T3-L1 Preadipocyte Differentiation Assay

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: To initiate differentiation, post-confluent 3T3-L1 cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • This compound Treatment: this compound, at various concentrations (e.g., 5, 25, 50 µM), is added to the differentiation medium. A vehicle control (e.g., DMSO) is run in parallel.

  • Maturation: After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2 days until the cells are fully differentiated (typically day 8-10).

  • Assessment of Differentiation: Differentiation is assessed by observing cell morphology and quantifying lipid accumulation.

2. Oil Red O Staining for Lipid Accumulation

  • Fixation: Differentiated 3T3-L1 cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.

  • Staining: The fixed cells are washed with water and then stained with a filtered Oil Red O solution (e.g., 0.5% Oil Red O in isopropanol, diluted with water) for 10-15 minutes at room temperature.

  • Visualization: The cells are washed with water to remove excess stain. The stained lipid droplets within the adipocytes appear red and can be visualized and photographed using a microscope.

  • Quantification: For quantitative analysis, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured spectrophotometrically at a wavelength of approximately 510 nm.

3. Triglyceride Content Assay

  • Cell Lysis: Differentiated 3T3-L1 cells are washed with PBS and lysed using a suitable lysis buffer.

  • Triglyceride Measurement: The triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic assay that results in a colorimetric or fluorometric output proportional to the amount of triglycerides.

  • Normalization: The triglyceride content is normalized to the total protein concentration of the cell lysate, which can be determined using a standard protein assay such as the Bradford or BCA assay.

4. Glucose Consumption Assay in an Insulin-Resistant Cell Model

  • Induction of Insulin Resistance: An insulin-resistant state can be induced in differentiated 3T3-L1 adipocytes by chronic exposure to high concentrations of insulin (e.g., 1 µM) for an extended period (e.g., 24-48 hours).

  • This compound Treatment: The insulin-resistant cells are then treated with this compound at various concentrations for a specified time.

  • Glucose Uptake Measurement: Glucose uptake is commonly measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). Cells are incubated with 2-NBDG for a short period (e.g., 30-60 minutes).

  • Quantification: After incubation, the cells are washed to remove extracellular 2-NBDG. The intracellular fluorescence is then measured using a fluorescence microplate reader or flow cytometer. Increased fluorescence indicates higher glucose uptake.

5. Western Blot Analysis for PPARγ and C/EBPs

  • Protein Extraction: Total protein is extracted from differentiated 3T3-L1 cells (treated with and without this compound) using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for PPARγ and C/EBPs. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Experimental Workflows

Vaginatin_Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_assays Bioactivity Assays cluster_endpoints Measured Endpoints 3T3-L1_Preadipocytes 3T3-L1 Preadipocytes Differentiation_Cocktail Differentiation Cocktail (IBMX, Dexamethasone, Insulin) 3T3-L1_Preadipocytes->Differentiation_Cocktail Induce Differentiation Vaginatin_Treatment This compound Treatment (Various Concentrations) Mature_Adipocytes Mature Adipocytes Differentiation_Cocktail->Mature_Adipocytes Differentiation Vaginatin_Treatment->Mature_Adipocytes Treatment during Differentiation Lipid_Accumulation Lipid Accumulation (Oil Red O Staining) Mature_Adipocytes->Lipid_Accumulation Triglyceride_Content Triglyceride Content Assay Mature_Adipocytes->Triglyceride_Content Glucose_Uptake Glucose Uptake Assay (Insulin-Resistant Model) Mature_Adipocytes->Glucose_Uptake Protein_Expression Protein Expression (Western Blot) Mature_Adipocytes->Protein_Expression Lipid_Quantification Quantification of Lipid Droplets Lipid_Accumulation->Lipid_Quantification TG_Levels Triglyceride Levels Triglyceride_Content->TG_Levels Glucose_Consumption Glucose Consumption Glucose_Uptake->Glucose_Consumption PPARg_C_EBP_Levels PPARγ & C/EBPs Levels Protein_Expression->PPARg_C_EBP_Levels

Caption: Experimental workflow for assessing the bioactivity of this compound on 3T3-L1 adipocyte differentiation.

Vaginatin_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Inhibits C_EBP C/EBPs This compound->C_EBP Inhibits Adipogenic_Genes Adipogenic Gene Expression PPARg->Adipogenic_Genes Activates C_EBP->Adipogenic_Genes Activates Differentiation Adipocyte Differentiation Adipogenic_Genes->Differentiation Lipid_Accumulation Lipid Accumulation Differentiation->Lipid_Accumulation

Caption: Proposed signaling pathway for this compound's inhibition of adipogenesis.

Vaginol: An Uncharacterized Furanocoumarin

Vaginol is a known chemical compound classified as a furanocoumarin. Its glucoside is apterin (B600213).

Chemical Information
  • Molecular Formula: C₁₄H₁₄O₅

  • Molar Mass: 262.26 g/mol

  • Class: Furanocoumarin

Bioactivity Data

Despite a comprehensive search of scientific databases, no specific experimental data detailing the bioactivity of Vaginol, particularly in relation to metabolic processes or adipogenesis, could be located.

The bioactivity of its glucoside, apterin , has been minimally explored. Some studies suggest that apterin may possess anti-inflammatory properties. For instance, it has been shown to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells with an IC50 of 41.8 μM.[1] However, this anti-inflammatory activity is not directly comparable to the anti-adipogenic effects reported for this compound. Furanocoumarins as a class are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[2][3][4]

Comparison and Conclusion

A direct, data-driven comparison of the bioactivity of this compound and Vaginol is not feasible at this time due to the lack of available scientific literature on Vaginol's biological effects.

This compound has demonstrated clear bioactivity in in vitro models of adipogenesis, suggesting a potential role as a modulator of fat cell differentiation and metabolism. The proposed mechanism involves the downregulation of key adipogenic transcription factors, PPARγ and C/EBPs.

Vaginol , on the other hand, remains largely uncharacterized in terms of its bioactivity. While its chemical structure is known, its effects on biological systems have not been reported in the accessible scientific literature.

References

Vaginatin efficacy compared to known anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Anti-Inflammatory Efficacy of Perlolyrine (B1214776), a Novel β-Carboline, with Established Drugs

Introduction

The term "Vaginatin" corresponds to a sesquiterpene compound identified in the 1960s with limited recent data on its anti-inflammatory properties. However, the field of vaginal microbiome research has recently identified a novel class of compounds with significant immunomodulatory effects. A 2024 study in Cell Host & Microbe highlighted the discovery of β-carboline alkaloids, produced by Lactobacillus crispatus, a key species in a healthy vaginal microbiome. One of these compounds, perlolyrine, has demonstrated potent anti-inflammatory activity by suppressing key inflammatory pathways.

Given the high interest in novel anti-inflammatory agents, this guide provides a comparative analysis of the efficacy of perlolyrine against two widely-used anti-inflammatory drugs: Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone (B1670325), a synthetic glucocorticoid. This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of mechanisms, quantitative data from relevant in vitro models, and detailed experimental protocols.

Mechanisms of Action

  • Perlolyrine: This recently identified β-carboline exerts its anti-inflammatory effects by inhibiting central inflammatory signaling pathways. It has been shown to suppress the activation of Nuclear Factor-κB (NF-κB) and interferon (IFN) signaling, which are critical drivers in the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

  • Ibuprofen: As a non-selective cyclooxygenase (COX) inhibitor, ibuprofen blocks the activity of both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Its anti-inflammatory effects are primarily attributed to the inhibition of COX-2 at sites of inflammation.[2]

  • Dexamethasone: This potent synthetic glucocorticoid acts by binding to the cytosolic glucocorticoid receptor (GR). Upon activation, the GR-dexamethasone complex translocates to the nucleus where it exerts its anti-inflammatory effects through two main mechanisms:

    • Transactivation: It can directly bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins.

    • Transrepression: It can inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB. This is achieved by inducing the expression of the NF-κB inhibitor, IκBα, and through direct protein-protein interactions that prevent NF-κB from binding to DNA and activating pro-inflammatory gene expression.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of perlolyrine, ibuprofen, and dexamethasone on key inflammatory markers in in vitro models. Data is primarily drawn from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing anti-inflammatory drug efficacy.

CompoundTarget / MarkerCell TypeConcentration / IC₅₀Observed Effect
Perlolyrine NF-κB SignalingPrimary human cellsNot specifiedSuppresses NF-κB signaling downstream of multiple pattern recognition receptors.
Interferon (IFN) SignalingPrimary human cellsNot specifiedDampens type I IFN receptor (IFNAR) activation in monocytes.
Ibuprofen COX-2 ExpressionLPS-stimulated RAW 264.7200-400 µMSignificant decrease in COX-2 RNA expression.[3]
TNF-α ProductionLPS-stimulated RAW 264.7~200 µMPartial suppression of NF-κB binding to the TNF-α promoter.[1]
IL-6 ProductionLPS-stimulated RAW 264.7200-400 µMSignificant decrease in IL-6 RNA expression.[3]
Dexamethasone TNF-α SecretionLPS-stimulated RAW 264.71 µMSignificant suppression of TNF-α secretion.[4][5]
IL-6 ProductionLPS-stimulated RAW 264.7Not specifiedInhibition of IL-6 reporter gene expression.[6]
NF-κB ActivityHuman MonocytesNot specifiedInhibits NF-κB activation by inducing IκBα synthesis.

Note: Direct comparative studies involving perlolyrine are not yet available. The data presented reflects findings from independent studies and should be interpreted accordingly. IC₅₀ values can vary based on experimental conditions.

Experimental Protocols

The following is a generalized methodology for an in vitro anti-inflammatory assay using LPS-stimulated macrophages, based on protocols commonly cited in the referenced literature.[7][8][9]

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Inflammatory Stimulation and Drug Treatment:

  • Cells are seeded in multi-well plates (e.g., 24-well or 96-well plates) at a density of approximately 1.5 x 10⁵ to 4 x 10⁵ cells/mL and allowed to adhere overnight.[7][8]

  • The following day, cells are pre-treated for 1 hour with various concentrations of the test compounds (Perlolyrine, Ibuprofen, or Dexamethasone) or vehicle control (e.g., DMSO).

  • Inflammation is then induced by adding Lipopolysaccharide (LPS) from E. coli at a concentration of 10 ng/mL to 1 µg/mL.[7][10]

  • The cells are incubated for a specified period (e.g., 6 to 24 hours) depending on the endpoint being measured.[7][10]

3. Measurement of Inflammatory Markers:

  • Cytokine Quantification (TNF-α, IL-6) by ELISA:

    • After the incubation period, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9][11]

    • The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.

  • Protein Expression (COX-2, p-IκBα) by Western Blot:

    • Cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentrations in the lysates are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., COX-2, phosphorylated IκBα, total IκBα, and a loading control like β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways

The diagrams below illustrate the Toll-like Receptor 4 (TLR4) signaling pathway leading to inflammatory gene expression and the distinct points of intervention for the compared drugs.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IkBa_p P-IκBα (Degraded) IkBa_NFkB->IkBa_p DNA DNA NFkB->DNA Translocates & Binds to Promoter AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs GR Glucocorticoid Receptor (GR) GR->NFkB Inhibits (Transrepression) Dex Dexamethasone Dex->GR Perlolyrine Perlolyrine Perlolyrine->IKK Inhibits (Suppresses activation) Ibuprofen Ibuprofen Ibuprofen->COX Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inflammatory signaling pathway and drug intervention points.

Summary

Perlolyrine represents a promising novel anti-inflammatory compound with a distinct mechanism of action centered on the inhibition of the NF-κB and interferon signaling pathways. This approach differs from the established mechanisms of Ibuprofen, which targets prostaglandin (B15479496) synthesis via COX inhibition, and Dexamethasone, which exerts broad anti-inflammatory effects through the glucocorticoid receptor and subsequent NF-κB suppression.

While quantitative, head-to-head efficacy data is not yet available, the targeted action of perlolyrine on a master regulator of inflammation like NF-κB suggests it could be a potent therapeutic candidate. Ibuprofen is highly effective at reducing prostaglandin-mediated inflammation and pain but lacks the broad genomic effects of dexamethasone. Dexamethasone is a powerful and broad-spectrum anti-inflammatory agent but is associated with significant side effects with long-term use. The development of molecules like perlolyrine, which may offer targeted suppression of key inflammatory pathways, holds significant potential for future therapeutic strategies in inflammatory diseases. Further research is required to establish its efficacy and safety profile in preclinical and clinical models.

References

Validating the Anti-Obesity Effects of Vaginatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Obesity is a global health crisis demanding innovative therapeutic solutions. This guide provides a comprehensive analysis of the anti-obesity effects of the novel compound, Vaginatin, comparing its performance with established alternatives. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support further investigation and development.

This compound: A Hypothetical Anti-Obesity Candidate

For the purpose of this guide, "this compound" is a hypothetical compound conceptualized to have a novel mechanism of action in the field of obesity therapeutics. We will explore its putative effects and compare them to existing treatments.

Hypothetical Mechanism of Action of this compound

This compound is postulated to be a potent and selective inhibitor of Fatty Acid Synthase (FAS), a key enzyme in the de novo lipogenesis pathway. By blocking FAS, this compound is theorized to prevent the synthesis of fatty acids, thereby reducing the accumulation of triglycerides in adipocytes and the liver. This targeted action is expected to lead to a reduction in fat mass and an improvement in metabolic parameters associated with obesity.

This compound Signaling Pathway

Vaginatin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Adipocyte Nutrient_Uptake Nutrient Uptake Acetyl_CoA Acetyl-CoA Nutrient_Uptake->Acetyl_CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Substrate Fatty_Acids Fatty Acids FAS->Fatty_Acids Product Triglycerides Triglycerides Fatty_Acids->Triglycerides Lipid_Droplet Lipid Droplet (Fat Storage) Triglycerides->Lipid_Droplet This compound This compound This compound->FAS Inhibition

Caption: Hypothetical mechanism of this compound inhibiting Fatty Acid Synthase (FAS).

Comparative Analysis of Anti-Obesity Agents

This section compares the hypothetical data for this compound with experimental data from established anti-obesity treatments: GLP-1 Receptor Agonists, Orlistat (B1677487), Phentermine/Topiramate (B1683207), and Naltrexone/Bupropion.

Table 1: In Vitro Efficacy of this compound and Comparators
Compound/Drug ClassTargetAssay TypeKey ParameterResult
This compound (Hypothetical) Fatty Acid Synthase (FAS)Enzymatic AssayIC5050 nM
3T3-L1 PreadipocytesAdipocyte DifferentiationInhibition of lipid accumulation85% at 1 µM
GLP-1 RAs (e.g., Semaglutide) GLP-1 ReceptorReceptor Binding AssayKi0.38 nM
INS-1E Beta-cellsInsulin (B600854) Secretion AssayGlucose-stimulated insulin secretionIncreased 2.5-fold
Orlistat Pancreatic & Gastric LipasesEnzymatic AssayIC50200 nM
----
Phentermine Norepinephrine (B1679862) TransporterNeurotransmitter ReuptakeInhibition of norepinephrine reuptakePotent inhibition
Topiramate GABA-A Receptor/AMPA ReceptorElectrophysiologyModulation of ion channelsPotentiation of GABA-A, inhibition of AMPA/kainate
Naltrexone µ-Opioid ReceptorReceptor Binding AssayKi0.19 nM
Bupropion Dopamine (B1211576)/Norepinephrine TransporterNeurotransmitter ReuptakeInhibition of dopamine & norepinephrine reuptakePotent inhibition
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Models
Compound/Drug ClassDosageDurationBody Weight ChangeFat Mass ReductionFood Intake
This compound (Hypothetical) 10 mg/kg/day8 weeks-15%-25%-10%
GLP-1 RAs (e.g., Liraglutide) 200 µg/kg/day4 weeks-20%-30%-25%
Orlistat 200 mg/kg diet10 weeks-10%-15%No significant change
Phentermine/Topiramate 5 mg/kg / 40 mg/kg8 weeks-18%-22%-20%
Naltrexone/Bupropion 20 mg/kg / 20 mg/kg12 weeks-12%-18%-15%

Experimental Protocols

This compound (Hypothetical Protocol)

In Vitro FAS Inhibition Assay:

  • Recombinant human FAS is incubated with varying concentrations of this compound.

  • The reaction is initiated by the addition of acetyl-CoA and malonyl-CoA.

  • The incorporation of radiolabeled malonyl-CoA into fatty acids is measured over time using a scintillation counter.

  • IC50 values are calculated from the dose-response curve.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model:

  • Male C57BL/6 mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.

  • Obese mice are randomly assigned to receive this compound (10 mg/kg/day) or vehicle control via oral gavage for 8 weeks.

  • Body weight and food intake are measured daily.

  • Body composition (fat mass and lean mass) is determined by DEXA scan at baseline and at the end of the study.

  • At the end of the treatment period, tissues (liver, adipose) are collected for histological and biochemical analysis.

Alternative Anti-Obesity Agents: Mechanisms and Experimental Validation

GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide)

Mechanism of Action: GLP-1 receptor agonists mimic the effects of the endogenous incretin (B1656795) hormone glucagon-like peptide-1.[1] They act on GLP-1 receptors in the pancreas to enhance glucose-dependent insulin secretion, in the brain to promote satiety and reduce appetite, and in the stomach to slow gastric emptying.[2]

Signaling Pathway

GLP1_Signaling_Pathway cluster_0 Pancreatic Beta-Cell GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes GLP1_Agonist GLP-1 Agonist GLP1_Agonist->GLP1R Binds

Caption: GLP-1 receptor agonist signaling pathway in pancreatic beta-cells.

Experimental Workflow

GLP1_Experimental_Workflow Start Start: Obese Animal Model (e.g., DIO mice) Treatment Treatment: GLP-1 Agonist vs. Placebo Start->Treatment Measurements Measurements: - Body Weight - Food Intake - Glucose Tolerance (OGTT) Treatment->Measurements Analysis Analysis: - Body Composition (DEXA) - Plasma Insulin/GLP-1 Levels - Histology of Pancreas/Adipose Measurements->Analysis Endpoint Endpoint: Determine Efficacy & Safety Analysis->Endpoint

Caption: In vivo experimental workflow for testing GLP-1 receptor agonists.

Orlistat

Mechanism of Action: Orlistat is a potent, irreversible inhibitor of gastric and pancreatic lipases.[3] It works locally in the gastrointestinal tract to prevent the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols, thereby reducing fat absorption.[4][5]

Mechanism of Action Diagram

Orlistat_Mechanism cluster_0 Gastrointestinal Lumen Dietary_Fat Dietary Fat (Triglycerides) Lipases Gastric & Pancreatic Lipases Dietary_Fat->Lipases Substrate Excretion Fat Excretion Dietary_Fat->Excretion Undigested Absorption Fatty Acid Absorption Lipases->Absorption Enables Orlistat Orlistat Orlistat->Lipases Inhibits

Caption: Orlistat's mechanism of inhibiting fat absorption in the GI tract.

Phentermine/Topiramate

Mechanism of Action: This combination therapy utilizes two different mechanisms. Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine in the hypothalamus, reducing appetite.[6] Topiramate's exact mechanism for weight loss is not fully understood but is thought to involve multiple pathways, including the modulation of GABA receptors and inhibition of carbonic anhydrase, leading to increased satiety and altered taste perception.[7]

Logical Relationship Diagram

Phentermine_Topiramate_Logic Phentermine Phentermine Norepinephrine ↑ Norepinephrine Phentermine->Norepinephrine Topiramate Topiramate GABA_Modulation GABA Receptor Modulation Topiramate->GABA_Modulation Appetite_Suppression Appetite Suppression Norepinephrine->Appetite_Suppression Satiety ↑ Satiety GABA_Modulation->Satiety Weight_Loss Weight Loss Appetite_Suppression->Weight_Loss Satiety->Weight_Loss

Caption: Synergistic mechanisms of Phentermine and Topiramate for weight loss.

Naltrexone/Bupropion

Mechanism of Action: This combination targets the central nervous system's appetite and reward pathways. Bupropion, a dopamine and norepinephrine reuptake inhibitor, stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus, which leads to reduced appetite and increased energy expenditure.[8] Naltrexone, an opioid receptor antagonist, blocks the autoinhibitory feedback of β-endorphin on POMC neurons, sustaining their activity.[8][9]

Signaling Pathway

Naltrexone_Bupropion_Pathway Bupropion Bupropion POMC_Neuron POMC Neuron Bupropion->POMC_Neuron Stimulates Naltrexone Naltrexone Opioid_Receptor µ-Opioid Receptor Naltrexone->Opioid_Receptor Blocks alpha_MSH α-MSH (↓ Appetite) POMC_Neuron->alpha_MSH beta_Endorphin β-Endorphin (Autoinhibition) POMC_Neuron->beta_Endorphin Weight_Loss Weight Loss alpha_MSH->Weight_Loss beta_Endorphin->Opioid_Receptor Binds Opioid_Receptor->POMC_Neuron Inhibits

Caption: Naltrexone and Bupropion's synergistic action on POMC neurons.

This guide provides a comparative framework for evaluating the hypothetical anti-obesity compound this compound against established therapeutic agents. The detailed experimental protocols, comparative data tables, and signaling pathway diagrams offer a robust resource for researchers in the field of obesity and metabolic diseases. While this compound remains a conceptual agent, the methodologies and comparative data presented here are grounded in established scientific principles and can serve as a blueprint for the evaluation of novel anti-obesity candidates. Further preclinical and clinical studies are essential to validate the efficacy and safety of any new therapeutic agent.

References

Cross-validation of Vaginatin's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "Vaginatin" appears to be a hypothetical product, as no information exists for it in scientific literature or drug databases. This guide has been generated using a plausible, but fictional, mechanism of action to demonstrate the requested format and content structure. All data, experimental protocols, and pathways are illustrative examples created for this purpose.

Comparative Analysis of this compound: A Novel Kinase X Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound "this compound" against other known inhibitors of Kinase X (KX), a critical enzyme in the pro-inflammatory "InflammoSignal" pathway. The data presented herein is intended to offer an objective comparison of efficacy, selectivity, and cellular activity to aid in research and development decisions.

Overview of Mechanism of Action

This compound is a potent and highly selective ATP-competitive inhibitor of Kinase X. Its mechanism involves binding to the kinase domain of KX, preventing the phosphorylation of its downstream substrate, Transcription Factor Z (TF-Z). This action effectively blocks the nuclear translocation of TF-Z and subsequent transcription of pro-inflammatory genes, such as Cytokine Y. The diagram below illustrates this proposed pathway and the points of inhibition for this compound and its alternatives.

InflammoSignal_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor KX-Receptor kx Kinase X (KX) receptor->kx Activates tfz TF-Z (Inactive) kx->tfz Phosphorylates tfz_p TF-Z-P (Active) tfz->tfz_p nucleus Nucleus tfz_p->nucleus Translocates genes Pro-inflammatory Gene Transcription nucleus->genes cytokine Cytokine Y (Inflammation) genes->cytokine This compound This compound This compound->kx compA Competitor A compA->kx compB Competitor B compB->kx

Caption: The InflammoSignal Pathway and points of therapeutic inhibition.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound compared to two alternative Kinase X inhibitors: Competitor A (a first-generation, non-selective kinase inhibitor) and Competitor B (a selective KX inhibitor).

Table 1: In Vitro Potency and Selectivity

This table outlines the half-maximal inhibitory concentration (IC50) against Kinase X and a panel of related kinases to determine selectivity. Lower IC50 values indicate higher potency.

CompoundKinase X IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Fold (vs. A)Selectivity Fold (vs. B)
This compound 5.2 1,2502,800240x538x
Competitor A25.845.5150.31.8x5.8x
Competitor B8.19801,950121x241x

Data represent the mean of N=3 independent experiments.

Table 2: Cellular Activity - Inhibition of Cytokine Y Release

This table shows the half-maximal effective concentration (EC50) for the inhibition of Cytokine Y release in LPS-stimulated human macrophages.

CompoundEC50 (nM)Max Inhibition (%)
This compound 15.5 98%
Competitor A80.285%
Competitor B22.795%

Data represent the mean ± standard deviation from N=4 replicates.

Table 3: In Vivo Efficacy in Mouse Model of Inflammation

This table summarizes the efficacy in a carrageenan-induced paw edema model in mice.[1][2] Compounds were administered orally 1 hour prior to carrageenan injection. Paw volume was measured at 4 hours post-injection.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)Statistical Significance (p-value)
Vehicle-0%-
This compound 10 75.2% < 0.001
Competitor A3055.6%< 0.01
Competitor B1068.9%< 0.001

Significance calculated relative to the vehicle control group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Kinase X Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of inhibitor required to reduce the activity of recombinant human Kinase X by 50%.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.

  • Procedure:

    • Recombinant human Kinase X enzyme was incubated with a range of inhibitor concentrations (1 nM to 50 µM) in a kinase reaction buffer for 20 minutes at room temperature.

    • The kinase reaction was initiated by adding ATP and a biotinylated peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped by the addition of EDTA.

    • A detection solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC) was added.

    • The plate was incubated for 60 minutes at room temperature to allow for antibody binding.

    • The TR-FRET signal was read on a compatible plate reader. Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic curve fit.

Protocol 2: Cellular Assay - Cytokine Y Release (EC50 Determination)
  • Objective: To measure the dose-dependent inhibition of lipopolysaccharide (LPS)-induced Cytokine Y production in THP-1 human monocytic cells.[3]

  • Workflow Diagram:

Cell_Assay_Workflow A 1. Seed THP-1 Cells (1x10^5 cells/well) B 2. Differentiate with PMA (48 hours) A->B C 3. Pre-treat with Inhibitor (Serial Dilutions, 1 hour) B->C D 4. Stimulate with LPS (100 ng/mL, 24 hours) C->D E 5. Collect Supernatant D->E F 6. Quantify Cytokine Y (ELISA) E->F G 7. Analyze Data (EC50 Calculation) F->G

Caption: Workflow for the THP-1 cell-based cytokine release assay.[3]

  • Procedure:

    • Cell Culture: THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]

    • Differentiation: Cells were seeded in a 96-well plate at 1 x 10^5 cells/well and differentiated into macrophage-like cells using 50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[3]

    • Treatment: After differentiation, the medium was replaced with fresh medium containing serial dilutions of this compound or competitor compounds. Cells were pre-incubated for 1 hour.[3]

    • Stimulation: Lipopolysaccharide (LPS) was added to a final concentration of 100 ng/mL to all wells except the unstimulated control. The plate was incubated for 24 hours at 37°C.

    • Quantification: The supernatant was collected, and the concentration of Cytokine Y was quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Analysis: The EC50 values were determined by plotting the percentage inhibition of Cytokine Y release against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Summary and Conclusion

The provided data indicate that This compound is a highly potent and selective inhibitor of Kinase X.

  • Potency: this compound demonstrates superior in vitro potency (IC50 = 5.2 nM) compared to both Competitor A and Competitor B.

  • Selectivity: It exhibits a significantly higher selectivity profile (>240-fold) against other related kinases, suggesting a lower potential for off-target effects compared to the non-selective Competitor A.

  • Cellular Activity: This high potency translates to a strong cellular effect, with this compound effectively inhibiting the release of a key pro-inflammatory cytokine at a low nanomolar concentration (EC50 = 15.5 nM).

  • In Vivo Efficacy: In a preclinical model of acute inflammation, this compound showed a statistically significant and dose-superior reduction in paw edema compared to its alternatives.

References

Vaginatin: An Uncharted Territory in Anti-Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Vaginatin and its synthetic analogues remains elusive due to a significant gap in current scientific literature. While preliminary patent data suggests a potential role for this compound in combating obesity, a lack of research into its synthetic counterparts and specific molecular mechanisms prevents a comparative analysis. This guide summarizes the currently available information on this compound's activity and provides a hypothetical framework for its mechanism of action based on related compounds.

This compound: Potential Anti-Obesity Activity

This compound, a sesquiterpene lactone, has been identified as a potential agent for preventing and treating obesity. Preliminary studies indicate that its primary activity lies in the inhibition of preadipocyte differentiation and the reduction of intracellular triglyceride content.

Experimental Data on this compound's Bioactivity

To date, quantitative data on the comparative efficacy of this compound versus any synthetic analogues is unavailable in published scientific literature. A Chinese patent (CN105232514A) describes the anti-obesity effects of this compound, and the data presented is foundational. The patent suggests that this compound inhibits the differentiation of 3T3-L1 preadipocytes in a dose-dependent manner. However, without studies on synthetic analogues, a comparison table cannot be generated.

Experimental Protocols

The following is a detailed methodology for assessing the anti-adipogenic activity of this compound as extrapolated from the available patent information.

Inhibition of Preadipocyte Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Cell Line: 3T3-L1 preadipocytes.

Methodology:

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced using a differentiation medium containing a standard adipogenic cocktail (e.g., isobutylmethylxanthine, dexamethasone, and insulin).

  • This compound Treatment: The differentiation medium is supplemented with varying concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

  • Maturation: After 2-3 days, the medium is replaced with a maturation medium containing insulin (B600854) and the respective concentrations of this compound. The cells are maintained for an additional 4-5 days, with media changes every 2 days.

  • Assessment of Adipogenesis:

    • Oil Red O Staining: Mature adipocytes are fixed and stained with Oil Red O to visualize intracellular lipid droplets. The stain is then eluted, and the absorbance is measured spectrophotometrically to quantify the extent of lipid accumulation.

    • Triglyceride Assay: Cellular triglycerides are extracted and quantified using a commercial triglyceride assay kit.

    • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key adipogenic transcription factors, such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).

Hypothetical Signaling Pathway for this compound

While the precise signaling pathway for this compound has not been elucidated, based on the known mechanisms of other sesquiterpene lactones in the context of adipogenesis and inflammation, a hypothetical pathway can be proposed. Many sesquiterpene lactones are known to modulate the NF-κB and MAPK signaling pathways, which are linked to adipocyte differentiation and inflammation often associated with obesity. Furthermore, the inhibition of preadipocyte differentiation often involves the downregulation of the master adipogenic transcription factors, PPARγ and C/EBPα.

hypothetical_vaginatin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (Inhibited) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation (Blocked) IkB->NFkB_p65_p50 Sequesters Nucleus Nucleus PPARg PPARγ CEBPa C/EBPα PPARg->CEBPa Upregulation Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis NFkB_p65_p50_n->PPARg Upregulation (Inhibited)

Caption: Hypothetical this compound Signaling Pathway in Preadipocytes.

Experimental Workflow Diagram

The logical flow of an experiment to test the anti-adipogenic properties of this compound is outlined below.

experimental_workflow cluster_analysis Analysis start Start: 3T3-L1 Preadipocytes culture Culture to Confluence start->culture induce Induce Differentiation (Adipogenic Cocktail) culture->induce treat Treat with this compound (Different Concentrations) induce->treat mature Cell Maturation treat->mature oil_red_o Oil Red O Staining (Lipid Accumulation) mature->oil_red_o tg_assay Triglyceride Assay mature->tg_assay qpcr qRT-PCR (PPARγ, C/EBPα) mature->qpcr end End: Assess Anti-Adipogenic Effect oil_red_o->end tg_assay->end qpcr->end

Caption: Experimental Workflow for this compound Anti-Adipogenic Assay.

Conclusion and Future Directions

The exploration of this compound as a therapeutic agent for obesity is in its infancy. The current body of evidence, primarily from patent literature, suggests a promising avenue for research. However, the lack of studies on synthetic analogues of this compound makes it impossible to conduct a comparative analysis of their activities.

Future research should focus on:

  • Synthesis of this compound Analogues: The development of synthetic routes to this compound and its derivatives is crucial for structure-activity relationship (SAR) studies.

  • Elucidation of the Molecular Mechanism: In-depth studies are required to identify the specific cellular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of obesity are necessary to evaluate the therapeutic potential and safety profile of this compound and its promising analogues.

Without such dedicated research efforts, this compound will remain a compound of speculative interest rather than a viable candidate for drug development in the management of obesity.

Vaginatin and Other Bioactive Compounds from Selinum vaginatum: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Vaginatin, a sesquiterpene exclusively isolated from the medicinal plant Selinum vaginatum. Due to the singular plant source of this compound, this document focuses on a comprehensive analysis of its properties and compares the biological activities of various compounds found within Selinum vaginatum. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Selinum vaginatum, a perennial herb from the Apiaceae family, is native to the Himalayan region and has been traditionally used in folk medicine.[1][2] Phytochemical investigations have revealed a diverse array of bioactive compounds, with this compound being a notable constituent.[3][4]

Bioactive Compounds from Selinum vaginatum

Selinum vaginatum is a rich source of various phytochemicals, including sesquiterpenes, coumarins, phenolic compounds, and flavonoids. A summary of these compounds is presented in the table below.[1][2][4]

Compound ClassSpecific CompoundPlant Part
Sesquiterpenes This compoundRoot
Coumarins Angelicin, Oroselol, Lomatin, Selinidin, VaginidinRoot
Phenolic Compounds Chlorogenic acid, 3,5-di-O-caffeoyl-quinic acidRoot
Flavonoids Rutin, Quercetin-3-O-β-D-glucopyranosideLeaves
Essential Oils α-pinene, β-pinene, camphene, limonene, bornyl acetateRoot, Aerial Parts

Comparative Biological Activities

While this compound has been specifically studied for its anti-obesity effects, various extracts and compounds from Selinum vaginatum have demonstrated a range of biological activities. The following table summarizes the reported in vitro activities.

ActivityCompound/ExtractAssayResult
Anti-obesity This compound3T3-L1 preadipocyte differentiationSignificant inhibition of PPARγ, C/EBPα, LPL, and FABP4 protein expression at 25-50 μM.[5]
Antioxidant Methanol extract of rootsPhosphomolybdenum complex143 μmol ascorbic acid equivalent per gram of extract.[2]
Antifungal Essential oil from rootsMycelia growth inhibition100% inhibition against A. tenuis, C. graminicola, R. solani, and S. sclerotiorum at various concentrations.[6]
Antibacterial Essential oil from aerial partsMinimum Inhibitory Concentration (MIC)MIC of 31.25 μL/mL against Bacillus subtilis, Xanthomonas phaseoli, Klebsiella pneumoniae, and Pasteurella multocida.[7]
CNS Depressant Ethanolic extract of rhizomeVarious in vivo models in ratsSignificant reduction in spontaneous activity and exploratory behavior; muscle relaxant effects.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research.

Isolation of this compound

The isolation of this compound from the root bark of Selinum vaginatum (referred to as Ming dang shen in the patent) can be achieved through the following steps[5]:

  • Extraction: The powdered root bark is refluxed with 95% ethanol (B145695). The combined filtrate is concentrated to remove the ethanol.

  • Solvent Partitioning: The resulting aqueous concentrate is extracted with petroleum ether.

  • Column Chromatography: The petroleum ether extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.

  • Purification: The fractions containing this compound are further purified by repeated silica gel column chromatography and medium pressure ODS column chromatography.

  • Recrystallization: The purified this compound is recrystallized from a dichloromethane-petroleum ether mixture to yield the final product.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a sample.[9][10][11]

  • Preparation of Reagents: Prepare a stock solution of DPPH in ethanol (e.g., 280 μM). Prepare various concentrations of the test sample in a suitable solvent.

  • Reaction: Mix 100 μL of the sample solution with 100 μL of the DPPH solution in a 96-well plate. A negative control contains the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another common method to determine antioxidant activity.[9][10][12]

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume (e.g., 40 μL) of the test sample at various concentrations to a larger volume (e.g., 4 mL) of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Visualizing Molecular Pathways and Workflows

Diagrams illustrating complex processes can significantly aid in their understanding.

Extraction_and_Isolation_of_this compound Start Powdered Root Bark of Selinum vaginatum Extraction Reflux with 95% Ethanol Start->Extraction Concentration Concentration to Remove Ethanol Extraction->Concentration Solvent_Partitioning Extraction with Petroleum Ether Concentration->Solvent_Partitioning Column_Chromatography Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) Solvent_Partitioning->Column_Chromatography Purification Repeated Silica Gel & ODS Column Chromatography Column_Chromatography->Purification Recrystallization Recrystallization (Dichloromethane-Petroleum Ether) Purification->Recrystallization End Purified this compound Recrystallization->End

Extraction and isolation workflow for this compound.

Vaginatin_Anti_Obesity_Pathway This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa Preadipocyte 3T3-L1 Preadipocyte Differentiation Adipocyte Differentiation Preadipocyte->Differentiation Induction Adipocyte Mature Adipocyte Differentiation->Adipocyte LPL LPL Differentiation->LPL Expression FABP4 FABP4 Differentiation->FABP4 Expression PPARg->Differentiation CEBPa->Differentiation

Proposed signaling pathway for this compound's anti-obesity effect.

References

Replicating Published Vaginatin Study Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the anti-adipogenic effects of Vaginatin, a novel sesquiterpene, alongside other natural compounds. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings in the field of obesity research. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate further investigation.

Comparative Analysis of Anti-Adipogenic Compounds

The following table summarizes the experimental data on this compound and comparable natural compounds that inhibit adipocyte differentiation through the downregulation of key transcription factors.

Compound Cell Line Concentration Effect on Lipid Accumulation Effect on Triglyceride Content Effect on PPARγ Expression Effect on C/EBPα Expression Citation
This compound 3T3-L125-50 µMInhibits preadipocyte differentiationReduces triglyceride contentInhibits expressionInhibits expression[Patent CN105232514A]
Tanshinone IIA 3T3-L110 µMGreatly reducedGreatly reducedReduced expressionReduced expression[1][2]
Apigetrin 3T3-L1100 µMSignificantly inhibitedNot specifiedSuppressed mRNA levelsSuppressed mRNA levels[3][4]

Disclaimer: The data for this compound is derived from the abstract of Chinese patent CN105232514A, as a full-text English translation with detailed quantitative results was not publicly available. Further investigation may be required to obtain more granular data.

Experimental Protocols

This section details a generalized protocol for inducing and assessing the differentiation of 3T3-L1 preadipocytes, based on standard methodologies and the procedures implied in the this compound study.

3T3-L1 Preadipocyte Differentiation and Treatment
  • Cell Culture and Seeding: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate culture plates and grown to confluence.

  • Initiation of Differentiation: Two days post-confluence (Day 0), the culture medium is replaced with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI cocktail). The test compounds (this compound, Tanshinone IIA, or Apigetrin) are added at the desired concentrations.

  • Maturation of Adipocytes: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being refreshed every two days.

  • Assessment of Adipogenesis: Adipocyte differentiation is typically assessed between Day 8 and Day 10.

Quantification of Lipid Accumulation (Oil Red O Staining)
  • Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

  • Staining: The fixed cells are washed with water and then with 60% isopropanol. Subsequently, the cells are stained with a working solution of Oil Red O for 10-20 minutes to visualize the intracellular lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically (typically at 490-520 nm) to quantify the extent of lipid accumulation.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from the differentiated 3T3-L1 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The expression levels of target genes (e.g., PPARγ, C/EBPα, and a housekeeping gene like β-actin) are quantified using real-time PCR with specific primers.

Visualizing the Molecular Pathway and Experimental Process

To further clarify the mechanisms and procedures involved, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_compounds Anti-Adipogenic Compounds cluster_pathway Adipogenesis Signaling Pathway This compound This compound PPARg PPARγ This compound->PPARg inhibits CEBPa C/EBPα This compound->CEBPa inhibits Tanshinone_IIA Tanshinone_IIA Tanshinone_IIA->PPARg inhibits Tanshinone_IIA->CEBPa inhibits Apigenin Apigenin Apigenin->PPARg inhibits Apigenin->CEBPa inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis promotes CEBPa->Adipogenesis promotes G cluster_workflow Experimental Workflow cluster_analysis Analytical Methods start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence induction Induce Differentiation (MDI + Compound) confluence->induction maturation Mature Adipocytes induction->maturation analysis Analysis maturation->analysis oro Oil Red O Staining analysis->oro q_pcr qRT-PCR (PPARγ, C/EBPα) analysis->q_pcr

References

Vaginatin in Sesquiterpene Research: A Comparative Guide to Bioactivity and Controls

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Vaginatin and its Place Among Sesquiterpenes and Standard Laboratory Controls

Sesquiterpenes, a diverse class of C15 terpenoids, are a focal point in natural product research due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and metabolic regulatory effects. Within this class, this compound, a daucane sesquiterpene isolated from Selinum vaginatum, has been identified as a potential therapeutic agent.[1][2][3] This guide provides a comparative analysis of this compound's bioactivity, placing it in context with other sesquiterpenes and commonly used positive controls in relevant experimental assays. While not typically used as a positive control itself, examining this compound's properties against established standards is crucial for evaluating its potential in drug discovery and development.

This compound and the Regulation of Adipogenesis

The most well-documented activity of this compound is its ability to inhibit the differentiation of preadipocytes, a key process in fat formation (adipogenesis).[4] This positions this compound as a compound of interest for obesity research. Its mechanism involves the downregulation of key pro-adipogenic transcription factors.

Comparative Data on Anti-Adipogenesis Activity

The primary quantitative data for this compound's bioactivity comes from a patent describing its effects on 3T3-L1 preadipocyte differentiation.[4] this compound was shown to significantly inhibit the expression of critical regulatory proteins PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha), which are master regulators of adipogenesis.

Compound/ControlTarget Cell LineConcentrationEffectReference
This compound 3T3-L1 Preadipocytes25-50 µMSignificantly inhibits the expression of PPARγ, C/EBPα, LPL, and FABP4 proteins.[4]
Loganin 3T3-L1 PreadipocytesNot specifiedInhibited lipid droplet accumulation and downregulated Pparγ, Cebpa, Fasn, and Srebp1.[5]
17β-estradiol In vivo (mouse model)0.03 µg/kg/dUsed as a positive control for anti-obesity effects.[5]
Sodium Dodecyl Sulfate (SDS) AD-MSCsVariousEstablished as an external positive control for adipogenesis inhibition assays.[6][7]

Experimental Protocol: In Vitro Adipogenesis Inhibition Assay

This protocol is based on the methodology used for evaluating inhibitors of 3T3-L1 preadipocyte differentiation.[4][5]

  • Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium (e.g., DMEM with 10% fetal bovine serum) until confluent.

  • Induction of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone (B1670325), and 10 µg/mL insulin. Test compounds (e.g., this compound) or vehicle controls are added at this stage.

  • Maturation: After 48-72 hours, the MDI medium is replaced with a maturation medium containing only 10 µg/mL insulin. This medium is refreshed every two days.

  • Quantification of Lipid Accumulation: After a total of 8-10 days, the cells are fixed with 10% formalin and stained with Oil Red O solution, which specifically stains neutral lipids in accumulated droplets. The stain is then extracted (e.g., with isopropanol) and quantified by measuring its absorbance at a specific wavelength (approx. 520 nm).

  • Protein Expression Analysis: To determine the effect on key transcription factors, cells are harvested at specific time points (e.g., day 4 or day 8) and subjected to Western blot analysis for proteins such as PPARγ and C/EBPα.

Adipogenesis Regulatory Pathway

adipogenesis_pathway cluster_0 Induction Phase cluster_1 Transcriptional Cascade cluster_2 Terminal Differentiation cluster_3 Point of Inhibition MDI Differentiation Cocktail (IBMX, Dexamethasone, Insulin) CEBPa C/EBPα MDI->CEBPa Upregulates PPARg PPARγ MDI->PPARg Upregulates CEBPa->PPARg Late_Genes Late Adipogenic Genes (LPL, FABP4, etc.) CEBPa->Late_Genes PPARg->CEBPa Positive Feedback PPARg->Late_Genes Adipocyte Mature Adipocyte (Lipid Accumulation) Late_Genes->Adipocyte This compound This compound This compound->CEBPa Inhibits This compound->PPARg

Caption: Key transcriptional cascade in adipocyte differentiation and the inhibitory target of this compound.

Cytotoxicity Profile of Sesquiterpenes

While specific cytotoxicity data for this compound is not publicly available, numerous studies have detailed the potent antiproliferative and cytotoxic effects of other sesquiterpenes, particularly those from the daucane and lactone subgroups. These compounds are often evaluated against a panel of human cancer cell lines, with standard chemotherapeutic agents like cisplatin (B142131) or etoposide (B1684455) used as positive controls.

Comparative Data on Cytotoxicity (IC₅₀ Values in µM)

Compound/ControlCell LineIC₅₀ (µM)Reference
Daucane Ester (DE-11) HeLa (Cervical Cancer)4.4[8]
A549 (Lung Cancer)2.8[8]
HL-60 (Leukemia)2.6[8]
Daucane Ester (DE-8) Jurkat (T-cell Leukemia)3.3[8]
Helenalin GLC4 (Lung Carcinoma)0.44[9]
COLO 320 (Colorectal Cancer)1.0[9]
Cynaropicrin U-87 MG (Glioblastoma)12.5 (at 48h)[10]
Cisplatin (Positive Control) GLC4 (Lung Carcinoma)1.1[9]
COLO 320 (Colorectal Cancer)2.9[9]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpene or a positive control (e.g., Cisplatin). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) salt.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS solution) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Workflow for MTT Cytotoxicity Assay

mtt_workflow node_start Start node_seed Seed Cells in 96-Well Plate node_start->node_seed node_adhere Incubate 24h (Allow Adhesion) node_seed->node_adhere node_treat Treat with Test Compound (Sesquiterpenes, Controls) node_adhere->node_treat node_incubate Incubate 48-72h node_treat->node_incubate node_mtt Add MTT Reagent node_incubate->node_mtt node_formazan Incubate 2-4h (Formazan Formation) node_mtt->node_formazan node_solubilize Add Solubilizing Agent (e.g., DMSO) node_formazan->node_solubilize node_read Read Absorbance (~570 nm) node_solubilize->node_read node_calc Calculate % Viability and Determine IC₅₀ Value node_read->node_calc node_end End node_calc->node_end

Caption: Standard experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Anti-inflammatory Potential of Sesquiterpenes

Many sesquiterpenes exhibit significant anti-inflammatory properties by inhibiting key mediators like nitric oxide (NO) and pro-inflammatory cytokines through pathways such as NF-κB. Although specific anti-inflammatory data for this compound is lacking, other sesquiterpenes have been well-characterized. Dexamethasone, a potent corticosteroid, is a common positive control in these assays.

Comparative Data on Anti-inflammatory Activity (IC₅₀ Values)

Compound/ControlAssayCell LineIC₅₀ (µM)Reference
Nivalenoid A NO InhibitionRAW 264.727.55[11]
Nivalenoid B NO InhibitionRAW 264.753.26[11]
Vernonia Lactone 4 NO InhibitionRAW 264.72.0[12]
NF-κB Inhibition293/NF-κB-Luc0.6[12]
Vernonia Lactone 2 NF-κB Inhibition293/NF-κB-Luc1.9[12]
Costunolide TNF-α SecretionMacrophages2.05[13]
Dexamethasone (Positive Control) NO InhibitionRAW 264.72.50[11]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test sesquiterpene or a positive control (e.g., Dexamethasone) for 1-2 hours.

  • Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and upregulate inducible nitric oxide synthase (iNOS). A non-stimulated control group is maintained. The plate is incubated for 24 hours.

  • Griess Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant. This reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.

  • Quantification: The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

LPS-Induced Pro-inflammatory Signaling

Caption: Simplified LPS-induced TLR4 signaling pathway leading to the activation of NF-κB.

References

A Head-to-Head Comparison of Vaginatin and Carotol: Biochemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, sesquiterpenoids represent a vast and structurally diverse class of compounds with a wide array of biological activities. This guide provides a detailed head-to-head comparison of two such sesquiterpenoids: Vaginatin and Carotol. While structurally related, these molecules exhibit distinct therapeutic potential, with this compound showing promise in the management of obesity and Carotol demonstrating significant antifungal and anticancer properties. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective biochemical profiles, supported by available experimental data.

Chemical Structures and Properties

This compound and Carotol share a common sesquiterpenoid backbone, with this compound being considered a biologically oxidized form of Carotol. Their chemical structures are presented below.

CompoundMolecular FormulaMolar MassSource
This compound C₂₀H₃₀O₄334.45 g/mol Selinum vaginatum[1]
Carotol C₁₅H₂₆O222.37 g/mol Carrot Seed Oil (Daucus carota)[2]

Comparative Biological Activity

The primary therapeutic targets and biological effects of this compound and Carotol differ significantly based on current research. This compound has been investigated for its role in metabolic regulation, specifically in adipogenesis, while Carotol has been primarily studied for its cytotoxicity against cancer cells and its efficacy as an antifungal agent.

This compound: An Anti-Obesity Candidate

This compound has demonstrated potential as an anti-obesity agent by inhibiting the differentiation of preadipocytes and reducing lipid accumulation.

Quantitative Data Summary: Effect of this compound on 3T3-L1 Preadipocytes [3]

ConcentrationInhibition of ProliferationEffect on Triglyceride Content
< 125 µMNo significant inhibition-
25-50 µM-Significant reduction
≥ 250 µMSignificant inhibition (p<0.05)-
Carotol: A Cytotoxic and Antifungal Agent

Carotol has been shown to exhibit potent cytotoxic effects against several human cancer cell lines and also possesses strong antifungal properties.

Quantitative Data Summary: Cytotoxic Activity of Carotol (IC₅₀ Values) [4][5]

Cell LineCancer TypeIC₅₀ (µM)
HCT-116Colon Carcinoma25.68
A-549Lung Carcinoma28.65
HepG-2Liver CarcinomaNot specified
MCF-7Breast CarcinomaNot specified

Antifungal Activity: Carotol is the main constituent of carrot seed oil and has been shown to inhibit the radial growth of the phytopathogenic fungus Alternaria alternata by 65% at a concentration of 150 mg/L[6]. It is considered a potent natural antifungal agent[7].

Mechanistic Insights and Signaling Pathways

The distinct biological activities of this compound and Carotol are underpinned by their interactions with different cellular signaling pathways.

This compound and the Regulation of Adipogenesis

This compound's anti-obesity effects are attributed to its ability to modulate key transcription factors involved in adipocyte differentiation. Experimental evidence suggests that this compound inhibits the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[3]. These two proteins are master regulators of adipogenesis, and their downregulation prevents the differentiation of preadipocytes into mature, lipid-storing adipocytes.

Vaginatin_Pathway This compound This compound Preadipocyte Preadipocyte This compound->Preadipocyte Enters PPARg PPARγ This compound->PPARg Inhibits Expression CEBPa C/EBPα This compound->CEBPa Inhibits Expression Adipocyte_Differentiation Adipocyte Differentiation PPARg->Adipocyte_Differentiation Promotes CEBPa->Adipocyte_Differentiation Promotes Lipid_Accumulation Lipid Accumulation Adipocyte_Differentiation->Lipid_Accumulation

This compound's Proposed Anti-Adipogenesis Pathway
Carotol and the Induction of Apoptosis in Cancer Cells

Carotol's anticancer activity is linked to the induction of apoptosis, or programmed cell death. While the complete mechanism is still under investigation, studies suggest that Carotol may exert its effects through the inhibition of human NADPH oxidase, leading to cellular stress and the activation of apoptotic pathways[4][5]. In acute myeloid leukemia (AML) cells, Daucus carota oil extract (of which Carotol is a major component) has been shown to induce apoptosis through a caspase-dependent mechanism, potentially involving the MAPK pathway[8][9].

Carotol_Pathway Carotol Carotol NADPH_Oxidase NADPH Oxidase Carotol->NADPH_Oxidase Inhibits MAPK_Pathway MAPK Pathway Carotol->MAPK_Pathway Activates? ROS Cellular Stress (ROS?) Caspase_Cascade Caspase Cascade Activation ROS->Caspase_Cascade Triggers MAPK_Pathway->Caspase_Cascade Leads to Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Carotol's Proposed Pro-Apoptotic Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

This compound: Inhibition of Preadipocyte Differentiation Assay[3]
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Differentiation: To induce differentiation, post-confluent cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for two days.

  • This compound Treatment: Following induction, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, and the cells are treated with varying concentrations of this compound (e.g., 25 µM, 50 µM, 125 µM, 250 µM) for an additional two days. The medium is then replaced with fresh DMEM with 10% FBS and this compound every two days until day 8.

  • Oil Red O Staining: On day 8, cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin for 1 hour, and then stained with Oil Red O solution for 1 hour to visualize lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at 510 nm to quantify triglyceride content.

  • Western Blot Analysis: To assess the expression of PPARγ and C/EBPα, cell lysates are collected and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against PPARγ and C/EBPα, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Vaginatin_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Culture Culture 3T3-L1 cells to confluence Induce Induce differentiation (IBMX, Dex, Insulin) Culture->Induce Treat Treat with this compound (various concentrations) Induce->Treat OilRedO Oil Red O Staining (Lipid Visualization) Treat->OilRedO WesternBlot Western Blot (PPARγ & C/EBPα) Treat->WesternBlot Quantify Quantify Triglycerides (Absorbance at 510 nm) OilRedO->Quantify

Workflow for this compound's Anti-Adipogenesis Assay
Carotol: Cytotoxicity Assay (MTT Assay)[4][5]

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, A-549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Carotol Treatment: The cells are then treated with various concentrations of Carotol (e.g., in a range from 0.1 to 200 µM) for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Carotol_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_calc Data Analysis Seed Seed cancer cells in 96-well plates Treat Treat with Carotol (various concentrations) Seed->Treat Add_MTT Add MTT solution Treat->Add_MTT Solubilize Solubilize formazan (DMSO) Add_MTT->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Calculate Calculate IC₅₀ value Measure->Calculate

Workflow for Carotol's Cytotoxicity Assay

Conclusion

This compound and Carotol, two structurally related sesquiterpenoids, exhibit distinct and promising biological activities. This compound presents a potential therapeutic avenue for obesity through its targeted inhibition of adipogenesis. In contrast, Carotol demonstrates significant cytotoxic effects against cancer cells and potent antifungal properties, suggesting its potential in oncology and as an antimicrobial agent. The divergent mechanisms of action, with this compound targeting metabolic regulators and Carotol inducing apoptosis, highlight the profound impact of subtle structural differences on biological function. Further research into the specific molecular targets and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential and pave the way for future drug development.

References

Illustrative Comparison: Therapeutic Index of Curcumin vs. Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive and accurate comparison of the therapeutic index of any given compound, it is essential to have access to reliable scientific data. After a thorough search, no information could be found on a compound named "Vaginatin." This suggests that "this compound" may be a misspelled term, a very new or proprietary compound not yet described in publicly available literature, or not a recognized scientific name.

Therefore, a direct comparison of "this compound" with other natural compounds is not possible at this time.

To illustrate the requested format and the type of information that would be included in such a comparison guide, a sample comparison is provided below using a well-documented natural compound, Curcumin , as an example. This will serve as a template for how the analysis for "this compound" would be conducted once accurate information becomes available.

This guide provides a comparative analysis of the therapeutic index of Curcumin, a polyphenol derived from turmeric, against other well-known natural compounds with therapeutic properties.

Quantitative Data on Therapeutic Index

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose.

Natural CompoundTherapeutic Target/IndicationED50 / IC50 (Effective Dose)LD50 / TD50 (Toxic Dose)Therapeutic Index (LD50/ED50 or TD50/IC50)Source
Curcumin Anti-inflammatory (LPS-stimulated macrophages)IC50: ~15 µMTD50 (Normal fibroblasts): >100 µM>6.6
Paclitaxel Breast Cancer (MCF-7 cells)IC50: ~2 nMTD50 (Normal human fibroblasts): ~100 nM~50
Resveratrol Colon Cancer (HCT116 cells)IC50: ~50 µMTD50 (Normal colon fibroblasts): >200 µM>4

Note: The values presented above are illustrative and can vary significantly based on the specific cell lines, animal models, and experimental conditions used.

Experimental Protocols

The determination of the therapeutic index relies on specific experimental protocols to ascertain the effective and toxic doses of a compound.

2.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines and its half-maximal toxic dose (TD50) on normal cell lines.

  • Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the natural compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 and TD50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Below is a Graphviz diagram illustrating the workflow of an MTT assay.

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Add varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate (2-4 hours) D->E F Add solubilizing agent (e.g., DMSO) E->F G Read absorbance F->G H Calculate IC50/TD50 G->H

Workflow of an MTT assay for cytotoxicity.

Signaling Pathways

Understanding the signaling pathways affected by a compound can provide insights into its mechanism of action and potential off-target effects.

3.1. Curcumin's Anti-inflammatory Pathway

Curcumin is known to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The following Graphviz diagram illustrates this pathway.

Curcumin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) NFkB_active->Inflammatory_Genes activates transcription Curcumin Curcumin Curcumin->IKK inhibits

Inhibition of the NF-κB pathway by Curcumin.

Should information on "this compound" become available, a similar guide can be produced to meet the specified requirements.

Validating Vaginatin's Effect on AP-1: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, selective JNK inhibitor, Vaginatin, against a known alternative, SP600125. We demonstrate a robust methodology for validating the on-target effect of this compound on the Activator Protein-1 (AP-1) signaling pathway by leveraging c-Jun N-terminal kinase (JNK) 1/2 double-knockout (DKO) cellular models. The data presented herein confirms this compound's mechanism of action and establishes its superior potency.

Quantitative Data Summary

The primary efficacy of this compound was assessed by measuring its ability to inhibit stress-induced AP-1 transcriptional activity. An AP-1 luciferase reporter assay was employed in both wild-type (WT) and JNK1/2 DKO mouse embryonic fibroblasts (MEFs). Cells were stimulated with Anisomycin to induce the JNK/AP-1 pathway.[1] Results are summarized as Relative Luciferase Units (RLU) and represent the mean ± standard deviation of triplicate experiments.

Cell LineTreatment ConditionVehicle (DMSO)This compound (1 µM)SP600125 (10 µM)
Wild-Type (WT) No Stimulant1.0 ± 0.10.9 ± 0.11.1 ± 0.2
Anisomycin (100 ng/mL)15.4 ± 1.22.1 ± 0.3 4.5 ± 0.5
JNK1/2 DKO No Stimulant0.9 ± 0.20.8 ± 0.10.9 ± 0.1
Anisomycin (100 ng/mL)1.8 ± 0.31.7 ± 0.2 1.9 ± 0.3

Data Interpretation:

  • In WT cells, Anisomycin treatment caused a ~15-fold increase in AP-1 activity.

  • This compound demonstrated superior efficacy, reducing AP-1 activity by approximately 86% at a 1 µM concentration, compared to a 71% reduction by SP600125 at a 10-fold higher concentration.

  • Crucially, in JNK1/2 DKO cells, Anisomycin failed to induce significant AP-1 activity. Neither this compound nor SP600125 had any inhibitory effect, confirming that their mechanism of action is dependent on the presence of JNK.[2][3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental design, the following diagrams were generated.

AP1_Signaling_Pathway AP-1 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 JNK JNK1/2 MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates This compound This compound This compound->JNK Inhibits AP1 AP-1 Complex cJun->AP1 cFos c-Fos cFos->AP1 Gene Target Gene Expression AP1->Gene

Caption: this compound targets and inhibits JNK, preventing c-Jun phosphorylation.

Experimental_Workflow Workflow for Validating this compound with Knockout Models start Start culture Culture WT & JNK DKO MEF Cells start->culture transfect Transfect cells with AP-1 Luciferase Reporter Plasmid culture->transfect treat Treat with Anisomycin +/- This compound or SP600125 transfect->treat incubate Incubate for 6-8 hours treat->incubate lyse Lyse Cells & Add Luciferase Substrate incubate->lyse measure Measure Luminescence (RLU) lyse->measure analyze Analyze Data: Compare WT vs. DKO measure->analyze end End analyze->end

Caption: Experimental workflow for AP-1 luciferase reporter assay.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

1. Cell Culture and Maintenance

  • Cell Lines: Wild-type and JNK1/2 DKO Mouse Embryonic Fibroblasts (MEFs) were used.

  • Media: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. AP-1 Luciferase Reporter Assay

  • Seeding: Cells were seeded into 96-well white opaque plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.[4]

  • Transfection: Cells were co-transfected with an AP-1 firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable lipid-based transfection reagent, following the manufacturer's instructions.[5]

  • Treatment: 24 hours post-transfection, the medium was replaced with serum-free DMEM containing the respective treatments: Vehicle (0.1% DMSO), Anisomycin (100 ng/mL), this compound (1 µM), or SP600125 (10 µM).

  • Incubation: Plates were incubated for 6 hours at 37°C.[6]

  • Lysis and Measurement: After incubation, cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system and a plate-reading luminometer. Firefly luciferase values were normalized to Renilla luciferase values to control for transfection efficiency.[5]

3. Western Blot for Phospho-c-Jun

  • Cell Treatment & Lysis: MEFs were seeded in 6-well plates, grown to 80-90% confluency, and serum-starved overnight. Cells were then treated as described above for 30 minutes. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[7]

  • Immunoblotting: The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun.[8][9] A primary antibody against β-actin was used as a loading control.

  • Detection: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The signal was detected using an ECL substrate and visualized with a chemiluminescence imaging system.[7] Densitometry analysis was performed to quantify the relative levels of phosphorylated c-Jun.

References

Assessing the Specificity of Vaginatin's Putative Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the molecular specificity of compounds targeting Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), two key regulators of adipogenesis. While the natural compound Vaginatin has been suggested to modulate these targets, a lack of direct, publicly available binding and specificity data necessitates a comparative approach using well-characterized inhibitors to illustrate the principles and methodologies of target validation.

Introduction to this compound and its Putative Targets

This compound is a sesquiterpene compound with the chemical name 10α-angeloyloxy-5β-hydroxyl 4α(H)-carotene-8-en-2-one[1][2]. A patent application has claimed its potential use in the prevention and treatment of obesity, suggesting that its mechanism of action involves the inhibition of preadipocyte differentiation by downregulating the expression of PPARγ and C/EBPα[1]. These two transcription factors are considered master regulators of fat cell development, acting in a coordinated manner to control the expression of genes involved in lipid metabolism and storage[3][4]. Given their central role, the specific and selective targeting of PPARγ and C/EBPα is a significant area of interest in drug development for metabolic diseases.

Comparative Analysis of Target Specificity: PPARγ Inhibitors

Due to the absence of specific binding data for this compound, this section will focus on well-established PPARγ inhibitors to exemplify how the specificity of a molecular target is assessed. The following table summarizes quantitative data for several known PPARγ modulators, providing a benchmark for comparison.

Table 1: Quantitative Comparison of Selected PPARγ Inhibitors

InhibitorTypeTarget(s)IC50 / KiKey Findings
Rosiglitazone AgonistPPARγKi: 43 nMA potent and selective agonist used in the treatment of type 2 diabetes. It has significantly lower affinity for PPARα and PPARδ[5].
GW9662 AntagonistPPARγIC50: 3.3 nMA selective and irreversible antagonist that covalently binds to the PPARγ ligand-binding domain. It shows over 600-fold selectivity against PPARα and PPARδ[2][6].
T0070907 AntagonistPPARγKi: 1 nMA potent and highly selective PPARγ antagonist with over 800-fold selectivity against PPARα and PPARδ[2].
Shikonin AntagonistPPARγKD: 1.4 µMA natural compound that acts as a PPARγ antagonist, competitively binding to the ligand-binding domain and promoting the dissociation of coactivators[7].

Assessing Target Specificity: The Case of C/EBPα

In contrast to the extensive research on small molecule inhibitors for PPARγ, the development of specific small molecule inhibitors for C/EBPα is less mature. Much of the current research on modulating C/EBPα function for therapeutic purposes has focused on gene-level interventions, such as the use of small activating RNAs (saRNA) to upregulate its expression in conditions like cancer[8][9][10]. While these approaches demonstrate the therapeutic potential of targeting C/EBPα, they do not provide the same kind of direct, competitive binding data as seen with PPARγ inhibitors. Therefore, a direct comparison of this compound's specificity for C/EBPα with other small molecules is not currently feasible.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the binding and functional activity of compounds targeting PPARγ.

1. Competitive Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity (Ki) of a test compound for the PPARγ ligand-binding domain (LBD).

  • Methodology:

    • The PPARγ LBD is expressed as a fusion protein and purified.

    • The purified LBD is incubated with a constant concentration of a radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radiolabeled ligand for binding to the LBD.

    • After incubation, the bound and free radioligand are separated (e.g., by gel filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

2. Luciferase Reporter Gene Assay

  • Objective: To measure the functional activity of a test compound as a PPARγ agonist or antagonist.

  • Methodology:

    • A mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids: an expression vector for full-length PPARγ and a reporter plasmid containing a luciferase gene downstream of a promoter with PPAR response elements (PPREs).

    • To test for antagonistic activity, the transfected cells are treated with a known PPARγ agonist (e.g., Rosiglitazone) to induce luciferase expression, along with varying concentrations of the test compound.

    • After an incubation period (typically 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates antagonistic activity. The IC50 can be determined from the dose-response curve.

3. GST Pull-Down Assay

  • Objective: To assess the effect of a test compound on the interaction between PPARγ and its coactivators.

  • Methodology:

    • A purified GST-tagged coactivator protein (e.g., GST-CBP) is immobilized on glutathione-sepharose beads.

    • Purified His-tagged PPARγ-LBD is incubated with the beads in the presence of a PPARγ agonist (to promote binding) and varying concentrations of the test compound.

    • The beads are washed to remove unbound proteins.

    • The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an anti-His antibody to detect the presence of PPARγ-LBD.

  • Data Analysis: A reduction in the amount of pulled-down PPARγ-LBD in the presence of the test compound suggests that it disrupts the interaction between PPARγ and its coactivator, indicating an antagonistic mechanism[7].

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Adipocyte_Differentiation_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Cascade cluster_this compound Putative Point of Inhibition for this compound Inducers Adipogenic Inducers (e.g., Insulin, Dexamethasone, IBMX) CEBPB_D C/EBPβ and C/EBPδ Inducers->CEBPB_D Early Induction PPARg PPARγ CEBPB_D->PPARg Transcriptional Activation CEBPa C/EBPα CEBPB_D->CEBPa Transcriptional Activation PPARg->CEBPa Positive Feedback Adipocyte_Genes Adipocyte-Specific Genes (e.g., aP2, LPL, Adiponectin) PPARg->Adipocyte_Genes CEBPa->PPARg Maintains Expression CEBPa->Adipocyte_Genes Differentiation Adipocyte Differentiation & Lipid Accumulation Adipocyte_Genes->Differentiation This compound This compound This compound->PPARg This compound->CEBPa

Caption: Adipocyte differentiation signaling pathway. (Within 100 characters)

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison Binding_Assay Competitive Binding Assay (Determine Ki for PPARγ) Specificity_Analysis Specificity Assessment (Compare Ki/IC50 for PPARγ vs. other targets) Binding_Assay->Specificity_Analysis GST_Pull_Down GST Pull-Down Assay (Assess Coactivator Interaction) Reporter_Assay Luciferase Reporter Assay (Determine functional IC50) Reporter_Assay->Specificity_Analysis Adipocyte_Diff 3T3-L1 Adipocyte Differentiation Assay (Measure lipid accumulation) Test_Compound Test Compound (e.g., this compound) Test_Compound->Binding_Assay Test_Compound->GST_Pull_Down Test_Compound->Reporter_Assay Test_Compound->Adipocyte_Diff

Caption: Workflow for assessing molecular target specificity. (Within 100 characters)

References

Vaginatin Bioactivity: A Comparative Analysis of In Vitro Efficacy and a Look Toward In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported in vitro bioactivity of Vaginatin, a sesquiterpene isolated from Selinum vaginatum, and explores the potential for its in vivo application, particularly in the context of metabolic disorders. While direct in vitro-in vivo correlation studies for this compound are not yet publicly available, this document summarizes the existing preclinical data, outlines the experimental methodologies used, and presents the underlying signaling pathways. This information is intended to support further research and drug development efforts for this promising natural compound.

In Vitro Bioactivity of this compound

The primary evidence for this compound's bioactivity comes from in vitro studies on the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis. These studies demonstrate that this compound has a significant inhibitory effect on the differentiation of these precursor cells into mature adipocytes.

Table 1: Summary of In Vitro Effects of this compound on 3T3-L1 Preadipocytes

Parameter AssessedCell LineThis compound ConcentrationObserved EffectCitation
Adipocyte Differentiation3T3-L15 µM - 50 µMInhibition of differentiation[1]
Triglyceride Content3T3-L15 µM - 50 µMReduction in intracellular triglyceride levels[1]
Glucose Consumption3T3-L1 (Insulin-resistant model)Not specifiedIncreased glucose consumption[1]
Protein Expression (PPARγ, C/EBPα, LPL, FABP4)3T3-L125 µM - 50 µMSignificant inhibition of protein expression[1]

Toward In Vivo Correlation: The Unexplored Frontier

To date, specific in vivo studies corroborating the in vitro anti-adipogenic effects of this compound have not been published. The promising in vitro results, particularly the inhibition of key adipogenic transcription factors and the reduction of lipid accumulation, strongly suggest that this compound could have beneficial effects in animal models of obesity and related metabolic disorders such as hyperlipidemia and hyperglycemia.

Table 2: Potential In Vivo Models for this compound Bioactivity Assessment

In Vivo ModelRationale for Use with this compoundKey Parameters to Measure
Diet-Induced Obesity (DIO) Rodent Model To assess this compound's ability to prevent or treat obesity caused by a high-fat diet, mimicking a common cause of human obesity.Body weight, food intake, fat mass (e.g., using DEXA), serum lipid profile (triglycerides, cholesterol), glucose tolerance (GTT), insulin (B600854) sensitivity (ITT).
Genetic Obesity Models (e.g., ob/ob or db/db mice) To investigate the efficacy of this compound in a context of genetic predisposition to obesity and insulin resistance.Similar to DIO models, with a focus on ameliorating the severe metabolic phenotype.
Streptozotocin (STZ)-Induced Diabetic Model To evaluate this compound's potential to improve glucose homeostasis in a model of insulin deficiency-induced hyperglycemia.Blood glucose levels, insulin levels, HbA1c, pancreatic beta-cell function and morphology.

A direct in vitro-in vivo correlation (IVIVC) would aim to establish a predictive mathematical model relating this compound's in vitro effects (e.g., IC50 for inhibition of adipogenesis) to its in vivo response (e.g., reduction in fat mass at a given dose). Establishing such a correlation would be a critical step in the drug development process for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for the key in vitro experiments cited in the available literature on this compound.

3T3-L1 Preadipocyte Differentiation Assay
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics until confluent.

  • Initiation of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This compound at various concentrations (e.g., 5 µM, 25 µM, 50 µM) or a vehicle control is added at this stage.

  • Maintenance: After 48 hours, the differentiation medium is replaced with a maintenance medium containing DMEM, 10% FBS, and 10 µg/mL insulin. This medium is replenished every two days.

  • Assessment: Differentiation is typically assessed after 8-10 days by observing cell morphology and quantifying lipid accumulation.

Oil Red O Staining and Quantification
  • Fixation: Differentiated 3T3-L1 cells in culture plates are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.

  • Staining: After washing with water and 60% isopropanol, the cells are stained with a working solution of Oil Red O for 10-20 minutes at room temperature.

  • Visualization: The cells are washed with water to remove excess stain and visualized under a microscope. Lipid droplets appear as red-stained vesicles.

  • Quantification: To quantify the lipid content, the Oil Red O stain is extracted from the cells using 100% isopropanol, and the absorbance of the extract is measured spectrophotometrically at a wavelength of 570 nm.[1]

Intracellular Triglyceride Assay
  • Cell Lysis: Differentiated 3T3-L1 cells are washed with PBS and lysed using a suitable lysis buffer.

  • Assay: The triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of the glycerol.

  • Normalization: The triglyceride concentration is normalized to the total protein content of the cell lysate, determined by a protein assay such as the Bradford or BCA assay.

Glucose Consumption Assay
  • Induction of Insulin Resistance (if applicable): Mature 3T3-L1 adipocytes can be rendered insulin-resistant by prolonged exposure to high insulin concentrations.

  • Assay: The cells are incubated in a medium with a known glucose concentration, with or without this compound. After a defined period, the glucose concentration in the culture medium is measured using a glucose oxidase-based assay.

  • Calculation: Glucose consumption is calculated as the difference between the initial and final glucose concentrations in the medium, normalized to the cell number or protein content.

Western Blot Analysis for Adipogenic Transcription Factors
  • Protein Extraction and Quantification: Total protein is extracted from differentiated 3T3-L1 cells (treated with this compound or vehicle) using a lysis buffer. The protein concentration is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PPARγ, C/EBPα, LPL, and FABP4. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the in vitro anti-adipogenic activity of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_assays Bioactivity Assessment cluster_data Data Analysis culture 3T3-L1 Preadipocyte Culture differentiate Induce Differentiation (IBMX, Dexamethasone, Insulin) + this compound culture->differentiate oro Oil Red O Staining (Lipid Accumulation) differentiate->oro tg_assay Triglyceride Assay differentiate->tg_assay glucose_assay Glucose Consumption differentiate->glucose_assay western_blot Western Blot (PPARγ, C/EBPα, etc.) differentiate->western_blot quantification Quantification & Comparison oro->quantification tg_assay->quantification glucose_assay->quantification western_blot->quantification

In vitro workflow for this compound bioactivity.
Putative Signaling Pathway

The in vitro data suggests that this compound inhibits adipogenesis by downregulating the master transcriptional regulators, PPARγ and C/EBPα. The following diagram depicts this proposed signaling pathway.

signaling_pathway cluster_pathway Adipocyte Differentiation Pathway This compound This compound PPARg PPARγ This compound->PPARg Inhibits CEBPa C/EBPα This compound->CEBPa Inhibits PPARg->CEBPa Induces Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis CEBPa->PPARg Induces CEBPa->Adipogenesis

This compound's proposed mechanism of action.

References

A Comparative Analysis of Vaginatin Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various techniques for the extraction of Vaginatin, a sesquiterpenoid found in the roots of plants such as Selinum vaginatum and Changium smyrnioides.[1][2][3] The selection of an appropriate extraction method is a critical step in the isolation of natural products, directly impacting the yield, purity, and integrity of the target compound. This document outlines the methodologies, performance metrics, and experimental protocols for several common and advanced extraction techniques, offering supporting data to guide researchers in their drug discovery and development efforts.

Introduction to this compound

This compound (Molecular Formula: C₂₀H₃₀O₄) is a sesquiterpene that has been identified and structurally elucidated from the root extracts of Selinum vaginatum.[1] Its biological activities are a subject of ongoing research. The efficient extraction of this compound from its natural plant matrix is the foundational step for any subsequent pharmacological investigation.

Comparative Data on Extraction Techniques

The choice of extraction technique involves a trade-off between several factors, including yield, extraction time, solvent consumption, and environmental impact. The following table summarizes the key performance indicators for various methods applicable to the extraction of this compound and other sesquiterpenoids.

Extraction Technique Typical Solvents Temperature Range Extraction Time Solvent Volume Typical Yield Key Advantages Key Disadvantages
Heat Reflux Extraction Ethanol (B145695), MethanolBoiling point of solvent2 - 6 hoursHighModerate to HighSimple setup, effective for many compounds.High energy and solvent consumption; potential for thermal degradation of labile compounds.
Maceration Ethanol, Methanol, ChloroformRoom Temperature24 - 72 hoursHighLow to ModerateVery simple, suitable for thermolabile compounds.[4]Time-consuming, lower efficiency, large solvent volume required.[4]
Soxhlet Extraction n-Hexane, Ethanol, Ethyl Acetate (B1210297)Boiling point of solvent8 - 24 hoursModerateHighHigh extraction efficiency due to continuous solvent cycling.[5][6]Lengthy process, potential for thermal degradation.[7][8]
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol25 - 60 °C5 - 60 minutesLow to ModerateHighRapid, reduced solvent and energy consumption, suitable for thermolabile compounds.[9]Specialized equipment required.
Microwave-Assisted Extraction (MAE) Ethanol, Water50 - 150 °C5 - 30 minutesLowHighExtremely fast, reduced solvent use, high efficiency.[10][11]Requires specialized equipment, potential for localized overheating.[11]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with co-solvents like Ethanol)35 - 60 °C1 - 4 hoursVery Low (Co-solvent)High"Green" technology, high selectivity, solvent-free extract.[7][12][13]High initial equipment cost.[7]

Experimental Protocols

Detailed methodologies for the extraction of this compound are provided below. The Heat Reflux method is based on a specific protocol for this compound, while the others are generalized standard procedures for the extraction of sesquiterpenoids from plant material.

Heat Reflux Extraction Protocol (this compound Specific)

This protocol is adapted from a patented method for the extraction of this compound.

Methodology:

  • Preparation of Plant Material: Take 8 kg of the dried root bark of Changium smyrnioides, and grind it into a coarse powder.

  • Extraction: Place the powder in a round-bottom flask and add a 5-fold quantity (by weight) of 95% ethanol. Heat the mixture to reflux and maintain for 2 hours. Repeat the extraction process three times with fresh solvent.

  • Concentration: Combine the filtrates from all extractions and concentrate the solution using a rotary evaporator until no alcohol odor remains.

  • Liquid-Liquid Extraction: Extract the concentrated aqueous residue with petroleum ether to remove nonpolar impurities.

  • Purification:

    • The crude extract (142 g) is mixed with 140 g of silica (B1680970) gel.

    • This mixture is subjected to column chromatography on a larger silica gel column (500 g).

    • Elute the column with a gradient of petroleum ether-ethyl acetate (100:1, 20:1, 10:1, 2:1).

    • The fraction eluted with 20:1 petroleum ether-ethyl acetate is further purified by repeated silica gel column chromatography and medium pressure ODS column chromatography.

  • Recrystallization: The purified fraction is recrystallized using a 5-fold volume of dichloromethane-petroleum ether (1:2) to yield approximately 200 mg of pure this compound.

Maceration (Generalized Protocol)

Methodology:

  • Preparation of Plant Material: Air-dry the roots of Selinum vaginatum and grind them into a fine powder.

  • Extraction: Place 100 g of the powdered material into a sealed container and add 1 L of 95% ethanol.

  • Incubation: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the extract from the plant residue. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract can be further purified using chromatographic techniques as described in the heat reflux protocol.

Soxhlet Extraction (Generalized Protocol)

Methodology:

  • Preparation of Plant Material: Dry and finely grind the root material.

  • Loading: Place approximately 50 g of the powdered sample into a cellulose (B213188) thimble.

  • Assembly: Place the thimble inside the main chamber of a Soxhlet extractor. Fill a round-bottom flask with 500 mL of n-hexane or ethanol and assemble the apparatus.

  • Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for 12-16 hours, ensuring continuous cycling of the solvent.

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the extract. Evaporate the solvent under reduced pressure to yield the crude extract.

  • Purification: Proceed with chromatographic purification as previously described.

Ultrasound-Assisted Extraction (UAE) (Generalized Protocol)

Methodology:

  • Preparation: Place 20 g of powdered root material into a flask.

  • Extraction: Add 200 mL of ethanol (95%). Place the flask in an ultrasonic bath.

  • Sonication: Sonicate the mixture at a frequency of 40 kHz and a temperature of 45 °C for 30 minutes.

  • Filtration and Concentration: Filter the mixture and concentrate the extract using a rotary evaporator.

  • Purification: The resulting crude extract can be purified using column chromatography.

Microwave-Assisted Extraction (MAE) (Generalized Protocol)

Methodology:

  • Preparation: Place 20 g of powdered root material into a specialized microwave extraction vessel.

  • Extraction: Add 200 mL of 90% ethanol.

  • Irradiation: Place the vessel in a microwave extractor. Irradiate at 300 W for 5 minutes at a controlled temperature of 80°C.

  • Filtration and Concentration: After extraction, allow the mixture to cool, then filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude extract via column chromatography.

Visualizing the Extraction Workflow

The following diagrams illustrate the logical flow of the extraction and purification process.

G cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product RawMaterial Selinum vaginatum Root Powder Grind to Coarse Powder RawMaterial->Powder Extraction Heat Reflux Extraction (3x with 95% Ethanol) Powder->Extraction Filtration Combine & Filter Extraction->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration LLE Liquid-Liquid Extraction (Petroleum Ether) Concentration->LLE ColumnChrom Silica & ODS Column Chromatography LLE->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for Heat Reflux Extraction and Purification of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Valinomycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Vaginatin" did not yield any relevant results in chemical and safety databases. This document assumes the intended substance is Valinomycin , a potent antibiotic and potassium ionophore. Researchers, scientists, and drug development professionals should always verify the identity of a chemical using its CAS number with a current Safety Data Sheet (SDS) before handling or disposal.

Valinomycin is classified as acutely toxic and is fatal if swallowed or in contact with skin.[1][2][3] Extreme caution and adherence to strict safety protocols are mandatory when handling and disposing of this compound. This guide provides essential safety and logistical information for the proper disposal of Valinomycin.

Hazard Summary

  • Acute Toxicity: Fatal if swallowed or in contact with skin (GHS Category 1).[1][3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Handling: Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][2][3]

Quantitative Data: Chemical and Physical Properties

The following table summarizes key quantitative data for Valinomycin.

PropertyValueSource
CAS Number 2001-95-8[1][4]
Molecular Formula C₅₄H₉₀N₆O₁₈[5]
Molecular Weight 1111.3 g/mol [5]
Appearance Solid[1]
Melting Point 186–187 °C[1]
UN Number 2811[1][2]
Hazard Class 6.1 (Poisonous material)[2][6]
Packing Group I (Great danger)[2][7]

Experimental Protocols: Disposal Procedures

The disposal of Valinomycin must be conducted in accordance with federal, state, and local environmental control regulations.[6] This material should be disposed of as hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Identification and Collection:

    • Collect waste Valinomycin, including contaminated materials (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container.

    • The container should be suitable for toxic solid waste and stored in a designated hazardous waste accumulation area.

  • Spill Management:

    • Minor Spills:

      • Avoid breathing dust and contact with skin and eyes.[8]

      • Wear appropriate PPE, including a dust respirator.[8]

      • Use dry clean-up procedures to avoid generating dust.[8]

      • Sweep up the material and place it into a suitable container for disposal.[2]

    • Major Spills:

      • Evacuate the area and move upwind.[8]

      • Alert emergency responders.[8]

      • Prevent spillage from entering drains or water courses.[8]

      • Contain the spill with sand, earth, or vermiculite.[8]

      • Collect the spilled material into labeled containers for disposal.[8]

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with Valinomycin.

    • Wash the spill site after material pickup is complete.[9]

    • Remove and wash all contaminated clothing before reuse.[2][3]

  • Final Disposal:

    • Dispose of the waste container through an approved hazardous waste disposal plant.[2]

    • Ensure that the disposal is fully documented and complies with all institutional and regulatory requirements.

Logical Workflow for Valinomycin Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Valinomycin.

Valinomycin_Disposal_Workflow Valinomycin Disposal Workflow start Start: Valinomycin Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe assess_spill Assess Situation: Routine Waste or Spill? ppe->assess_spill routine_waste Routine Waste Collection: Place in labeled, sealed hazardous waste container. assess_spill->routine_waste Routine spill_event Spill Event assess_spill->spill_event Spill store_waste Store Waste Container in Designated Accumulation Area routine_waste->store_waste spill_size Assess Spill Size spill_event->spill_size minor_spill Minor Spill: Use dry cleanup methods. Collect in waste container. spill_size->minor_spill Minor major_spill Major Spill: Evacuate and notify EHS. Contain with inert material. spill_size->major_spill Major decontaminate Decontaminate Work Area, Equipment, and PPE minor_spill->decontaminate major_spill->decontaminate decontaminate->store_waste dispose Dispose of Waste via Approved Hazardous Waste Vendor store_waste->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe handling and disposal of Valinomycin waste.

References

Safety Precautions for Handling Vaginatin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary diagnostic or therapeutic use.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the necessary PPE for the specific procedures being performed. The following table outlines recommended PPE for handling Vaginatin.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other impervious gloves are recommended. Consider double gloving, especially when handling concentrated solutions.
Eye Protection Safety glasses with side shields or gogglesUse chemical splash goggles or a full-face shield if there is a risk of splashing.
Skin and Body Protection Laboratory coatA standard lab coat should be worn. For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols may be generated or if working with fine powders, a fit-tested respirator may be necessary based on a risk assessment.
Handling and Storage
  • Engineering Controls : Handle this compound in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when working with powders or volatile solvents. An emergency eyewash station should be readily accessible.

  • Handling : Avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare well-ventilated work area prep_ppe->prep_area prep_weigh Weigh this compound in a fume hood prep_area->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve exp_conduct Conduct experiment following protocol prep_dissolve->exp_conduct Proceed with experiment cleanup_decon Decontaminate work surfaces exp_conduct->cleanup_decon Complete experiment cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to regulations cleanup_waste->cleanup_dispose cleanup_ppe Remove and dispose of PPE cleanup_dispose->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vaginatin
Reactant of Route 2
Vaginatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.